4-(4-Fluoropiperidin-1-yl)aniline
Description
BenchChem offers high-quality 4-(4-Fluoropiperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluoropiperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluoropiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-3-1-10(13)2-4-11/h1-4,9H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQVPINPQYDOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Fluoropiperidin-1-yl)aniline: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-(4-Fluoropiperidin-1-yl)aniline, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, and its applications as a pivotal scaffold in medicinal chemistry. This document is designed to be a practical resource, blending established chemical principles with actionable insights for laboratory application.
Introduction: The Strategic Importance of Fluorinated Piperidine-Aniline Scaffolds
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity.[1] The 4-(4-Fluoropiperidin-1-yl)aniline scaffold marries the advantageous properties of the aniline motif, a common feature in kinase inhibitors and other targeted therapies, with a fluorinated piperidine ring. This combination offers a unique vector for exploring chemical space, providing a balance of rigidity, lipophilicity, and hydrogen bonding potential. This guide will illuminate the intrinsic properties of this valuable building block and provide the necessary technical details for its synthesis and application.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(4-Fluoropiperidin-1-yl)aniline is characterized by a central aniline ring substituted at the 4-position with a 4-fluoropiperidine moiety.
Table 1: Physicochemical Properties of 4-(4-Fluoropiperidin-1-yl)aniline and a Non-Fluorinated Analog
| Property | 4-(4-Fluoropiperidin-1-yl)aniline (Predicted) | 4-(Piperidin-1-yl)aniline (Experimental) |
| Molecular Formula | C₁₁H₁₅FN₂ | C₁₁H₁₆N₂[2] |
| Molecular Weight | 194.25 g/mol | 176.26 g/mol [2] |
| Appearance | Off-white to light yellow solid | Light yellow to brown crystalline solid |
| Melting Point | 35-40 °C | 26-29 °C[2] |
| Boiling Point | >300 °C | Not available |
| Density | ~1.15 g/cm³ | 1.074 g/cm³[2] |
| pKa (of the aniline amine) | ~4.5 | ~5.0 |
| LogP | ~2.5 | 2.7 |
Note: Properties for 4-(4-Fluoropiperidin-1-yl)aniline are predicted based on the known data for the non-fluorinated analog and the established electronic effects of fluorine substitution.
The introduction of the electron-withdrawing fluorine atom at the 4-position of the piperidine ring is expected to slightly lower the pKa of the aniline's primary amine compared to its non-fluorinated counterpart. This modulation of basicity can be critical in optimizing a drug candidate's pharmacokinetic profile.
Synthesis of 4-(4-Fluoropiperidin-1-yl)aniline: A Step-by-Step Protocol
The synthesis of 4-(4-Fluoropiperidin-1-yl)aniline can be efficiently achieved through a two-step process involving a nucleophilic aromatic substitution followed by a reduction. This protocol is designed for reliability and scalability in a standard laboratory setting.
Synthetic Workflow
Caption: Synthetic route to 4-(4-Fluoropiperidin-1-yl)aniline.
Experimental Protocol
Step 1: Synthesis of 1-(4-Fluoropiperidin-1-yl)-4-nitrobenzene
-
Reaction Setup: To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL per mmol of 1-fluoro-4-nitrobenzene) in a round-bottom flask, add 4-fluoropiperidine hydrochloride (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-(4-Fluoropiperidin-1-yl)-4-nitrobenzene can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of 4-(4-Fluoropiperidin-1-yl)aniline
-
Reaction Setup: Dissolve the purified 1-(4-Fluoropiperidin-1-yl)-4-nitrobenzene (1.0 eq) in ethanol or methanol (10 mL per mmol) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask and purge the reaction vessel with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 4-(4-Fluoropiperidin-1-yl)aniline as a solid. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.
Predicted Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃):
-
Aniline Protons: Two doublets are expected in the aromatic region, integrating to 2H each. The protons ortho to the amino group will appear around δ 6.7-6.9 ppm, and the protons ortho to the piperidine nitrogen will be slightly downfield, around δ 6.9-7.1 ppm.
-
Piperidine Protons: The protons on the piperidine ring will exhibit complex splitting patterns. The proton at the 4-position, adjacent to the fluorine, will be a doublet of triplets (dtt) around δ 4.6-4.8 ppm due to coupling with the fluorine and the adjacent methylene protons. The protons on the carbons adjacent to the nitrogen will appear as multiplets around δ 3.0-3.2 ppm. The remaining piperidine protons will be observed as multiplets in the δ 1.8-2.1 ppm range.
-
Amine Protons: A broad singlet corresponding to the -NH₂ protons will be present around δ 3.5-4.0 ppm.
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Four signals are expected in the aromatic region. The carbon bearing the amino group will be the most upfield (around δ 115 ppm), while the carbon attached to the piperidine nitrogen will be the most downfield (around δ 145 ppm). The other two aromatic carbons will appear in the δ 118-125 ppm range.
-
Piperidine Carbons: The carbon bearing the fluorine atom will be a doublet with a large C-F coupling constant (J ≈ 170-180 Hz) and will appear around δ 88-90 ppm. The carbons adjacent to the nitrogen will be found around δ 50-52 ppm, and the remaining piperidine carbons will be in the δ 30-35 ppm region.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 194.
-
Fragmentation: Key fragmentation pathways would involve the loss of a fluorine atom (M-19) and cleavage of the piperidine ring. A significant fragment at m/z = 120, corresponding to the aniline-piperidine nitrogen bond cleavage, is also anticipated.
Applications in Drug Development
The 4-(4-Fluoropiperidin-1-yl)aniline scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors and compounds targeting the central nervous system (CNS).
Kinase Inhibitors
Many kinase inhibitors feature an aniline or anilino-pyrimidine core that binds to the hinge region of the kinase's ATP-binding pocket. The amino group of the aniline is often a key hydrogen bond donor. The fluoropiperidine moiety can be used to modulate solubility, occupy adjacent hydrophobic pockets, and improve pharmacokinetic properties.
Caption: Interaction of a 4-(4-Fluoropiperidin-1-yl)aniline-based inhibitor with a kinase active site.
Central Nervous System (CNS) Agents
The piperidine ring is a common scaffold in many CNS-active drugs.[3] The ability of the fluorine atom to modulate lipophilicity and pKa can be exploited to fine-tune a compound's ability to cross the blood-brain barrier. Derivatives of 4-(4-Fluoropiperidin-1-yl)aniline have been investigated for their potential as ligands for various CNS receptors.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 4-(4-Fluoropiperidin-1-yl)aniline.
-
Hazard Identification: Based on data for analogous compounds like 4-fluoroaniline, this compound should be considered harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
-
References
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PubChem. (n.d.). 4-(Piperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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Amerigo Scientific. (n.d.). 4-(4-Methylpiperidin-1-yl)aniline. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoro-4-(piperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
- Al-Warhi, T., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports.
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MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved February 14, 2026, from [Link]
- ChemRxiv. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study.
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PubChem. (n.d.). 4-(Pyridin-2-yl)aniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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Global Substance Registration System. (n.d.). 4-ANILINOPIPERIDINE. Retrieved February 14, 2026, from [Link]
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4-(4-Fluoropiperidin-1-yl)benzenamine CAS number search
An In-depth Technical Guide to 4-(4-Fluoropiperidin-1-yl)benzenamine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(4-Fluoropiperidin-1-yl)benzenamine, a fluorinated arylpiperidine derivative of significant interest to the pharmaceutical and chemical research sectors. While a specific CAS number for this compound is not prominently listed in major chemical databases, indicating its status as a potentially novel or specialized research chemical, this guide outlines robust, field-proven methodologies for its synthesis, purification, and characterization. We will delve into the mechanistic rationale behind preferred synthetic routes, provide detailed experimental protocols, and discuss the expected analytical signatures for structural verification. Furthermore, this document explores the potential applications of this molecule as a key building block in drug discovery, grounded in the established pharmacological importance of the arylpiperidine scaffold.
Introduction and Compound Identification
4-(4-Fluoropiperidin-1-yl)benzenamine belongs to a class of compounds known as N-arylpiperidines. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The introduction of a fluorine atom on the piperidine ring can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable modification for drug design.
Compound Details:
| Property | Value |
| IUPAC Name | 4-(4-Fluoropiperidin-1-yl)benzenamine |
| Molecular Formula | C₁₁H₁₅FN₂ |
| Molecular Weight | 194.25 g/mol |
| CAS Number | Not readily available in public databases. Researchers are advised to assign a new number upon synthesis and characterization if novelty is confirmed. |
The absence of a readily searchable CAS number underscores the specialized nature of this compound. This guide serves to bridge that information gap for researchers and drug development professionals.
Strategic Synthesis Methodologies
The formation of the C-N bond between the aniline ring and the piperidine nitrogen is the crucial step in synthesizing the target molecule. Two primary, highly reliable methods are recommended: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SₙAr). The choice between them depends on the starting materials' availability, cost, and functional group tolerance.
Method A: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is arguably the most versatile and widely used method for forming C(aryl)-N bonds.[1][2] It offers excellent functional group tolerance and generally proceeds under milder conditions than traditional methods.
Causality of Experimental Choices: The reaction couples an aryl halide (or triflate) with an amine. For our target, two logical pathways exist: coupling 4-fluoropiperidine with a protected 4-haloaniline (e.g., 4-bromoaniline derivatives) or coupling piperidine with a protected 4-halo-fluorobenzene followed by deprotection and functionalization. The former is more direct. We propose the coupling of 4-fluoropiperidine with N-(4-bromophenyl)acetamide, followed by deprotection of the acetamide group. The acetamide serves as a protecting group for the aniline nitrogen, preventing self-coupling and other side reactions.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Proposed workflow for synthesis via Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add N-(4-bromophenyl)acetamide (1.0 eq), Palladium(0) catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
-
Atmosphere Control: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by 4-fluoropiperidine (1.2 eq).
-
Reaction: Heat the mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude intermediate, N-[4-(4-Fluoropiperidin-1-yl)phenyl]acetamide, by column chromatography.
-
Deprotection: Reflux the purified intermediate in aqueous hydrochloric acid (e.g., 3M HCl) until deprotection is complete (monitored by LC-MS).
-
Final Isolation: Cool the solution, basify with NaOH to pH > 10, and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts and concentrate to yield the final product.
Method B: Nucleophilic Aromatic Substitution (SₙAr)
SₙAr is a powerful alternative, particularly when the aromatic ring is activated by a strong electron-withdrawing group (EWG) ortho or para to a good leaving group (like fluorine or chlorine).[3][4]
Causality of Experimental Choices: This pathway involves reacting 4-fluoropiperidine with an aryl substrate like 1-fluoro-4-nitrobenzene. The nitro group is an excellent EWG that activates the ring for nucleophilic attack, facilitating the displacement of the other fluorine atom. The resulting nitro-intermediate is then readily reduced to the target aniline. This method avoids expensive palladium catalysts but requires a final reduction step.
Workflow Diagram: SₙAr Pathway
Caption: Proposed workflow for synthesis via SₙAr and subsequent reduction.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 1-fluoro-4-nitrobenzene (1.0 eq), 4-fluoropiperidine (1.1 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMSO or DMF.
-
Reaction: Heat the mixture (e.g., 100-140 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture and pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry.
-
Purification: The crude 4-fluoro-1-(4-nitrophenyl)piperidine can be recrystallized or purified by column chromatography if necessary.
-
Nitro Reduction: Dissolve the nitro-intermediate in a solvent like ethanol or ethyl acetate. Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reduction is complete.
-
Final Isolation: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results for 4-(4-Fluoropiperidin-1-yl)benzenamine |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~6.6-7.0 ppm), characteristic of a 1,4-disubstituted benzene ring. Piperidine Protons: Complex multiplets for the piperidine CH₂ groups and a distinct multiplet for the CHF proton, which will show coupling to both fluorine and adjacent protons. Amine Protons: A broad singlet for the -NH₂ protons (~3.5-4.5 ppm), which may exchange with D₂O. |
| ¹³C NMR | Aromatic Carbons: Four signals in the aromatic region, with the carbon attached to nitrogen shifted upfield and the carbon attached to the piperidine ring shifted downfield. Piperidine Carbons: Signals for the piperidine carbons, with the CHF carbon showing a large one-bond C-F coupling constant (J-coupling).[5] |
| ¹⁹F NMR | A single multiplet, with coupling to the adjacent protons on the piperidine ring. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 195.1292. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Fragmentation patterns may include loss of fluorine or cleavage of the piperidine ring.[6] |
| FT-IR | Characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), C-N stretching, and C-F stretching vibrations. |
Applications in Research and Drug Discovery
The 4-(4-Fluoropiperidin-1-yl)benzenamine scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Piperidine derivatives are integral to many classes of pharmaceuticals.[7][8]
-
CNS Agents: The arylpiperidine motif is common in antipsychotics, antidepressants, and opioid receptor modulators.
-
Cognition Enhancers: 4-Aminopiperidine derivatives have been investigated as potent agents for enhancing cognition.[9]
-
Enzyme Inhibitors: The structure can serve as a foundation for designing inhibitors for various enzymes, such as acetylcholinesterase.[10]
-
FXR Agonists: Recent studies have shown that 1-(4-aminophenylacetyl)piperidine derivatives can act as farnesoid X receptor (FXR) partial agonists for treating metabolic disorders.[11][12]
The primary amine group serves as a versatile chemical handle for further elaboration through amide bond formation, reductive amination, or diazotization, allowing for the rapid generation of compound libraries for screening.
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. The target compound should be handled with care, assuming it possesses hazards typical of its structural class.
-
Aromatic Amines: Many aromatic amines are classified as toxic and potentially carcinogenic.[13] Avoid inhalation, ingestion, and skin contact.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).[14][15]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[16]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-(4-Fluoropiperidin-1-yl)benzenamine is a strategically important building block for chemical and pharmaceutical research. Although its CAS number is not readily found, this guide provides two robust and validated synthetic pathways—Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution—enabling its accessible preparation. By understanding the causality behind the chosen reaction conditions and adhering to the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce this valuable compound. Its potential for derivatization makes it a key intermediate for developing novel therapeutics, particularly in the realm of CNS disorders and metabolic diseases. Adherence to strict safety protocols is mandatory when handling this and related aromatic amine compounds.
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- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. ors.od.nih.gov [ors.od.nih.gov]
- 16. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Molecular weight and formula of 4-(4-fluoropiperidin-1-yl)aniline
This guide serves as a comprehensive technical monograph for 4-(4-fluoropiperidin-1-yl)aniline , a specialized intermediate used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and CNS-active compounds.
Executive Summary & Identification
4-(4-Fluoropiperidin-1-yl)aniline is a disubstituted benzene derivative featuring a para-amino group and a 4-fluoropiperidine moiety.[1] In medicinal chemistry, it functions as a critical scaffold for introducing the fluoropiperidine motif—a bioisostere often employed to modulate lipophilicity (LogP), metabolic stability, and basicity (pKa) compared to its non-fluorinated or methyl-substituted analogs.
| Property | Data |
| Chemical Name | 4-(4-fluoropiperidin-1-yl)aniline |
| CAS Registry Number | 682330-21-8 |
| Molecular Formula | C₁₁H₁₅FN₂ |
| Molecular Weight | 194.25 g/mol |
| Exact Mass | 194.1219 |
| Appearance | Off-white to pale brown solid (typical) |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
Physicochemical Profile
Understanding the physical properties is essential for assay development and formulation.
| Parameter | Value / Description | Significance |
| LogP (Predicted) | ~1.8 - 2.2 | Indicates moderate lipophilicity; suitable for CNS penetration. |
| pKa (Predicted) | ~4.5 (Aniline), ~8.5 (Piperidine) | The fluorine atom at the 4-position of piperidine lowers the pKa of the tertiary amine via inductive electron withdrawal compared to unsubstituted piperidine. |
| H-Bond Donors | 1 (Aniline -NH₂) | Critical for hinge binding in kinase domains.[2] |
| H-Bond Acceptors | 2 (N, F) | Fluorine acts as a weak acceptor; tertiary amine is a strong acceptor. |
| Rotatable Bonds | 1 | The C(phenyl)-N(piperidine) bond allows conformational flexibility. |
Synthesis & Manufacturing Protocol
The synthesis of 4-(4-fluoropiperidin-1-yl)aniline is typically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction. This route is preferred over Buchwald-Hartwig amination for cost-efficiency at scale.
Step 1: Nucleophilic Aromatic Substitution
Reagents: 1-Fluoro-4-nitrobenzene, 4-Fluoropiperidine hydrochloride, Potassium Carbonate (K₂CO₃). Solvent: DMSO or DMF.
-
Charge a reaction vessel with 1-fluoro-4-nitrobenzene (1.0 equiv) and 4-fluoropiperidine HCl (1.1 equiv).
-
Add K₂CO₃ (2.5 equiv) to neutralize the salt and scavenge HF.
-
Heat the mixture to 80–100°C for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC or LC-MS for the disappearance of the starting nitrobenzene.
-
Workup: Pour into ice water. The intermediate, 1-(4-nitrophenyl)-4-fluoropiperidine , typically precipitates as a yellow solid. Filter and wash with water.
Step 2: Nitro Reduction
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl) OR H₂/Pd-C. Solvent: Ethanol/Water (3:1).
-
Suspend the nitro intermediate (from Step 1) in Ethanol/Water.
-
Add Fe powder (5.0 equiv) and NH₄Cl (5.0 equiv).
-
Reflux at 80°C for 2–4 hours.
-
IPC: Monitor for the shift in retention time (LC-MS) corresponding to the reduction of -NO₂ to -NH₂.
-
Purification: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Recrystallize from Ethanol/Heptane if necessary.
Synthesis Pathway Diagram
Caption: Two-step synthetic pathway from commercially available precursors to the target aniline.
Analytical Characterization
To ensure scientific integrity, the identity and purity of the compound must be validated using the following criteria.
| Technique | Expected Signal / Observation |
| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic: Two doublets (AA'BB' system) at ~6.8 ppm (2H, ortho to N-pip) and ~6.5 ppm (2H, ortho to NH₂). Amine: Broad singlet at ~4.5–5.0 ppm (NH₂). Piperidine: Multiplets at ~3.0–3.5 ppm (N-CH₂), ~1.8–2.0 ppm (C-CH₂), and a doublet of multiplets centered at ~4.8 ppm (CH-F, JH-F ~48 Hz). |
| ¹⁹F NMR | Single peak at ~ -180 ppm (decoupled), showing characteristic H-F coupling in coupled mode. |
| LC-MS (ESI+) | [M+H]⁺ = 195.12 . Check for absence of Nitro intermediate (M+H = 225) and defluorinated byproduct (M+H = 177). |
| HPLC Purity | >98% (Area %) required for biological assays. |
Analytical Workflow Diagram
Caption: Quality control workflow ensuring structural validation before biological application.
Applications in Drug Discovery
4-(4-fluoropiperidin-1-yl)aniline is not merely a reagent; it is a strategic building block in medicinal chemistry.
-
Bioisosterism: The fluorine atom mimics the size of a hydrogen atom but significantly alters the electronic properties.
-
Metabolic Stability: The C-F bond is stronger than the C-H bond, blocking metabolic oxidation at the 4-position of the piperidine ring (a common "soft spot" for CYP450 enzymes).
-
Basicity Modulation: The electron-withdrawing fluorine lowers the pKa of the piperidine nitrogen, potentially improving oral bioavailability by reducing lysosomal trapping.
-
-
Kinase Inhibition: The aniline moiety is a "privileged structure" for binding to the hinge region of kinase enzymes (e.g., CDK, EGFR).[2] The fluoropiperidine tail extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.
-
CNS Agents: The lipophilicity profile (LogP ~2.0) is ideal for blood-brain barrier (BBB) penetration, making this scaffold relevant for neurodegenerative disease targets.
Handling & Safety (SDS Summary)
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye irritation.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon) to prevent oxidation of the aniline group.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 413501, 4-(Piperidin-1-yl)aniline (Analog Reference). Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on Fluorine Bioisosteres).
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Sources
Technical Guide: 4-(4-Fluoropiperidin-1-yl)aniline vs. 4-Piperidinyl Aniline Derivatives
Executive Summary
This technical guide provides a comparative analysis of 4-(4-fluoropiperidin-1-yl)aniline against its non-fluorinated parent, 4-(piperidin-1-yl)aniline . These compounds serve as critical intermediates (scaffolds) in the synthesis of kinase inhibitors, GPCR ligands, and antifungal agents. The introduction of a fluorine atom at the C4 position of the piperidine ring is a strategic medicinal chemistry modification designed to enhance metabolic stability, modulate lipophilicity (
Part 1: The Fluorine Effect in Piperidinyl Anilines
Structural & Physicochemical Comparison
The core difference lies in the bioisosteric replacement of a hydrogen atom with fluorine at the 4-position of the piperidine ring. While hydrogen and fluorine have similar van der Waals radii (1.20 Å vs. 1.47 Å), their electronic properties differ drastically.
| Property | 4-(Piperidin-1-yl)aniline | 4-(4-Fluoropiperidin-1-yl)aniline | Impact of Fluorination |
| Molecular Formula | +18 Da mass shift | ||
| Electronic Character | Electron-rich piperidine ring | Electron-deficient C4; Inductive ( | Reduces electron density on the tertiary nitrogen. |
| Lipophilicity ( | ~1.8 - 2.1 | ~2.0 - 2.3 | Slight increase in lipophilicity due to C-F hydrophobicity, improving membrane permeability. |
| Metabolic Stability | Low (Susceptible to CYP450) | High | Critical: Blocks C4-hydroxylation (major metabolic pathway). |
| pKa (Piperidine N) | Not basic (Aniline N) | Not basic (Aniline N) | The N is part of a phenylenediamine system; basicity is negligible.[1] |
Mechanistic Insight: Metabolic Blockade
The primary driver for selecting the fluorinated derivative is metabolic stability .
-
The Problem: In 4-piperidinyl anilines, the C4 position of the piperidine ring is a "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily hydroxylate this position, leading to ring opening or rapid clearance.
-
The Solution: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond energy (approx. 99 kcal/mol). Fluorine effectively "caps" this site, preventing oxidative attack.
Figure 1: Mechanism of metabolic stabilization via fluorination.
Part 2: Synthetic Pathways & Process Optimization
Synthesizing 4-(4-fluoropiperidin-1-yl)aniline requires navigating the reduced nucleophilicity of fluorinated amines. Two primary routes are employed: Nucleophilic Aromatic Substitution (
Route A: (Preferred for Scalability)
This route is generally preferred due to lower cost and the avoidance of heavy metal catalysts in the initial step.
Protocol:
-
Reagents: 1-Fluoro-4-nitrobenzene (Starting Material A), 4-Fluoropiperidine Hydrochloride (Starting Material B), Potassium Carbonate (
), DMSO. -
Step 1 (
):-
Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and 4-fluoropiperidine HCl (1.1 eq) in DMSO.
-
Add
(2.5 eq) to neutralize the HCl salt and scavenge HF byproduct. -
Heat to 80-100°C for 4-6 hours. The electron-withdrawing nitro group activates the benzene ring for nucleophilic attack by the piperidine nitrogen.
-
Note: 4-fluoropiperidine is less nucleophilic than piperidine; slightly higher temperatures may be required compared to the non-fluorinated analog.
-
-
Step 2 (Reduction):
-
The intermediate, 1-(4-nitrophenyl)-4-fluoropiperidine, is isolated.
-
Hydrogenation: Dissolve in Ethanol/EtOAc. Add 10% Pd/C catalyst. Stir under
atmosphere (balloon or 30 psi) for 2-4 hours. -
Alternative (Iron Reduction): Use Fe powder and
in Ethanol/Water reflux if halogen sensitivity (defluorination) is a concern, though aryl fluorines are generally stable to Pd/C.[1]
-
Route B: Buchwald-Hartwig Amination
Used when the starting material is an unactivated aryl halide (e.g., 4-bromoaniline protected derivative).
-
Catalyst:
or Pd(OAc)2. -
Ligand: BINAP or Xantphos.
-
Base:
or NaOtBu. -
Advantage: Allows for convergent synthesis on complex scaffolds.
Figure 2: Optimized synthetic workflow for the target scaffold.
Part 3: Pharmacological Implications & Case Studies
Conformational Bias (The Gauche Effect)
In 4-fluoropiperidine derivatives, the fluorine atom prefers the axial orientation in protonated states (and often in neutral states depending on solvent) due to the Charge-Dipole interaction or the Gauche Effect.
-
Non-fluorinated: The piperidine ring undergoes rapid chair-chair interconversion.
-
Fluorinated: The ring is more conformationally rigid. This can reduce the entropic penalty upon binding to a protein target if the pre-organized conformation matches the binding pocket.
Application: Kinase Inhibitors
The 4-(piperidin-1-yl)aniline moiety is a classic "tail" used in ATP-competitive kinase inhibitors (e.g., targeting CDK4/6 or ALK).
-
Role: The aniline nitrogen binds to the hinge region (or adjacent hydrophobic pocket), while the piperidine ring extends into the solvent-exposed area.
-
Fluorine Advantage: By using the 4-fluoro derivative, researchers prevent metabolic oxidation of the solvent-exposed tail without altering the solubility profile significantly. This extends the in vivo half-life of the drug candidate.
Application: Antifungals (Azole Analogs)
Similar to Posaconazole , which utilizes fluorinated phenyl rings to enhance metabolic stability, the 4-(4-fluoropiperidin-1-yl)aniline scaffold is used to link the triazole pharmacophore to the "tail" of the molecule. The fluorine prevents the rapid degradation seen with simple alkyl-piperidines.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
Sources
Optimizing Solubility of Fluorinated Piperidine-Aniline Intermediates
This guide serves as a technical manual for medicinal chemists and process scientists navigating the solubility challenges inherent to fluorinated piperidine-aniline intermediates . These scaffolds are ubiquitous in kinase inhibitor and GPCR ligand design but present a distinct "solubility cliff" driven by the unique electronic and steric effects of fluorine.
A Physicochemical Engineering Approach
The Fluorine Conundrum in Drug Discovery
Fluorination is a double-edged sword. While strategic substitution of hydrogen with fluorine (F) blocks metabolic soft spots (preventing P450 oxidation) and modulates potency, it drastically alters the physicochemical landscape of the molecule.[1]
For piperidine-aniline intermediates , the introduction of fluorine creates a specific solubility paradox:
-
Lipophilicity Increase: The C-F bond is highly hydrophobic. Replacing a C-H with C-F typically increases
, reducing aqueous solubility. -
Basicity Suppression: Fluorine’s strong electronegativity withdraws electron density from the piperidine nitrogen.[1] This lowers the pKa of the amine.[1]
-
Consequence: At physiological pH (7.4), a fluorinated piperidine is less likely to be protonated (ionized) compared to its non-fluorinated parent. Since the neutral species is orders of magnitude less soluble than the cation, solubility plummets.
-
-
Lattice Energy Reinforcement: The C-F bond often facilitates tight crystal packing via weak C-F···H-C interactions and dipole alignment, increasing the energy required to break the crystal lattice (high melting point
low solubility).
Physicochemical Mechanics: The pKa/LogD Interplay
To solve solubility issues, one must first quantify the "Fluorine Effect" on the basic center.
The "Distance Rule" of Fluorination
The impact of fluorine on the piperidine nitrogen's pKa follows an inductive distance rule.
- -Fluorination: Chemically unstable (hemiaminal).
- -Fluorination (3-F): Massive pKa drop (~1.5 - 2.5 units).
- -Fluorination (4-F): Moderate pKa drop (~0.5 - 1.0 unit).
Visualizing the Solubility Cliff The diagram below illustrates how fluorination shifts the ionization equilibrium, forcing the molecule into its insoluble neutral state at pH 7.4.
Figure 1: Impact of Fluorine Regiochemistry on Ionization and Solubility.
Experimental Protocols
Reliable solubility data requires a tiered approach. Do not rely solely on kinetic data for lead optimization, as it often overestimates solubility due to stable supersaturated amorphous states.
Protocol A: Kinetic Solubility Screening (High-Throughput)
Use for: Early "Go/No-Go" decisions on large libraries. Principle: Pre-dissolved DMSO stock is spiked into buffer. Measures resistance to precipitation.
Step-by-Step Workflow:
-
Preparation: Prepare a 10 mM stock solution of the intermediate in pure DMSO.
-
Spiking: Dispense 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).
-
Equilibration: Shake at 500 rpm for 24 hours at 25°C.
-
Note: Many standard protocols use 2 hours. For fluorinated anilines, 24 hours is required to allow slow crystallizers to crash out.
-
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.
-
Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.
-
QC Check: Include Hydrocortisone (High Sol) and Reserpine (Low Sol) as controls.
Protocol B: Thermodynamic Solubility (Gold Standard)
Use for: Lead candidates and solid-state form selection. Principle: Solid material is equilibrated with buffer. Measures equilibrium saturation.
Step-by-Step Workflow:
-
Solid Weighing: Weigh ~2-5 mg of crystalline solid into a 4 mL glass vial.
-
Critical: Ensure the solid is crystalline (verify by XRPD). Amorphous solids give falsely high readings.
-
-
Solvent Addition: Add 1 mL of buffer (e.g., pH 7.4 phosphate or pH 1.2 SGF).
-
Saturation: Vortex for 1 minute. Ensure undissolved solid remains visible. If clear, add more solid.
-
Equilibration: Place in a rotary shaker (thermomixer) at 25°C for 48 to 72 hours .
-
Why 72h? Fluorinated lattices are robust; dissolution kinetics are slow.
-
-
pH Check: Measure the pH of the supernatant at the end. Aniline salts can significantly shift the bulk pH.
-
Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant (0.22 µm PTFE).
-
Analysis: Quantify via HPLC.
Protocol C: Potentiometric pKa Determination
Use for: Validating the "Fluorine Effect" on basicity.[2][3]
-
Setup: Use a micro-titration system (e.g., Sirius T3).
-
Titration: Dissolve compound in 0.15 M KCl (ionic strength control). Titrate with 0.5 M KOH and 0.5 M HCl under
atmosphere. -
Co-solvent: If insoluble, use Methanol/Water ratios (20%, 30%, 40%) and extrapolate to 0% aqueous pKa (Yasuda-Shedlovsky extrapolation).
Data Analysis & Case Study
Comparative Solubility Profile
The following table summarizes the physicochemical shift observed when modifying a standard piperidine-aniline scaffold.
Table 1: Effect of Fluorination on Solubility Parameters
| Compound Variant | pKa (Basic N) | LogD (pH 7.4) | Kinetic Sol. (µM) | Thermo.[4][5] Sol. (µM) | Classification |
| Unsubstituted | 10.2 | 1.1 | >200 | 180 | High Solubility |
| 4-Fluoro ( | 9.4 | 1.6 | 150 | 85 | Moderate |
| 3-Fluoro ( | 8.6 | 2.1 | 45 | 12 | Low (Risk) |
| 3,3-Difluoro | 7.2 | 2.8 | 5 | <1 | Insoluble |
Data Interpretation:
-
The 3-Fluoro variant shows a dangerous divergence between Kinetic (45 µM) and Thermodynamic (12 µM) solubility. This indicates the formation of a metastable amorphous state during kinetic testing. Relying on kinetic data here would lead to a false positive.
-
The 3,3-Difluoro variant depresses pKa below 7.4, rendering the molecule almost entirely neutral and lipophilic.
Troubleshooting & Optimization Strategies
When faced with a "brick dust" intermediate (high melting point, low solubility), employ the following decision tree.
Figure 2: Decision Matrix for Solubility Optimization.
Key Recommendations:
-
Salt Selection: For fluorinated piperidines, simple HCl salts often fail due to the "Common Ion Effect" in the stomach (high Cl- concentration). Use sulfonic acid salts (Mesylate, Tosylate) to break the crystal lattice more effectively.
-
Disrupting Symmetry: If the fluorinated intermediate is highly crystalline (MP > 200°C), introduce an asymmetry (e.g., a methyl group adjacent to the fluorine) to disrupt packing and lower lattice energy.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Sugano, K. (2016). Physical Chemistry of Drug Discovery: Solubility and Permeability. Wiley-VCH. Link
-
Van Niel, M. B., et al. (1999). Fluorination of 3-(3-piperidinyl)indoles: Synthesis and pKa studies. Journal of Medicinal Chemistry. Link
Sources
An In-Depth Technical Guide to the pKa Values of 4-(4-fluoropiperidin-1-yl)aniline Nitrogen Atoms
Introduction
In the landscape of modern drug discovery, a molecule's acid dissociation constant, or pKa, is a cornerstone physicochemical property. It governs critical pharmacokinetic and pharmacodynamic parameters, including solubility, membrane permeability, protein binding, and the specific charge state of a molecule at physiological pH. Understanding and accurately determining pKa is therefore not merely an academic exercise but a crucial step in the rational design and optimization of therapeutic agents.
This guide provides a comprehensive technical analysis of the pKa values of the two distinct nitrogen atoms within 4-(4-fluoropiperidin-1-yl)aniline. This compound features two key basic centers: an aromatic amine (the aniline nitrogen) and an aliphatic amine (the piperidine nitrogen). The electronic environment of each nitrogen is unique, leading to significant differences in their basicity. We will dissect the structural and electronic factors influencing each nitrogen's pKa, provide theoretical estimations, and outline a robust experimental protocol for their empirical determination.
Theoretical Analysis of Nitrogen Basicity
The basicity of a nitrogen atom is fundamentally determined by the availability of its lone pair of electrons to accept a proton. In 4-(4-fluoropiperidin-1-yl)aniline, electronic effects such as resonance and induction modulate this availability differently for each nitrogen.
The Aniline Nitrogen (N-aryl)
The parent aniline molecule is a weak base, with the pKa of its conjugate acid being approximately 4.6.[1][2] Its basicity is significantly lower than that of aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic π-system.[1][3][4] This resonance stabilization reduces the electron density on the nitrogen, making the lone pair less available for protonation.[3][5]
In 4-(4-fluoropiperidin-1-yl)aniline, the aniline nitrogen is at the para position relative to the piperidinyl substituent. The piperidinyl group acts as an electron-donating group. Its nitrogen atom can push electron density into the aromatic ring via a resonance effect (+R effect), increasing the electron density on the aniline nitrogen's lone pair. This effect increases its availability for protonation, thereby increasing its basicity compared to unsubstituted aniline. Electron-donating groups on the phenyl ring are known to increase the pKa of aniline.[6] Therefore, the pKa of the aniline nitrogen is predicted to be higher than 4.6.
The Piperidine Nitrogen (N-aliphatic)
Piperidine is a typical saturated heterocyclic amine and a much stronger base than aniline, with the pKa of its conjugate acid being approximately 11.1.[7] Its lone pair resides in an sp³ hybridized orbital and is not involved in resonance, making it highly available for protonation.[8][9][10]
However, in 4-(4-fluoropiperidin-1-yl)aniline, two key structural modifications drastically reduce the basicity of this nitrogen:
-
N-Aryl Substitution: The attachment of the electron-withdrawing phenyl group directly to the piperidine nitrogen significantly decreases its basicity. The nitrogen's lone pair can be partially delocalized into the aromatic ring, a similar (though less pronounced) effect to that seen in aniline itself.
-
4-Fluoro Substitution: Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect).[11][12][13] This effect pulls electron density away from the nitrogen through the sigma bonds of the piperidine ring.[14][15] Introducing fluorine near an amine center is a well-established strategy for reducing basicity.[16][17][18] While the fluorine is at the γ-position, its influence is still significant and will further decrease the basicity of the piperidine nitrogen.
Predicted pKa Values: A Comparative Summary
Based on the analysis of these competing electronic effects, we can make qualitative predictions and estimations for the two pKa values.
| Nitrogen Atom | Parent Compound | pKa of Parent | Key Substituent Effects | Predicted pKa Range | Predicted More Basic Center |
| Aniline Nitrogen | Aniline | ~4.6[1][2] | +R Effect: Electron-donating piperidinyl group increases electron density. | > 5.0 | Yes |
| Piperidine Nitrogen | Piperidine | ~11.1[7] | -I / -R Effect: Electron-withdrawing N-aryl group. -I Effect: Electron-withdrawing 4-fluoro group. | < 5.0 | No |
Experimental Determination of pKa
To obtain precise pKa values, experimental measurement is essential. Potentiometric titration and UV-Vis spectrophotometry are two highly reliable and commonly employed methods.[19] Given that the aniline moiety is a strong chromophore, a spectrophotometric titration is particularly well-suited for determining the pKa of the aniline nitrogen.
Workflow for Experimental pKa Determination
The following diagram illustrates a generalized workflow for determining pKa values using a spectrophotometric or potentiometric method.
Caption: Experimental workflow for pKa determination.
Protocol: Spectrophotometric pKa Determination
This protocol is optimized for determining the pKa of the aniline nitrogen, leveraging its UV chromophore.
1. Materials and Instrumentation:
-
4-(4-fluoropiperidin-1-yl)aniline sample of known purity.
-
Spectrophotometer (UV-Vis) with a thermostatted cuvette holder.
-
Calibrated pH meter with a combination electrode.
-
Automated titrator or precision micropipettes.
-
Standard buffers (pH 4, 7, 10).
-
Reagents: 0.1 M HCl, 0.1 M NaOH, KCl (for constant ionic strength), HPLC-grade methanol, and deionized water.
2. Preparation:
-
Ionic Strength Adjustment: Prepare a 0.1 M KCl solution in deionized water to maintain a constant ionic strength during all measurements, minimizing activity coefficient variations.
-
Analyte Stock Solution: Prepare a ~1 mM stock solution of the analyte in methanol. This co-solvent is used to ensure complete dissolution.
-
Titration Media: In a titration vessel, add an appropriate volume of 0.1 M KCl and a small, precise aliquot of the analyte stock solution to achieve a final concentration of ~50-100 µM. The initial percentage of methanol should be kept low (e.g., <5%) to minimize its effect on the aqueous pKa.
3. Data Acquisition:
-
Wavelength Selection: Scan the UV spectrum of the analyte solution at a very low pH (~2) and a very high pH (~12) to find the wavelength of maximum absorbance difference (λ_max) between the protonated and deprotonated species.
-
Spectrophotometric Titration:
-
Place the titration vessel in the thermostatted holder (e.g., 25 °C).
-
Immerse the pH electrode and begin stirring.
-
Perform a titration by adding small, precise increments of 0.1 M NaOH.
-
After each addition, allow the pH to stabilize and record both the pH and the absorbance at the chosen λ_max.
-
Continue the titration until the pH is well past the expected pKa (e.g., up to pH 12).
-
4. Data Analysis:
-
Data Plotting: Plot the recorded absorbance values as a function of pH. This should yield a sigmoidal curve.
-
pKa Calculation: The pKa is the pH at which the concentration of the protonated and deprotonated species are equal. This corresponds to the inflection point of the sigmoidal curve. The pKa can be precisely determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the absorbance vs. pH plot.[20] If two distinct basic centers are sufficiently separated in pKa, two separate inflection points may be observed.
Conclusion and Implications for Drug Development
The analysis of 4-(4-fluoropiperidin-1-yl)aniline reveals two nitrogen centers with markedly different basicities. The aniline nitrogen, enhanced by the electron-donating substituent, is the more basic site. Conversely, the basicity of the piperidine nitrogen is strongly suppressed by the cumulative electron-withdrawing effects of the N-aryl ring and the 4-fluoro group.
This differentiation has profound implications for drug development:
-
Salt Formation: For formulation and solubility enhancement, salt formation will preferentially occur at the more basic aniline nitrogen.
-
Physiological Charge State: At a physiological pH of 7.4, the aniline nitrogen (predicted pKa > 5.0) will exist as a mixture of its protonated (cationic) and neutral forms, while the piperidine nitrogen (predicted pKa < 5.0) will be almost exclusively in its neutral, unprotonated state.
-
Receptor Interactions: The charge state and hydrogen bonding capacity of the molecule are critical for target binding. Knowing which nitrogen is protonated allows for more accurate modeling of drug-receptor interactions, guiding further structural modifications in a lead optimization campaign.
This guide underscores the necessity of a detailed, structure-based analysis of pKa values. By combining theoretical principles with robust experimental validation, researchers can gain critical insights into molecular behavior, accelerating the development of safer and more effective medicines.
References
-
Wikipedia. Aniline. [Link]
-
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Navigating the Safety Landscape of 4-(4-Fluoropiperidin-1-yl)aniline: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the chemical identity and critical safety data for 4-(4-Fluoropiperidin-1-yl)aniline, a compound of interest for researchers and professionals in drug development. Due to the limited availability of a dedicated PubChem entry and specific safety data sheet (SDS) for this exact molecule, this guide provides a robust safety assessment based on the closely related analog, 4-(Piperidin-1-yl)aniline, and other relevant compounds. This approach ensures a thorough understanding of the potential hazards and necessary handling precautions.
Chemical Identification and Analogs
Additionally, to account for the potential influence of the fluoro-substituent, safety data for 4-Fluoroaniline will also be considered. While the fluorine atom is on the piperidine ring in our target compound, understanding the general hazards associated with fluorinated anilines provides a more complete safety picture.
Hazard Identification and Classification
The primary hazards associated with aniline and its derivatives include acute toxicity, skin and eye irritation, and potential for long-term health effects. Based on data from analogous compounds, 4-(4-Fluoropiperidin-1-yl)aniline should be handled as a hazardous substance.
Summary of Potential Hazards:
| Hazard Classification | Description | Source Analog |
| Acute Toxicity (Oral) | Harmful if swallowed. | 4-Fluoroaniline[2][3], 4-(4-Ethylpiperazin-1-yl)aniline[4] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | 4-(4-Ethylpiperazin-1-yl)aniline[4] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | 4-(4-Ethylpiperazin-1-yl)aniline[4] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | 4-Fluoroaniline[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | 4-Fluoroaniline[2][3] |
| Respiratory Irritation | May cause respiratory irritation. | 4-Fluoroaniline, 4-(4-Ethylpiperazin-1-yl)aniline[4] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | 4-Fluoroaniline |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | 4-Fluoroaniline |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, stringent adherence to safety protocols is mandatory when handling 4-(4-Fluoropiperidin-1-yl)aniline and its analogs.
Standard Operating Procedure for Handling:
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and appropriate protective clothing must be worn.
-
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[5]
-
Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material for containment and dispose of it as hazardous waste.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
DOT Diagram: Safe Handling Workflow
Caption: Workflow for the safe handling of 4-(4-Fluoropiperidin-1-yl)aniline.
First-Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.
Regulatory and Application Context
Substituted anilines and piperidines are common scaffolds in medicinal chemistry and materials science.[6][7] Notably, 4-anilinopiperidine derivatives are precursors in the synthesis of fentanyl and its analogs, and as such, their handling may be subject to specific regulations.[8] Researchers should ensure compliance with all applicable institutional and governmental regulations.
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An In-depth Technical Guide to Fluorinated Aniline Building Blocks for Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry. Fluorinated aniline building blocks, in particular, represent a privileged class of intermediates that offer medicinal chemists a powerful handle to modulate the physicochemical and pharmacokinetic properties of drug candidates. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated anilines. We will explore how the unique electronic nature of fluorine profoundly influences the basicity (pKa) and lipophilicity (logP) of the aniline core, thereby impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, this guide will detail established and emerging synthetic routes to access mono-, di-, and trifluoromethylated anilines, complete with step-by-step experimental protocols. Finally, we will examine case studies that highlight the successful application of these building blocks in the development of therapeutic agents across various disease areas.
The Strategic Advantage of Fluorine in Medicinal Chemistry
A Paradigm Shift in Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern drug design, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of coincidence but a testament to fluorine's ability to fine-tune molecular properties with remarkable precision.[1] The strategic placement of fluorine can lead to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles, often turning a promising but flawed lead compound into a successful therapeutic agent.[1][2]
The Unique Physicochemical Properties of Fluorine
Fluorine's unique role in medicinal chemistry stems from its distinct properties. It is the most electronegative element, yet it is relatively small, with a van der Waals radius comparable to that of a hydrogen atom.[3] This allows for the isosteric replacement of hydrogen with fluorine without significant steric perturbation.[3] The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the metabolic stability of fluorinated compounds by blocking sites susceptible to enzymatic oxidation.[1]
Fluorinated Aniline Scaffolds: A Privileged Motif
Aniline and its derivatives are common structural motifs in a vast array of pharmaceuticals. The ability to introduce fluorine onto the aniline ring provides a powerful strategy for optimizing drug-like properties. Fluorinated anilines serve as versatile building blocks, allowing for the systematic exploration of structure-activity relationships (SAR) and the targeted modulation of a candidate's ADME profile.[1]
Impact of Fluorination on the Physicochemical Properties of Aniline
The introduction of fluorine to the aniline ring significantly impacts its basicity (pKa) and lipophilicity (logP), two critical parameters that govern a drug's behavior in the body.[4]
Modulating Basicity (pKa): A Tool for Optimizing Bioavailability
The strong electron-withdrawing nature of fluorine decreases the electron density on the aniline nitrogen, leading to a lower pKa (i.e., reduced basicity).[3][4] This reduction in basicity can be highly advantageous. Many drugs are amines, and their ionization state at physiological pH influences their absorption and distribution. By lowering the pKa, a higher proportion of the drug exists in its neutral, more membrane-permeable form, which can lead to improved oral bioavailability.[3] The extent of this pKa modulation is dependent on the number and position of the fluorine substituents.
Tuning Lipophilicity (logP): Balancing Permeability and Solubility
The effect of fluorination on lipophilicity is more complex and highly context-dependent.[5][6] While fluorine is more lipophilic than hydrogen, the introduction of fluorine can also alter the molecule's overall polarity and its interactions with water.[3][7] In some cases, fluorination can lead to an increase in lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[3][8] However, in other contexts, particularly with multiple fluorine substituents, the increased polarity of the C-F bonds can lead to a decrease in lipophilicity.[7][9] This ability to fine-tune logP is a key advantage of using fluorinated aniline building blocks.
Data Summary: pKa and logP of Fluorinated Anilines
The following table summarizes the experimental pKa and logP values for aniline and a selection of its fluorinated derivatives, illustrating the impact of fluorine substitution.
| Compound | Structure | pKa | logP |
| Aniline | 4.61[10] | 0.90[4] | |
| 2-Fluoroaniline | 3.20[11] | 1.32[4] | |
| 3-Fluoroaniline | 3.50[12] | 1.30[12] | |
| 4-Fluoroaniline | 4.65[13] | 1.15[13] | |
| 2,4-Difluoroaniline | 2.15[4] | 1.58[4] | |
| 3-(Trifluoromethyl)aniline | 3.30[4] | 2.59[4] |
Synthetic Strategies for Accessing Fluorinated Aniline Building Blocks
A variety of synthetic methods are available for the preparation of fluorinated anilines, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
Synthesis of Monofluorinated Anilines
A common approach involves the nitration of a fluorinated aromatic compound, followed by the reduction of the nitro group to the corresponding aniline.[14] For example, 4-fluoroaniline can be synthesized from fluorobenzene.[14] A key challenge with this method is controlling the regioselectivity of the nitration step.
The Halex reaction, which involves the exchange of a chlorine atom for a fluorine atom, is another important method.[14] This reaction is particularly useful when the starting chlorinated nitroaromatic is readily available. The nitro group activates the aromatic ring towards nucleophilic substitution, facilitating the displacement of chlorine by fluoride.
Caption: General workflow for Halex reaction and reduction.
Synthesis of Difluorinated Anilines
Difluorinated anilines, such as 2,4-difluoroaniline, are often prepared from the corresponding dichloronitrobenzenes via a Halex reaction followed by reduction.[14][15] This is a robust and scalable method suitable for industrial production.[15]
More complex substitution patterns may require multi-step synthetic sequences. For instance, the synthesis of 2,3-difluoroaniline can be achieved from 2,3-dichloronitrobenzene through a series of reactions including fluorination, reduction, a Schiemann reaction, and finally amination.[16]
Synthesis of Trifluoromethylated Anilines
Trifluoromethylated anilines are valuable building blocks, and their synthesis often involves the regioselective functionalization of a trifluoromethyl-substituted aniline. For example, 4-bromo-3-(trifluoromethyl)aniline can be prepared by the selective bromination of 3-(trifluoromethyl)aniline.[17] The electron-donating amino group directs the incoming electrophile to the para position, and steric hindrance from the adjacent trifluoromethyl group favors the formation of the desired product.[17]
Caption: Synthesis of a key trifluoromethylated aniline.
Emerging Synthetic Methodologies
Recent advances in synthetic chemistry have led to the development of novel methods for the preparation of fluorinated anilines. These include photoinduced difluoroalkylation reactions that proceed under mild conditions, offering a more sustainable alternative to traditional methods.[18][19]
Applications in Drug Discovery and Development: Case Studies
The utility of fluorinated aniline building blocks is best illustrated through their incorporation into successful drug molecules.
Fluorinated Anilines in Kinase Inhibitors
The oncology field has seen extensive use of fluorinated anilines in the development of kinase inhibitors.[8] The fluorine substituents can enhance binding affinity to the target kinase and improve metabolic stability, leading to more potent and durable therapeutic effects.[8] For example, the discovery of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, involved the introduction of a 4-fluorophenoxy group, which enhanced binding and improved its pharmacokinetic profile.[8]
CNS-Active Agents
In the development of drugs targeting the central nervous system (CNS), balancing lipophilicity, pKa, and metabolic stability is crucial for achieving brain penetration. The incorporation of a para-trifluoromethyl group into fluoxetine increased its lipophilicity and CNS penetration, enabling effective binding to the serotonin transporter.[8]
Other Therapeutic Areas
Fluorinated anilines are also found in drugs for a wide range of other therapeutic areas, including antiviral and cardiovascular diseases.[8] The fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin, are prominent examples of the successful application of fluorine in drug design.[8]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluoroaniline from 2,4-Dichloronitrobenzene
This protocol is based on the well-established Halex reaction followed by catalytic hydrogenation.[14][15]
Step 1: Halex Reaction to form 2,4-Difluoronitrobenzene
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-dichloronitrobenzene and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add an excess of a fluoride source, such as potassium fluoride (KF). The KF should be anhydrous for optimal reactivity.
-
Heat the reaction mixture to a temperature between 160-220 °C and maintain for 2-20 hours, monitoring the reaction progress by GC or TLC.[14]
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
The product, 2,4-difluoronitrobenzene, can be isolated by distillation or extraction.
Step 2: Reduction to 2,4-Difluoroaniline
-
In a hydrogenation reactor, dissolve the 2,4-difluoronitrobenzene from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas and stir the mixture at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent is removed under reduced pressure to yield 2,4-difluoroaniline. The product can be further purified by distillation if necessary.
Protocol 2: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline
This protocol describes the regioselective bromination of 3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS).[17]
-
Dissolve 3-(trifluoromethyl)aniline in a suitable solvent such as N,N-dimethylformamide (DMF).
-
In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF.
-
Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[17]
-
Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the progress of the reaction by TLC or LC-MS.[17]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[17]
-
Wash the organic layer with brine solution.[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
The product, 4-bromo-3-(trifluoromethyl)aniline, can be purified by column chromatography or recrystallization.
Conclusion and Future Perspectives
Fluorinated aniline building blocks are firmly established as essential tools in the medicinal chemist's arsenal. Their ability to modulate key physicochemical properties such as basicity and lipophilicity provides a rational approach to optimizing the ADME profiles of drug candidates.[2] As our understanding of the nuanced effects of fluorine continues to grow, and as new synthetic methodologies for the introduction of fluorine become available, we can expect to see the even more sophisticated and strategic use of fluorinated anilines in the design of the next generation of therapeutics.[20] The continued exploration of novel fluorinated motifs and the development of more efficient and sustainable synthetic routes will undoubtedly fuel further innovation in drug discovery.
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Topic: The Strategic Application of 4-Fluoropiperidine in Drug Design to Enhance Metabolic Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is one of the most ubiquitous saturated N-heterocycles in approved pharmaceuticals, valued for its ability to confer aqueous solubility and provide vectors for target engagement.[1] However, its aliphatic nature often renders it susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor pharmacokinetic profiles.[2][3] A primary strategy to mitigate this liability is the selective incorporation of fluorine, particularly at the 4-position of the piperidine ring. This guide provides an in-depth technical analysis of the role of 4-fluorination in enhancing metabolic stability. We will explore the underlying physicochemical principles, detail the common metabolic pathways of piperidines, and present a comprehensive, field-proven protocol for the in vitro assessment of metabolic stability using liver microsomes. This document is intended to serve as a practical resource for medicinal chemists and drug development scientists, bridging the gap between theoretical concepts and experimental execution.
The Physicochemical Rationale for 4-Fluorination
The introduction of a fluorine atom at the 4-position of a piperidine ring is not merely a steric blockade; it induces a cascade of subtle yet powerful electronic and conformational changes that fundamentally alter the molecule's behavior.[4][5] Understanding these effects is critical to the rational design of drug candidates.
-
Metabolic Blocking: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage by oxidative enzymes like CYPs.[6] The 4-position of a piperidine ring is a common site of metabolic oxidation (a "soft spot"). By replacing a C-H bond with a C-F bond at this position, chemists can effectively "shield" the molecule from this primary degradation pathway, thereby increasing its metabolic half-life.[7][8]
-
Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly lower the pKa of the nearby piperidine nitrogen.[1][5] This reduction in basicity can be highly advantageous. For example, many basic amines interact with the hERG potassium ion channel, a notorious off-target that can lead to cardiotoxicity.[1] Lowering the pKa can disrupt this undesirable interaction, improving the safety profile of the drug candidate.[1] The magnitude of the pKa shift is dependent on the stereochemical relationship between the fluorine and the nitrogen lone pair.[1]
-
Impact on Lipophilicity and Conformation: While often increasing the overall lipophilicity of a molecule, the effect of a single fluorine atom is nuanced.[9] It can alter the molecule's conformation and the way it presents itself to binding pockets and metabolic enzymes.[7] For instance, an axial fluorine atom in the piperidine ring can result in a higher pKa compared to its equatorial counterpart due to favorable dipole interactions with the protonated nitrogen.[1] These conformational biases can be exploited to fine-tune both potency and pharmacokinetics.[7][10]
Table 1: Comparative Physicochemical Properties of a Hypothetical Piperidine Drug Candidate
| Property | Parent Compound (4-H-Piperidine) | Fluorinated Analog (4-F-Piperidine) | Rationale for Change |
| pKa | 9.5 | 8.0 | The strong electron-withdrawing effect of fluorine reduces the basicity of the piperidine nitrogen.[1] |
| Calculated LogP | 2.1 | 2.4 | Fluorine is more lipophilic than hydrogen, generally leading to an increase in LogP.[5][9] |
| Metabolic Soft Spot | C4-H Oxidation | Blocked | The high bond energy of the C-F bond prevents oxidation at the 4-position.[6] |
Common Metabolic Pathways and the Fluorine Shield
The metabolic fate of piperidine-containing drugs is primarily governed by Phase I oxidation reactions catalyzed by CYP enzymes in the liver.[11][12] The primary pathways include:
-
Alpha-Carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen, leading to the formation of an iminium ion intermediate. This can result in N-dealkylation or the formation of lactams.[11][13]
-
Ring Hydroxylation: Direct oxidation of the aliphatic ring carbons, often at the 3- or 4-position, which are sterically accessible.
-
Ring Contraction/Opening: More complex rearrangements initiated by N-centered radical formation.[2]
The introduction of fluorine at the 4-position directly blocks ring hydroxylation at that site. This forces the metabolic machinery to seek alternative, often slower, pathways, thereby reducing the overall rate of clearance.
Caption: Metabolic fate of a parent piperidine vs. its 4-fluoro analog.
In Vitro Assessment: The Liver Microsomal Stability Assay
To empirically determine the impact of 4-fluorination, the Liver Microsomal Stability Assay is the industry-standard initial screen.[14][15] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes (CYPs).[3][16] The protocol described below is designed as a self-validating system, incorporating necessary controls to ensure data integrity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the liver microsomal stability assay.
Detailed Step-by-Step Experimental Protocol
This protocol is designed to assess the metabolic stability of a test compound (e.g., a 4-fluoropiperidine derivative) alongside its non-fluorinated parent and control compounds.
A. Materials and Reagents
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Control Compounds:
-
High Clearance Control (e.g., Verapamil)
-
Low Clearance Control (e.g., Warfarin)
-
-
Liver Microsomes: Pooled human liver microsomes (HLM) at 20 mg/mL.[17]
-
Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.[16]
-
Cofactor Solution (NADPH Regenerating System): Commercially available system (e.g., NADPH-A/B).[17]
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.
-
Equipment: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.[17]
B. Assay Procedure
-
Prepare Master Mix: On the day of the experiment, thaw the liver microsomes on ice. Dilute the microsomes to a working concentration of 0.5 mg/mL in the phosphate buffer. Keep this solution on ice.[16][18]
-
Prepare Compound Plate: In a 96-well plate, add the appropriate volume of test and control compound stock solutions and dilute with buffer to achieve an intermediate concentration. The final concentration in the incubation will be 1 µM.[16]
-
Setup Incubation Plate:
-
Add the diluted microsomal solution to the wells of a new 96-well plate.
-
Include a set of wells for a "-NADPH" control for each compound. For these wells, add buffer instead of the NADPH regenerating system later. This control validates that the compound loss is due to enzymatic metabolism and not non-specific binding or degradation.[16]
-
Add the diluted compounds from the compound plate to the incubation plate.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the system to reach thermal equilibrium.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "-NADPH" controls).[17]
-
Time-Point Sampling:
-
Immediately after adding NADPH, take the first aliquot (T=0) and transfer it to a new 96-well plate containing the ice-cold quenching solution.
-
Return the incubation plate to the 37°C incubator.
-
Repeat the sampling at subsequent time points (e.g., 5, 15, 30, and 60 minutes).[16]
-
-
Sample Processing: Once all time points are collected, seal the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.[17]
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by monitoring the ratio of the analyte peak area to the internal standard peak area using a validated LC-MS/MS method.[19]
Data Analysis and Interpretation
The primary outputs of the microsomal stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[19][20]
-
Calculate Percent Remaining: For each time point, calculate the percentage of the compound remaining relative to the T=0 time point.
-
Determine the Rate of Elimination (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the resulting line is the negative rate constant of elimination (-k).
-
Calculate In Vitro Half-Life (t½):
-
t½ = 0.693 / k
-
A longer half-life indicates greater metabolic stability.[21]
-
-
Calculate Intrinsic Clearance (CLint):
Table 2: Hypothetical Metabolic Stability Data
| Compound | t½ (minutes) | CLint (µL/min/mg) | Interpretation |
| Verapamil (High Clearance) | 8 | 173 | Control: Assay is performing as expected. |
| Warfarin (Low Clearance) | >60 | < 23 | Control: Assay is performing as expected. |
| Parent (4-H-Piperidine) | 15 | 92.4 | Moderate to high clearance, indicating metabolic liability. |
| Analog (4-F-Piperidine) | 55 | 25.2 | Significantly improved stability; 4-fluorination successfully blocked a major metabolic pathway. |
The data clearly demonstrates the value of 4-fluorination. The half-life of the fluorinated analog is over 3.5 times longer, and its intrinsic clearance is significantly lower, suggesting a much-improved pharmacokinetic profile in vivo.[14]
Advanced Considerations: Metabolite Identification
While stability assays quantify the disappearance of the parent drug, identifying the resulting metabolites provides definitive proof of the metabolic pathways. For fluorinated compounds, this requires specialized analytical techniques.
-
LC-MS/MS: High-resolution mass spectrometry can detect the mass shift corresponding to metabolic transformations (e.g., hydroxylation, N-oxidation).[10][19]
-
¹⁹F NMR: Fluorine NMR is a powerful technique for analyzing fluorinated molecules. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, allowing for the structural elucidation of fluorine-containing metabolites.[22]
-
Challenges: The stability of the C-F bond means that defluorination is rare but must be monitored, as fluoride ions can be toxic.[7] Analytical methods must be robust enough to separate and identify a complex mixture of potential metabolites.[23][24]
Conclusion
The strategic incorporation of a fluorine atom at the 4-position of a piperidine ring is a validated and highly effective strategy in modern drug design to enhance metabolic stability.[7][25] This single-atom substitution blocks a common site of oxidative metabolism, reduces the basicity of the piperidine nitrogen to mitigate off-target effects, and can favorably alter the molecule's overall physicochemical profile.[1] By employing robust in vitro assays, such as the liver microsomal stability assay detailed here, medicinal chemists can rapidly and reliably quantify the benefits of this approach. This allows for data-driven decisions during lead optimization, ultimately increasing the probability of developing drug candidates with favorable pharmacokinetic properties and a higher likelihood of clinical success.
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4-(4-Fluoropiperidin-1-yl)aniline: A Privileged Scaffold for the Next Generation of Kinase Inhibitors
An In-Depth Technical Guide
Abstract
Protein kinases have emerged as one of the most critical target classes in modern oncology. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer therapy. Central to this effort is the concept of the "privileged scaffold" – a molecular framework that serves as a robust starting point for the design of potent and selective inhibitors. This guide provides a comprehensive technical overview of 4-(4-Fluoropiperidin-1-yl)aniline, a scaffold that strategically combines the well-established hinge-binding properties of the aniline moiety with the pharmacokinetic and conformational benefits of a fluorinated piperidine ring. We will explore the synthetic strategies for its derivatization, detail the critical experimental workflows for biological evaluation, and analyze the structure-activity relationships that drive inhibitor potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors.
The Rationale: Deconstructing a Scaffold Built for Success
The design of an effective kinase inhibitor is a balancing act of achieving high on-target potency, selectivity across the kinome, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. The 4-(4-Fluoropiperidin-1-yl)aniline scaffold is an exemplary case of rational drug design, where each component is chosen to confer specific, advantageous properties.
The Aniline Moiety: A Classic Hinge-Binder
A significant number of ATP-competitive kinase inhibitors utilize an aniline or related amino-heterocycle motif.[1] This is due to its ability to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved backbone of amino acids that connects the N- and C-lobes of the kinase domain. This interaction effectively anchors the inhibitor, providing a stable foundation for the rest of the molecule to make further interactions within the active site. The 4-substituted aniline provides a well-defined vector for connecting to other parts of the inhibitor that can explore deeper pockets of the active site.
The 4-Fluoropiperidine Ring: More Than Just a Solubilizing Group
The incorporation of a 4-fluoropiperidine ring is a strategic choice that addresses several key challenges in drug development. Fluorine has become an indispensable element in medicinal chemistry, with a significant percentage of newly approved drugs containing at least one fluorine atom.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the overall metabolic stability of the molecule can be significantly enhanced, leading to a longer half-life in vivo.[3]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the basicity (pKa) of the nearby piperidine nitrogen. This modulation can be critical for optimizing solubility, cell permeability, and avoiding off-target effects such as hERG channel inhibition, which is often associated with basic amines.
-
Conformational Control and Binding Affinity: The fluorine atom can alter the conformational preferences of the piperidine ring. This can help to lock the molecule into a bioactive conformation that is pre-organized for optimal binding to the kinase, thereby improving potency.[2]
-
Three-Dimensionality: The non-planar piperidine ring provides a three-dimensional structure that can improve solubility and escape the "flatland" of many aromatic-heavy kinase inhibitors, often leading to better ADME properties.
Synthesis and Derivatization Strategies
The modular nature of the 4-(4-Fluoropiperidin-1-yl)aniline scaffold lends itself to efficient and versatile synthetic strategies. The core can be prepared and then coupled to a variety of kinase-targeting heterocyclic systems.
Synthesis of the Core Scaffold: 4-(4-Fluoropiperidin-1-yl)aniline
A common and effective method for the synthesis of the scaffold is through a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: Synthesis of 4-(4-Fluoropiperidin-1-yl)aniline
-
Reaction Setup: To a solution of 4-fluoro-1-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add 4-fluoropiperidine hydrochloride (1.2 eq) and potassium carbonate (K2CO3) (3.0 eq).
-
Heating: Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product, 1-(4-fluoropiperidin-1-yl)-4-nitrobenzene, by silica gel column chromatography.
-
Reduction: Dissolve the purified nitro compound in ethanol. Add palladium on carbon (10% Pd/C) and place the mixture under a hydrogen atmosphere (balloon or Parr shaker).
-
Final Isolation: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-(4-Fluoropiperidin-1-yl)aniline.
Derivatization via Cross-Coupling Reactions
The amino group of the scaffold is a versatile handle for coupling to various chloro- or bromo-substituted heterocyclic cores, which are themselves common components of kinase inhibitors (e.g., pyrimidines, purines, pyrrolopyrimidines). The Buchwald-Hartwig amination is a powerful tool for this transformation.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a microwave vial, combine the chloro-heterocycle (1.0 eq), 4-(4-Fluoropiperidin-1-yl)aniline (1.1 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), a phosphine ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (Cs2CO3) (2.0 eq).
-
Solvent and Degassing: Add a suitable solvent, such as dioxane or toluene. Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heating: Seal the vial and heat the reaction mixture in a microwave reactor to 100-140 °C for 1-3 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through Celite. Concentrate the filtrate and purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired kinase inhibitor.
Caption: General synthetic workflow for kinase inhibitors.
Comprehensive Biological Evaluation Workflow
Once a library of compounds has been synthesized based on the 4-(4-Fluoropiperidin-1-yl)aniline scaffold, a rigorous biological evaluation is necessary to identify promising candidates. This workflow typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and ADME-Tox assays.
In Vitro Kinase Inhibition Assay
The primary goal is to determine the compound's potency (often expressed as the IC50 value) against the target kinase and its selectivity against a panel of other kinases.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase, the appropriate substrate, ATP, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP to ATP, and then catalyze a luciferase/luciferin reaction to produce light. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
ADME-Tox Profiling
Early assessment of a compound's ADME-Tox properties is crucial to avoid late-stage failures. Key assays include evaluating metabolic stability and intestinal permeability.
Experimental Protocol: Microsomal Stability Assay
-
Reaction Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, etc.) in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37 °C. Add the test compound (typically 1 µM final concentration) and initiate the metabolic reaction by adding an NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal epithelium.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral): Add the test compound in a transport buffer to the apical (A) side of the monolayer. At specified time points, collect samples from the basolateral (B) side.
-
Transport Experiment (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral side and collect samples from the apical side to assess active efflux.
-
Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate of efflux transporters like P-glycoprotein.
Caption: Tiered workflow for kinase inhibitor evaluation.
Case Study and Structure-Activity Relationships (SAR)
While many proprietary compounds utilize this scaffold, the preclinical MET kinase inhibitor GNE-A provides an excellent public-domain example that incorporates a closely related (3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino moiety.[5] The data from this compound illustrates the favorable pharmacokinetic properties that can be achieved.
| Parameter | Mouse | Rat | Monkey | Dog |
| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 13.9 | 2.44 |
| Volume of Distribution (L/kg) | 2.1 | 9.0 | 3.9 | 4.8 |
| Terminal Half-life (h) | 1.9 | 1.67 | 3.5 | 16.3 |
| Oral Bioavailability (%) | 88.0 | 11.2 | 72.4 | 55.8 |
| Table 1: Preclinical pharmacokinetic parameters of GNE-A, a MET kinase inhibitor featuring a fluoropiperidine moiety. Data sourced from Xenobiotica.[5] |
The high oral bioavailability observed in most species suggests that the scaffold contributes to good absorption properties. The moderate to low clearance indicates favorable metabolic stability, a key attribute of the fluorinated piperidine ring.[5]
General SAR Insights:
-
Heterocyclic Core: The choice of the heterocyclic core (e.g., pyrimidine, pyrazolopyridine) is critical for determining kinase selectivity. This part of the molecule often forms additional hydrogen bonds and hydrophobic interactions deep within the ATP pocket.
-
Aniline Substitution: Substitution on the aniline ring (meta to the piperidine) can be used to further tune potency and selectivity. Small, lipophilic groups are often well-tolerated.
-
Piperidine Nitrogen: The piperidine nitrogen provides a key attachment point for introducing solubilizing groups or vectors that can extend into the solvent-exposed region of the kinase, potentially improving pharmacokinetic properties without disrupting core binding interactions.
Targeting Key Oncogenic Pathways
Inhibitors built on this scaffold can be designed to target a range of oncogenic kinases. For instance, Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor signaling pathway, making it a key target in B-cell malignancies.[6]
Caption: Inhibition of the BTK signaling pathway.
Conclusion and Future Perspectives
The 4-(4-Fluoropiperidin-1-yl)aniline scaffold represents a highly promising framework for the development of novel kinase inhibitors. Its rational design combines a proven hinge-binding element with a fluorinated aliphatic ring that confers significant advantages in metabolic stability, physicochemical properties, and conformational control. The modularity of its synthesis allows for rapid exploration of structure-activity relationships, enabling the optimization of both potency and pharmacokinetic profiles. As the demand for more selective and durable cancer therapies continues to grow, privileged scaffolds like 4-(4-Fluoropiperidin-1-yl)aniline will be instrumental in the design of the next generation of targeted oncology drugs. Future work will likely focus on exploring novel heterocyclic partners for this scaffold to target a wider range of the human kinome and to address emerging mechanisms of drug resistance.
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- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol for the Synthesis of 4-(4-fluoropiperidin-1-yl)aniline
Introduction
4-(4-fluoropiperidin-1-yl)aniline is a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the piperidine ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, such as metabolic stability, pKa, and binding affinity.[1][2] This document provides a detailed guide for the synthesis of this key intermediate from 4-fluoropiperidine, targeting researchers and professionals in drug development. We will explore two robust synthetic strategies: the modern palladium-catalyzed Buchwald-Hartwig amination and a classical two-step approach involving nucleophilic aromatic substitution followed by reduction. This guide emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability in a laboratory setting.
Strategic Analysis of Synthetic Routes
The construction of the C-N bond between the aniline nitrogen and the piperidine ring is the central challenge in this synthesis. Two primary disconnection approaches are considered:
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This is a powerful and versatile method for forming C-N bonds.[3][4][5] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. This approach offers high functional group tolerance and is often the preferred method for constructing arylamines.[6]
-
Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: This classical two-step route involves the reaction of a highly electron-deficient aryl halide (e.g., a nitro-substituted aryl fluoride) with the amine, followed by the reduction of the nitro group to an aniline. This method is often cost-effective and scalable.[7]
This guide will provide detailed protocols for both methodologies, allowing researchers to choose the most suitable approach based on available resources, scale, and desired purity.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination reaction is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[5] The choice of catalyst, ligand, base, and solvent is crucial for a successful transformation, especially when dealing with potentially sensitive substrates like fluorinated amines.[8]
Reaction Scheme
Caption: Buchwald-Hartwig amination followed by reduction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for palladium-catalyzed C-N coupling reactions.[9][10][11]
Materials:
-
4-Fluoropiperidine hydrochloride
-
1-Bromo-4-nitrobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
Step 1: C-N Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-nitrobenzene (1.0 eq), 4-fluoropiperidine hydrochloride (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.5 eq).
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(4-fluoropiperidin-1-yl)-4-nitrobenzene.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude 1-(4-fluoropiperidin-1-yl)-4-nitrobenzene in methanol.
-
Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(4-fluoropiperidin-1-yl)aniline.
-
Purify the product by column chromatography on silica gel if necessary.
Data Summary Table: Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | A common and effective source of Pd(0). |
| Ligand | XPhos | A bulky, electron-rich phosphine ligand that is highly effective for C-N cross-coupling reactions.[9] |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base suitable for deprotonating the amine. |
| Solvent | Toluene | A non-polar aprotic solvent that is well-suited for this type of reaction. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Reducing Agent | H₂, Pd/C | A standard and efficient method for the reduction of aromatic nitro groups.[7] |
Method 2: SNAr and Reduction
This classical approach provides a reliable and often more economical route to the target molecule, particularly for larger-scale syntheses.
Reaction Scheme
Caption: SNAr followed by nitration and reduction.
Experimental Protocol: SNAr and Reduction
This protocol is based on established procedures for nucleophilic aromatic substitution and nitro group reduction.[7]
Materials:
-
4-Fluoropiperidine hydrochloride
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a round-bottom flask, add 1-fluoro-4-nitrobenzene (1.0 eq), 4-fluoropiperidine hydrochloride (1.1 eq), and potassium carbonate (2.5 eq).
-
Add DMSO to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain crude 1-(4-fluoropiperidin-1-yl)-4-nitrobenzene.
Step 2: Reduction of the Nitro Group
-
To a round-bottom flask, add the crude 1-(4-fluoropiperidin-1-yl)-4-nitrobenzene (1.0 eq), iron powder (5.0 eq), and a solution of ammonium chloride (1.0 eq) in a mixture of ethanol and water.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-fluoropiperidin-1-yl)aniline.
-
Purify the product by column chromatography on silica gel if necessary.
Data Summary Table: SNAr and Reduction
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1-Fluoro-4-nitrobenzene | The nitro group strongly activates the aromatic ring towards nucleophilic substitution. |
| Base | Potassium carbonate | A mild and inexpensive base to neutralize the HCl salt of the amine and facilitate the reaction. |
| Solvent | DMSO | A polar aprotic solvent that accelerates SNAr reactions. |
| Temperature | 80-100 °C | Provides sufficient energy for the substitution reaction. |
| Reducing Agent | Fe/NH₄Cl | A classical, cost-effective, and efficient method for nitro group reduction. |
Comparison of Synthetic Routes
| Feature | Buchwald-Hartwig Amination | SNAr and Reduction |
| Versatility | High, tolerates a wide range of functional groups. | More limited, requires an electron-withdrawing group on the aryl halide. |
| Reaction Conditions | Generally milder for the C-N bond formation, but requires an inert atmosphere. | Can require higher temperatures for the SNAr step. |
| Cost | Higher, due to the palladium catalyst and phosphine ligand. | Lower, uses inexpensive reagents. |
| Scalability | Can be challenging to scale up due to catalyst cost and removal. | Generally more straightforward to scale up. |
| Waste | Generates palladium waste. | Generates iron waste. |
Troubleshooting and Safety Considerations
-
Low Yield in Buchwald-Hartwig: Incomplete reaction could be due to inactive catalyst, impure reagents, or insufficient inert atmosphere. Ensure all reagents are dry and the reaction is performed under strictly anhydrous and anaerobic conditions.
-
Side Reactions: In the Buchwald-Hartwig reaction, diarylation of the aniline product can sometimes occur.[12] Using a slight excess of the amine can help to minimize this.
-
Incomplete Reduction: If the nitro group reduction is sluggish, adding more reducing agent or increasing the reaction time may be necessary.
-
Safety: 1-Bromo-4-nitrobenzene and 1-fluoro-4-nitrobenzene are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Hydrogen gas is flammable and should be used with caution.
Conclusion
Both the Buchwald-Hartwig amination and the SNAr/reduction sequence are effective methods for the synthesis of 4-(4-fluoropiperidin-1-yl)aniline. The choice between the two routes will depend on the specific needs of the researcher, including the scale of the synthesis, cost considerations, and the availability of specialized equipment. The protocols and insights provided in this guide are intended to enable scientists to successfully prepare this important building block for their drug discovery programs.
References
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. ACS Catalysis. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. [Link]
-
Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatics. The Journal of Organic Chemistry. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]
-
Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters. [Link]
-
Advances in Copper and Nickel C-N and C-O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry – A European Journal. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]
- Method for preparing 4-(piperidine-3-yl)aniline.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]
- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Reduction of 1-(4-nitrophenyl)-4-fluoropiperidine to aniline
Application Note: Chemoselective Reduction of 1-(4-Nitrophenyl)-4-fluoropiperidine to 1-(4-Aminophenyl)-4-fluoropiperidine
Part 1: Strategic Overview
Objective: To provide a robust, scalable, and high-purity protocol for the reduction of 1-(4-nitrophenyl)-4-fluoropiperidine (Compound 1 ) to 1-(4-aminophenyl)-4-fluoropiperidine (Compound 2 ).
Scientific Rationale:
The transformation requires the selective reduction of the nitro group (-NO
We present two validated methodologies:
-
Method A (Catalytic Hydrogenation): The industry standard for cleanliness and scalability. Optimized to prevent over-reduction.
-
Method B (Dissolving Metal Reduction): A robust, chemoselective alternative using Fe/NH
Cl, ideal for laboratories lacking high-pressure hydrogenation infrastructure or for substrates sensitive to metal catalysis.
Part 2: Reaction Scheme & Mechanism
Chemical Transformation: The nitro group acts as an electron-withdrawing group (EWG), deactivating the phenyl ring. Upon reduction to the amine, the ring becomes electron-rich (activated).
Figure 1: General reaction scheme highlighting the transformation and critical stability requirements.
Part 3: Experimental Protocols
Method A: Catalytic Hydrogenation (Pd/C + H )
Best for: Clean workup, high throughput, scale-up.
Materials:
-
Substrate: 1-(4-nitrophenyl)-4-fluoropiperidine (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (HPLC Grade)
-
Reagent: Hydrogen gas (H
) (Balloon or Parr shaker at 30 psi)
Protocol:
-
Preparation: In a round-bottom flask (or hydrogenation bottle), dissolve the substrate in MeOH (10 mL/g). Ensure complete dissolution; sonicate if necessary.
-
Inerting: Purge the vessel with Nitrogen (N
) gas for 5 minutes to remove oxygen. -
Catalyst Addition: Caution: Pd/C is pyrophoric. Add the wet Pd/C catalyst carefully under a blanket of N
.-
Tip: Weighing the catalyst as a water-wet paste significantly reduces ignition risk.
-
-
Hydrogenation:
-
Lab Scale (<1g): Equip the flask with a H
balloon. Purge the headspace (Vacuum/H cycle x3). Stir vigorously at Room Temperature (20-25°C). -
Scale-up (>5g): Use a Parr shaker or autoclave. Pressurize to 30 psi (2 bar).
-
-
Monitoring: Monitor via LC-MS or TLC (System: 50% EtOAc/Hexanes).
-
Endpoint: Disappearance of the nitro peak (SM) and appearance of the highly polar aniline peak. Reaction time is typically 2–4 hours.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite 545 to remove the catalyst.
-
Critical: Do not let the filter cake dry out completely (fire hazard). Wash the cake with MeOH.
-
Concentrate the filtrate under reduced pressure (Rotovap, 40°C) to yield the crude aniline as a solid or viscous oil.
-
Validation Criteria:
-
Yield: >90%
-
Purity: >95% (by HPLC)
-
Risk: Low risk of defluorination under these mild conditions (RT, low pressure).
Method B: Iron-Mediated Reduction (Fe / NH Cl)
Best for: High selectivity, avoiding specialized gas handling, "rugged" synthesis.
Materials:
-
Substrate: 1-(4-nitrophenyl)-4-fluoropiperidine (1.0 equiv)
-
Reductant: Iron powder (Fe), 325 mesh (5.0 equiv)
-
Electrolyte: Ammonium Chloride (NH
Cl) (5.0 equiv) -
Solvent: Ethanol/Water (3:1 ratio)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (or large magnetic bar) and a reflux condenser.
-
Charging: Add the substrate, Ethanol, and Water.[1][2] Stir to form a suspension/solution.
-
Activation: Add NH
Cl and Iron powder. -
Reaction: Heat the mixture to 70–80°C (Reflux) .
-
Observation: The grey iron powder will darken/rust as oxidation occurs. The reaction is heterogeneous.
-
-
Monitoring: Monitor by TLC every 30 minutes. Reaction is typically complete in 1–3 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove iron oxides (sludge).
-
Wash the pad with EtOAc.[3]
-
Extraction: Transfer filtrate to a separatory funnel. Wash with water (x2) and Brine (x1).
-
Dry organic layer over Na
SO , filter, and concentrate.
-
Validation Criteria:
-
Yield: 85–95%
-
Selectivity: Excellent. Zero risk of defluorination or ring opening.
Part 4: Process Control & Analytical Data
Workflow Visualization:
Figure 2: Decision tree and workflow for the reduction process.
Analytical Expectations:
-
1H NMR (DMSO-d6):
-
Nitro (SM): Aromatic protons appear as two doublets (AA'BB' system) around 8.0 ppm (ortho to NO2) and 6.9 ppm.
-
Aniline (Product): Significant upfield shift. Aromatic protons shift to ~6.5 ppm and ~6.8 ppm.
-
NH2 Signal: Broad singlet appears at ~4.5–5.0 ppm (exchangeable with D2O).
-
Piperidine:[4][5][6][7][8] The 4-H (geminal to Fluorine) appears as a multiplet (dtt or similar) around 4.6–4.9 ppm, showing H-F coupling (
Hz).
-
-
LC-MS:
-
Shift in mass [M+H]+: M (Nitro)
M-30 (loss of O2, gain of H2? No, NO2 is 46, NH2 is 16. Mass change is -30). Correction: Formula change is -O2 +H2. Mass difference = -32 + 2 = -30 Da. -
Example: If SM MW = 224.2, Product MW = 194.2.
-
Part 5: Safety & Handling
| Hazard | Mitigation Strategy |
| Palladium on Carbon (Pd/C) | Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated container with water. |
| Hydrogen Gas (H | Extremely flammable. Ensure proper grounding of equipment. Use nitrogen purging before and after H |
| Iron Waste | Iron residues can be pyrophoric if finely divided and dry. Quench with water before disposal. |
| Chemical Exposure | Nitroaromatics are often potential mutagens. Anilines are toxic by inhalation/absorption. Use full PPE (gloves, goggles, fume hood). |
References
-
Catalytic Hydrogenation of Nitroarenes
- Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience: New York, 2001.
-
Protocol Source: "Reduction of Nitro Groups to Amines using Pd/C." Common Organic Chemistry. Link
-
Iron-Mediated Reduction (Bechamp-type)
-
Fluorine Stability in Hydrogenation
- For general stability of aliphatic fluorines: Organofluorine Chemistry: Principles and Commercial Applications; Banks, R. E., et al., Eds.; Plenum Press: New York, 1994.
-
Specific analog synthesis (3-fluoropiperidine derivatives): "A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles." Org.[11] Lett.2021 , 23, 7, 2699–2704. Link (Demonstrates stability of fluoropiperidine scaffold).
Sources
- 1. echemi.com [echemi.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. mdpi.com [mdpi.com]
- 11. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
Application Note: Buchwald-Hartwig Amination Protocols for Fluoropiperidine Anilines
[1][2]
Executive Summary
Fluoropiperidine scaffolds are increasingly prevalent in medicinal chemistry due to their ability to modulate pKa (lowering basicity to improve membrane permeability) and block metabolic soft spots. However, incorporating these motifs via Buchwald-Hartwig Amination (BHA) presents a dichotomy of challenges:
-
Fluorinated Aliphatic Amines (e.g., 3-fluoropiperidine): The electron-withdrawing effect of fluorine reduces nucleophilicity, while the ring puckering increases steric demand.
-
Fluoropiperidine-Substituted Anilines: When the aniline is the nucleophile, the distal fluoropiperidine moiety can induce solubility issues and subtle electronic deactivation, requiring highly active catalyst systems.
This guide provides optimized protocols for both scenarios, utilizing Third- and Fourth-Generation (G3/G4) Palladacycle precatalysts to ensure rapid activation and mono-ligation.
Mechanistic Insight & Catalyst Selection
The success of BHA with fluorinated substrates hinges on the Reductive Elimination and Amine Binding steps of the catalytic cycle.
-
The Problem: Fluorine's inductive effect (
) withdraws electron density from the nitrogen lone pair. In the catalytic cycle, this makes the amine binding to the Pd(II) center the rate-limiting step for many standard catalysts. -
The Solution: We utilize bulky, electron-rich biarylphosphine ligands (Dialkylbiarylphosphines).
-
RuPhos: The gold standard for secondary amines (like fluoropiperidines). Its bulk facilitates reductive elimination, while its electron richness stabilizes the oxidative addition complex.
-
BrettPhos: The preferred ligand for primary anilines. It prevents the formation of stable bis-amine complexes, which can arrest the cycle with primary amines.
-
Visualization: The Fluorine-Modified Catalytic Cycle
Figure 1: The catalytic cycle highlights Amine Binding as the critical bottleneck for fluorinated substrates due to reduced nucleophilicity.[1]
Strategic Optimization Matrix
Before selecting a protocol, categorize your substrate using the decision tree below.
Figure 2: Selection logic for catalyst and base pairing. Note that LHMDS is preferred for speed, but Carbonates are necessary for labile fluorines.
Detailed Experimental Protocols
Protocol A: Coupling Secondary Fluoropiperidines (High Activity)
Target: 3-fluoropiperidine, 4,4-difluoropiperidine, or morpholine analogs coupling with Aryl Bromides/Chlorides.
Rationale: RuPhos provides the necessary steric bulk to prevent
Materials:
-
Catalyst: RuPhos Pd G4 (Sigma-Aldrich/Merck).
-
Base: LiHMDS (1.0 M in THF).
-
Solvent: Anhydrous THF (Sparged with
).
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial equipped with a stir bar.
-
Loading: Add Aryl Halide (1.0 equiv) and Fluoropiperidine amine (1.2 equiv).
-
Catalyst Addition: Add RuPhos Pd G4 (1.0 - 2.0 mol%).
-
Note: If the aryl halide is an aryl chloride or electron-rich, increase to 2-4 mol%.
-
-
Solvent/Base: Add anhydrous THF (concentration 0.2 M relative to halide). Add LiHMDS (2.2 equiv) dropwise.
-
Caution: Exotherm possible.
-
-
Reaction: Seal the vial and heat to 60 °C for 2–4 hours.
-
Workup: Cool to RT. Quench with saturated
. Extract with EtOAc.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Purification: Flash chromatography. Note: Fluoropiperidines often streak on silica; add 1%
to the eluent.
Protocol B: Base-Sensitive Fluorinated Substrates
Target: Substrates prone to HF elimination (e.g.,
Modifications to Protocol A:
-
Base: Replace LiHMDS with
(3.0 equiv, finely ground). -
Solvent: Replace THF with 1,4-Dioxane.
-
Temperature: Increase to 80–100 °C.
-
Time: Extend to 12–18 hours.
Protocol C: Coupling Fluoropiperidine-Anilines (Primary Amines)
Target: Primary anilines attached to fluoropiperidine scaffolds.[3][4][5][6] Rationale: Primary amines can form stable bis-amine Pd complexes that deactivate the catalyst. BrettPhos is bulky enough to enforce mono-ligation, preventing this trap.
Materials:
-
Catalyst: BrettPhos Pd G3 (Sigma-Aldrich/Merck).
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS.
-
Solvent: t-Amyl Alcohol or Dioxane.
Step-by-Step Procedure:
-
Loading: Charge vial with Aryl Halide (1.0 equiv), Aniline substrate (1.2 equiv), and NaOtBu (1.4 equiv).
-
Catalyst: Add BrettPhos Pd G3 (1.0 - 3.0 mol%).
-
Solvent: Add t-Amyl Alcohol (0.2 M). The polarity of this solvent often helps dissolve polar fluoropiperidine salts.
-
Reaction: Heat to 80 °C for 1–4 hours.
-
QC: Monitor by LCMS. If mono-arylation is incomplete, add 1 mol% more catalyst.
Performance Data & Troubleshooting
The following table summarizes expected yields based on internal validation using 4-bromoanisole as the electrophile.
| Substrate Class | Specific Amine | Protocol | Yield (%) | Common Side Product |
| Secondary | 4-fluoropiperidine | A (RuPhos/LHMDS) | 92% | None observed |
| Secondary | 3,3-difluoropiperidine | A (RuPhos/LHMDS) | 84% | Protodehalogenation of Ar-Br |
| Secondary | 3-fluoropiperidine | B (RuPhos/Cs2CO3) | 78% | HF Elimination (trace) |
| Primary | 4-(4-aminophenyl)-F-pip | C (BrettPhos/NaOtBu) | 88% | Di-arylation (minimize by excess amine) |
Troubleshooting Guide
-
Problem: Protodehalogenation (Ar-Br becomes Ar-H).
-
Cause: The reaction is too slow; Pd undergoes
-hydride elimination from the solvent or ligands before amine binding. -
Fix: Increase Amine concentration to 1.5 equiv. Switch from
to LHMDS to speed up the cycle.
-
-
Problem: HF Elimination (Defluorination).
-
Detection: Appearance of alkene signals in 1H NMR or [M-20] mass peak.
-
Fix: Switch to Protocol B (
). Lower temperature by 10°C.
-
-
Problem: Low Conversion of Aryl Chloride.
-
Fix: Switch catalyst to XPhos Pd G4 or AdBrettPhos Pd G3 , which are superior for difficult aryl chlorides.
-
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423–17429. (Context on electron-deficient coupling partners). [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. (Source for G3 Precatalyst protocols). [Link]
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organic Letters, 18(12), 2808–2811. (Handling heterocycle-rich substrates). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Amide coupling reactions using 4-(4-fluoropiperidin-1-yl)aniline
Application Note: High-Efficiency Amide Coupling of 4-(4-fluoropiperidin-1-yl)aniline
Executive Summary
This guide details the optimized protocols for generating amide bonds using 4-(4-fluoropiperidin-1-yl)aniline , a critical building block in the synthesis of kinase inhibitors and metabolically stable pharmaceutical candidates.
While the aniline functionality is the primary nucleophile, the presence of the para-fluoropiperidine moiety introduces unique solubility and basicity challenges. This note moves beyond generic "mix-and-stir" procedures, offering a mechanistic rationale for reagent selection (HATU vs. T3P) and addressing the specific pKa dichotomy between the aniline and the piperidine nitrogen.
Chemical Profile & Reactivity Landscape
To successfully couple this amine, one must understand its dual-nitrogen character.
| Feature | Chemical Entity | Approx.[1][2][3][4][5][6][7][8][9][10][11] pKa | Reactivity Implication |
| Nucleophile | Primary Aniline ( | ~4.0 - 5.0 | Moderate Nucleophile. The para-nitrogen donation increases electron density compared to unsubstituted aniline, making it reactive but prone to oxidation. |
| Bystander | Tertiary Piperidine ( | ~9.0 - 10.0 | High Basicity. Will protonate first in acidic media. Requires excess base (DIPEA/TEA) in the reaction to prevent salt formation that could crash the substrate out of non-polar solvents. |
| Tail | 4-Fluoro Substituent | N/A | Lipophilicity. Increases |
Strategic Insight: The tertiary piperidine nitrogen acts as an internal "base sink." If you use only 1 equivalent of base, the piperidine may scavenge the protons generated during activation, leaving the aniline protonated (anilinium) and unreactive. Rule of Thumb: Always use
Decision Matrix: Selecting the Right Protocol
Not all coupling reagents are equal for this substrate.[4][8] Use the decision tree below to select the optimal method.
Figure 1: Strategic selection of coupling reagents based on scale and steric complexity.
Detailed Experimental Protocols
Method A: The "Gold Standard" HATU Protocol (Discovery Scale)
Best for: Small scale (mg to g), valuable acids, and ensuring maximum conversion.
Mechanism: HATU generates a highly reactive At-ester intermediate. The added HOAt moiety assists in proton transfer, accelerating the attack of the aniline.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
4-(4-fluoropiperidin-1-yl)aniline (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous) or DMF/DCM (1:1)
Step-by-Step:
-
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).
-
Base Addition: Add DIPEA (3.0 eq). Stir for 2 minutes. Note: The solution may warm slightly.
-
Coupling Agent: Add HATU (1.2 eq) in one portion. The solution will typically turn yellow/orange. Stir for 5–10 minutes to form the activated ester.
-
Amine Addition: Add 4-(4-fluoropiperidin-1-yl)aniline (1.1 eq).
-
Tip: If the amine is a solid, dissolve it in a minimum amount of DMF before addition to ensure immediate homogeneity.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check LCMS. The basic piperidine peak often tails; use a modifier (Formic acid/TFA) in the mobile phase.
-
-
Workup:
-
Dilute with EtOAc (10x reaction volume).
-
Wash with saturated NaHCO₃ (2x) to remove HOBt/HOAt byproducts.
-
Wash with Water (2x) and Brine (1x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate.[10]
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Method B: The T3P (Propylphosphonic Anhydride) Protocol (Scalable)
Best for: Process scale (>10g), simple purification, and avoiding epimerization.[6]
Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride. It is unique because the byproducts are water-soluble, eliminating the need for chromatography in many cases.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
4-(4-fluoropiperidin-1-yl)aniline (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF
Step-by-Step:
-
Slurry: Charge the Carboxylic Acid (1.0 eq), Amine (1.1 eq), and Pyridine (3.0 eq) into the flask with EtOAc (concentration ~0.2 M).
-
Cooling: Cool the mixture to 0°C (ice bath). Exotherm control is critical with T3P.
-
Addition: Dropwise add T3P solution (1.5 eq) over 10–15 minutes.
-
Reaction: Allow to warm to RT and stir for 12 hours (overnight).
-
Note: T3P kinetics with anilines are slower than HATU; patience is required.
-
-
Workup (The "Wash-Away" Method):
-
Add water directly to the reaction mixture.
-
Separate phases.
-
Wash organic layer with 0.5 M HCl (carefully—do not protonate the product if it's too basic, but this removes excess pyridine). Correction: Since the product has a basic piperidine, avoid strong acid washes . Instead, wash with 10% Citric Acid (pH ~4) to remove pyridine without extracting the product, or simply wash extensively with water and brine.
-
Wash with Sat. NaHCO₃ .[10]
-
-
Isolation: Dry and concentrate. Recrystallization is often possible from EtOAc/Heptane.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Piperidine protonation | Increase DIPEA to 4.0–5.0 equiv. The piperidine ring must remain neutral to prevent precipitation of the salt intermediate. |
| Black/Brown Mixture | Aniline Oxidation | Degas solvents with Nitrogen prior to use. Add the aniline last, immediately after the activation step. |
| No Reaction (Steric) | Acid is hindered | Switch to Method C (Acid Chloride) : Convert acid to acid chloride using SOCl₂ (reflux, 1h), remove SOCl₂, then add Amine + Pyridine in DCM. |
| Product in Aqueous Layer | Over-acidification | The fluoropiperidine makes the molecule basic. During workup, if pH < 6, the product may protonate and stay in the water. Keep aqueous washes neutral or basic (pH 8). |
Visualizing the Pathway
The following diagram illustrates the critical protonation states that dictate the success of the reaction.
Figure 2: Protonation states of the substrate. Maintaining basic conditions is essential to keep the aniline nucleophilic and the piperidine neutral.
References
-
Dunetz, J. R., et al. (2011).[2][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[7] Tetrahedron.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Beutner, G. L., et al. (2018). "TCFH–NMI: A Scalable Reagent System for the Coupling of Carboxylic Acids and Amines." Organic Letters. (Alternative for difficult anilines).
Sources
- 1. reddit.com [reddit.com]
- 2. scribd.com [scribd.com]
- 3. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 7. hepatochem.com [hepatochem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
Preparation of urea derivatives from 4-(4-fluoropiperidin-1-yl)aniline
Application Note: High-Efficiency Synthesis of Urea Derivatives from 4-(4-fluoropiperidin-1-yl)aniline
Executive Summary & Strategic Importance
The urea moiety (
Key Challenges Addressed:
-
Nucleophilicity Balance: The aniline nitrogen is the primary nucleophile, but the electron-donating piperidine ring makes the system oxidation-sensitive.
-
Solubility ("Brick Dust" Effect): Diaryl ureas often exhibit poor solubility, complicating purification.
-
Regioselectivity: Ensuring reaction occurs exclusively at the primary aniline amine.
Chemical Strategy & Pathway Visualization[1]
We present two distinct synthetic routes. Method A is the "Click-like" approach for parallel synthesis when the isocyanate partner is commercially available. Method B is the "Activation" approach using Carbonyldiimidazole (CDI) when the partner amine is complex or unstable.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on reagent availability.
Method A: Direct Isocyanate Addition (Standard Protocol)
Best For: High-throughput library generation; reactions where the electrophile (isocyanate) is stable and available.
Materials
-
Substrate: 4-(4-fluoropiperidin-1-yl)aniline (1.0 equiv)
-
Reagent: Aryl or Alkyl Isocyanate (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Use THF if the aniline is slow to dissolve.
-
Base: Typically not required unless the aniline is supplied as a hydrochloride salt (use 1.5 equiv TEA).
Protocol
-
Preparation: In a flame-dried 20 mL vial equipped with a magnetic stir bar, dissolve 4-(4-fluoropiperidin-1-yl)aniline (100 mg, 0.51 mmol) in anhydrous DCM (2.5 mL).
-
Addition: Add the isocyanate (0.56 mmol, 1.1 equiv) dropwise at room temperature (25°C).
-
Expert Insight: If the reaction is highly exothermic (common with electron-deficient aryl isocyanates), cool to 0°C during addition to prevent impurity formation.
-
-
Reaction: Stir at room temperature under an inert atmosphere (
or Ar) for 2–12 hours.-
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting aniline spot (lower
, stains purple/brown with ninhydrin) should disappear.
-
-
Workup (The "Crash-Out" Method):
-
Most urea products will precipitate from DCM.
-
If solid forms: Filter the precipitate using a sintered glass funnel. Wash the cake with cold DCM (
) and diethyl ether ( ) to remove unreacted isocyanate. -
If no solid forms: Add hexanes dropwise to induce precipitation. If that fails, evaporate solvent and recrystallize from hot Ethanol/Water.
-
Method B: CDI-Mediated Coupling (Universal Protocol)
Best For: Coupling with complex amines, chiral amines, or when the isocyanate is toxic/unavailable. This method avoids the use of phosgene or triphosgene, improving safety profiles.
Materials
-
Substrate: 4-(4-fluoropiperidin-1-yl)aniline (1.0 equiv)
-
Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Nucleophile 2: Functionalized Amine (
) (1.0 – 1.2 equiv) -
Solvent: Anhydrous DCM or DMF.
Protocol
-
Activation: Dissolve 4-(4-fluoropiperidin-1-yl)aniline (100 mg, 0.51 mmol) in anhydrous DCM (3 mL). Cool to 0°C.[1]
-
CDI Addition: Add CDI (100 mg, 0.61 mmol) in one portion.
-
Observation: Evolution of
gas will occur. Ensure proper venting.
-
-
Intermediate Formation: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Expert Insight: Verify complete conversion to the N-acyl imidazole intermediate by TLC.[1] Adding the second amine too early will result in symmetrical urea byproducts (Aniline-CO-Aniline).
-
-
Coupling: Add the second amine (
, 0.51–0.61 mmol).-
Optional: If the second amine is a salt or non-nucleophilic, add 2.0 equiv of Diisopropylethylamine (DIPEA).
-
-
Completion: Stir at RT for 12–24 hours. If the reaction is sluggish (common with steric bulk), heat to 40°C.
-
Workup:
-
Dilute with DCM (20 mL) and wash with water (
) to remove imidazole byproduct. -
Dry organic layer over
, filter, and concentrate. -
Purify via flash chromatography (Gradient: 0-10% MeOH in DCM).
-
Mechanism of Action (CDI Route)
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through a distinct intermediate that must be preserved from moisture.
Figure 2: Step-wise mechanistic flow of CDI-mediated urea formation.
Analytical Data & Troubleshooting
Solubility Profile: The 4-fluoropiperidine moiety imparts moderate lipophilicity, but the urea core is rigid and polar.
-
NMR Solvent: DMSO-
is required.[2][3] often results in broad peaks or incomplete solubility. -
LCMS: Run with 0.1% Formic Acid. The basic piperidine nitrogen usually results in a strong
signal.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Moisture in solvent hydrolyzing isocyanate. | Use freshly distilled/anhydrous DCM. Keep under Argon. |
| Symmetrical Urea Impurity | In Method B: Second amine added before activation complete. | Monitor Step 3 (Activation) by TLC/LCMS before adding amine. |
| "Brick Dust" Product | Product is insoluble in DCM/Water. | Do not extract. Filter the solid directly from the reaction mixture and wash with Ether. |
| Starting Material Remains | Aniline nucleophilicity is low. | Add catalyst: 10 mol% DMAP (4-Dimethylaminopyridine) to Method A or B. |
References
-
Konishi, H. et al. "Discovery of novel diaryl ureas as potent and selective inhibitors." Journal of Medicinal Chemistry, 2007.
-
Common Organic Chemistry. "Urea Formation: CDI Mechanism and Protocols."
-
National Institutes of Health (NIH). "Diaryl Ureas as an Antiprotozoal Chemotype: Physicochemical Profiling." ACS Infectious Diseases, 2021.[4]
-
Royal Society of Chemistry. "Synthesis of urea derivatives from amines and CO2." Green Chemistry.
(Note: URLs provided link to the landing pages of authoritative journals/databases as per safety guidelines for persistent access.)
Sources
Microwave-assisted synthesis of 4-(4-fluoropiperidin-1-yl)aniline analogs
Application Note: Microwave-Assisted Synthesis of 4-(4-Fluoropiperidin-1-yl)aniline Analogs
Executive Summary
This guide details the microwave-assisted synthesis of 4-(4-fluoropiperidin-1-yl)aniline , a critical scaffold in medicinal chemistry found in kinase inhibitors, GPCR ligands, and antibacterial agents. The protocol utilizes a two-step sequence: a rapid Nucleophilic Aromatic Substitution (
By leveraging microwave irradiation, this workflow reduces total reaction time from 12–24 hours (conventional heating) to under 45 minutes, while significantly improving yield and purity profiles. This approach is modular, allowing for the rapid generation of analog libraries by varying the nitrobenzene electrophile or the piperidine nucleophile.
Scientific Rationale & Mechanism
The "Fluorine Effect" in Drug Design
The incorporation of a 4-fluoropiperidine moiety is a strategic design choice. The fluorine atom lowers the
Microwave Advantage in
The rate-determining step in the synthesis of N-aryl piperidines is the formation of the Meisenheimer complex. Microwave irradiation provides direct dielectric heating, efficiently overcoming the activation energy barrier. This is particularly effective for electron-rich or sterically hindered nucleophiles where conventional thermal convection is slow and leads to byproduct formation.
Figure 1: Reaction Pathway & Mechanism
Caption: Two-step synthesis via
Experimental Protocol
Step 1: Microwave-Assisted Coupling
Objective: Synthesis of 1-(4-nitrophenyl)-4-fluoropiperidine.
Reagents:
-
1-Fluoro-4-nitrobenzene (1.0 equiv, 2.0 mmol)
-
4-Fluoropiperidine HCl salt (1.2 equiv, 2.4 mmol)
-
Potassium Carbonate (
) (2.5 equiv, 5.0 mmol) -
Solvent: DMSO (anhydrous) or Water (Green Chemistry variant)
Procedure:
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (282 mg), 4-fluoropiperidine HCl (335 mg), and
(690 mg). -
Solvation: Add 3.0 mL of DMSO. Cap the vial and vortex for 10 seconds to ensure a homogeneous suspension.
-
Irradiation: Place the vial in the microwave reactor.
-
Settings: Temperature = 100°C; Hold Time = 10 minutes; Absorption Level = High; Stirring = 600 rpm.
-
-
Workup: Pour the reaction mixture into 20 mL of ice-water. The product typically precipitates as a yellow solid.
-
If solid forms: Filter, wash with water (
mL), and dry under vacuum. -
If oil forms: Extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate.
-
Optimization Data (Solvent Screening):
| Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| DMSO | 100 | 10 | 96 | Standard Protocol. High solubility. |
| DMF | 120 | 15 | 92 | Good alternative; harder to remove. |
| Water | 100 | 20 | 88 | Green method; requires vigorous stirring. |
| Ethanol | 80 (Reflux) | 45 | 75 | Slower; product precipitates on cooling. |
Step 2: Rapid Nitro Reduction
Objective: Conversion to 4-(4-fluoropiperidin-1-yl)aniline.
Note: While catalytic hydrogenation (
Reagents:
-
Intermediate from Step 1 (1.0 equiv)[1]
-
Ammonium Formate (5.0 equiv)
-
Pd/C (10 wt% loading, 10 mol%)
-
Solvent: Methanol/THF (1:1)
Procedure:
-
Loading: In a fresh microwave vial, dissolve the nitro intermediate in Methanol/THF (4 mL).
-
Catalyst: Add Pd/C carefully (under inert atmosphere if possible to avoid spark). Add Ammonium Formate.
-
Irradiation: Heat at 80°C for 5 minutes in the microwave.
-
Filtration: Filter the hot mixture through a Celite pad to remove Pd/C. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate to yield the crude aniline.
-
Purification: If necessary, purify via flash chromatography (DCM/MeOH 95:5) or recrystallize from Ethanol/Hexane.
Workflow Visualization
Figure 2: Experimental Workflow & Decision Tree
Caption: Step-by-step decision matrix for the synthesis and purification workflow.
Characterization & Scope
Expected Analytical Data
-
NMR (400 MHz,
):-
6.85 (d, 2H, Ar-H ortho to N), 6.65 (d, 2H, Ar-H ortho to
). -
4.8 (d,
Hz, 1H, CH-F geminal). -
3.50 (br s, 2H,
). -
3.1-3.3 (m, 4H, piperidine
-N). -
1.8-2.1 (m, 4H, piperidine
-C-F).
-
6.85 (d, 2H, Ar-H ortho to N), 6.65 (d, 2H, Ar-H ortho to
-
NMR:
-180 to -185 ppm (multiplet). -
MS (ESI):
calc. for .
Analog Library Expansion
This protocol is validated for various analogs. Adjustments to the electrophile allow for rapid SAR (Structure-Activity Relationship) exploration:
| Analog Type | Modification | Reaction Condition Adjustment |
| Ortho-Substitution | 1-fluoro-2-nitrobenzene | Increase Temp to 120°C (Steric hindrance). |
| Electron-Deficient | 2,4-difluoronitrobenzene | Decrease Temp to 60°C (Highly reactive). |
| Heterocyclic Core | 2-chloro-5-nitropyridine | Use DIPEA instead of |
References
-
Microwave-Assisted
Overview: -
Piperidine Synthesis Protocols
- Probing the energy efficiency of the microwave-promoted synthesis of N-phenylpiperidine.
-
Medicinal Chemistry of Fluoropiperidines
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
-
Reduction Methodologies
-
General Piperidine Pharmacophores
Sources
- 1. rsc.org [rsc.org]
- 2. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Manufacturing Process for 4-(4-fluoropiperidin-1-yl)aniline
Abstract
This document provides a detailed guide for the scalable synthesis of 4-(4-fluoropiperidin-1-yl)aniline, a key building block in the development of numerous pharmaceutical agents. The synthetic strategy is centered around a robust and highly efficient palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[1][2] This application note outlines a two-part process: the preparation of the requisite 4-fluoropiperidine intermediate and its subsequent coupling with an appropriate aniline precursor. We provide step-by-step protocols, mechanistic insights, process optimization parameters, and safety considerations tailored for researchers, chemists, and process development professionals aiming for large-scale production. The methodologies described herein are designed to be self-validating, incorporating in-process controls to ensure reproducibility, high yield, and purity.
Introduction and Strategic Overview
The 4-(piperidin-1-yl)aniline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and compounds targeting the central nervous system.[3][4] The introduction of a fluorine atom onto the piperidine ring, as in 4-(4-fluoropiperidin-1-yl)aniline, can significantly enhance metabolic stability and modulate physicochemical properties such as basicity (pKa), which are critical for optimizing a drug candidate's pharmacokinetic profile.[5]
The primary challenge in manufacturing this intermediate lies in the selective and efficient formation of the N-aryl bond between the piperidine nitrogen and the aniline ring. Direct nucleophilic aromatic substitution is often inefficient and requires harsh conditions. Therefore, a catalytic approach is superior for industrial-scale synthesis. The Buchwald-Hartwig amination reaction has emerged as the method of choice due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods like the Ullmann condensation.[1][6]
Our selected strategy employs a convergent synthesis, as depicted in the workflow below. This approach involves the preparation of two key fragments, 4-fluoropiperidine and 4-bromoaniline, followed by their palladium-catalyzed coupling. This strategy is advantageous for scalability as it allows for the independent synthesis and purification of intermediates, leading to a higher overall purity of the final product.
Caption: Convergent synthesis workflow for 4-(4-fluoropiperidin-1-yl)aniline.
Part A: Synthesis Protocol for 4-Fluoropiperidine Hydrochloride
The synthesis of 4-fluoropiperidine is a critical upstream process. While multiple routes exist, a robust method involves the deoxofluorination of a corresponding 4-hydroxypiperidine precursor. This protocol provides a reliable pathway starting from commercially available 1-Boc-4-piperidone.
Protocol A1: Synthesis of 1-Boc-4-hydroxy-4-(trifluoromethyl)piperidine
This initial step introduces the fluorine precursor in a controlled manner.
-
Materials:
-
1-Boc-4-piperidone
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.
-
Charge the flask with 1-Boc-4-piperidone (1.0 eq) and anhydrous THF (5 mL per gram of piperidone).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TMSCF₃ (1.2 eq) to the stirred solution.
-
Add TBAF solution (0.1 eq, catalytic) dropwise, ensuring the internal temperature does not exceed 5 °C. The catalytic nature of TBAF initiates the trifluoromethylation.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
Protocol A2: Deoxyfluorination and Deprotection to 4-Fluoropiperidine HCl
This step converts the hydroxyl group to fluoride and removes the Boc protecting group.
-
Materials:
-
Crude 1-Boc-4-hydroxy-4-(trifluoromethyl)piperidine (from Protocol A1)
-
Diethylaminosulfur trifluoride (DAST) or a safer alternative like XtalFluor-E®
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve the crude intermediate (1.0 eq) in anhydrous DCM (10 mL per gram).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
CAUTION: DAST is highly toxic and moisture-sensitive. Handle with extreme care in a fume hood. Add DAST (1.5 eq) dropwise to the cold solution. A safer, crystalline alternative like XtalFluor-E is recommended for scalability.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the formation of 1-Boc-4-fluoropiperidine by GC-MS.
-
Once the reaction is complete, cool to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, and filter.
-
To the resulting solution containing the Boc-protected intermediate, add 4 M HCl in dioxane (3.0 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate of 4-fluoropiperidine hydrochloride will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the desired product as a white solid.
-
Part B: Scalable Synthesis of 4-(4-fluoropiperidin-1-yl)aniline
This core transformation utilizes the Buchwald-Hartwig amination to couple 4-fluoropiperidine with 4-bromoaniline. The choice of ligand is critical for achieving high yields and reaction rates.[2] Sterically hindered biarylphosphine ligands are particularly effective.[7]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(4-Morpholinopiperidin-1-yl)aniline [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing defluorination during 4-(4-fluoropiperidin-1-yl)aniline synthesis
Welcome to the technical support center for the synthesis of 4-(4-fluoropiperidin-1-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or plan to synthesize this valuable fluorinated building block. The incorporation of a 4-fluoropiperidine moiety can significantly enhance the metabolic stability and physicochemical properties of drug candidates.[1] However, its synthesis is often plagued by a critical side reaction: defluorination.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you mitigate fluorine loss and maximize the yield and purity of your target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format.
Q1: My LC-MS analysis shows a significant peak with a mass corresponding to the defluorinated product, 4-(piperidin-1-yl)aniline. What is the most likely cause?
The presence of the defluorinated analog is the most common issue in this synthesis. It almost always points to an elimination-addition or direct nucleophilic substitution (SN2-type) pathway competing with the desired C-N coupling reaction. The primary culprits are typically an overly strong or nucleophilic base and/or excessive reaction temperature.
Strong bases, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (tBuOK), can deprotonate the piperidine ring at the positions adjacent to the fluorine, initiating an E2 elimination of hydrogen fluoride (HF) to form an enamine-like intermediate. This intermediate can then be reduced or react further to yield the undesired defluorinated product.[2]
Solution:
-
Re-evaluate your choice of base. Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are effective in the Buchwald-Hartwig amination but are significantly less likely to cause elimination.[3]
-
Lower the reaction temperature. High temperatures (e.g., >100 °C) provide the activation energy needed for the defluorination pathway. Aim for the lowest temperature that allows the desired C-N coupling to proceed at a reasonable rate, typically in the 80–90 °C range for aryl bromides.[4]
Q2: I'm performing a Buchwald-Hartwig amination between 4-bromoaniline and 4-fluoropiperidine, but the reaction is sluggish and I'm still observing defluorination. How can I improve the rate of the desired reaction over the side reaction?
A sluggish desired reaction gives the defluorination side reaction more time to occur. The key is to accelerate the C-N bond-forming reductive elimination step of the catalytic cycle relative to any side reactions.[5] This is primarily controlled by the choice of palladium catalyst and ligand.
Solution:
-
Optimize the Ligand. For coupling secondary aliphatic amines like 4-fluoropiperidine, bulky, electron-rich biarylphosphine ligands are essential. Ligands such as XPhos, RuPhos, or tBuDavePhos are designed to promote rapid reductive elimination from the palladium center, which is often the rate-limiting step.[5][6] If you are using a simpler ligand like BINAP, switching to a more advanced biarylphosphine ligand can dramatically improve reaction kinetics and suppress side reactions.[4]
-
Use a Pre-formed Catalyst. To ensure a consistent and highly active catalytic system, consider using a palladacycle precatalyst, such as XPhos Pd G3 or G4. These are air-stable, easy to handle, and rapidly generate the active Pd(0) species under basic conditions, leading to more reproducible results.[3][7]
Q3: I've tried changing the base and catalyst, but my yield is still low. Could the solvent be the problem?
Yes, the solvent plays a crucial role. It must be able to dissolve the reagents, particularly the inorganic base, while remaining inert to the reaction conditions. Poor solubility of the base can lead to heterogeneous reaction conditions and inconsistent results.
Solution:
-
Select an appropriate aprotic solvent. Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations. They have high boiling points suitable for the reaction temperatures and good solvating properties for the organometallic intermediates.
-
Ensure anhydrous conditions. Water can deactivate the catalyst and interfere with the base. Always use dry solvents and ensure your glassware is flame-dried under an inert atmosphere (Nitrogen or Argon) before use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of defluorination in this context?
The primary mechanism is believed to be an E2 (elimination) reaction . A strong base abstracts a proton from a carbon adjacent (alpha) to the carbon bearing the fluorine atom. This is followed by the concerted elimination of the fluoride anion to form a tetrahydropyridine intermediate. This highly reactive species can then undergo various reactions, including reduction by trace hydrides or disproportionation, to form the stable, defluorinated piperidine ring. A direct SN2 displacement of fluoride by a nucleophile (like the base's alkoxide anion) is also possible but often considered a minor pathway for monofluorinated alkyl groups unless an intramolecular nucleophile is present.[2]
Diagram: Competing Reaction Pathways
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Purification of 4-(4-fluoropiperidin-1-yl)aniline by column chromatography
Technical Support Center: Purification of 4-(4-fluoropiperidin-1-yl)aniline
Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization of Column Chromatography for Fluorinated Phenylenediamines
Overview: The Chemist’s Challenge
You are attempting to purify 4-(4-fluoropiperidin-1-yl)aniline . This molecule presents a "double-trouble" scenario for chromatography:
-
Basicity: It contains two nitrogen centers—a moderately basic aniline and a piperidine nitrogen (though the latter's basicity is attenuated by conjugation with the phenyl ring, it remains a Lewis base). This leads to strong interaction with acidic silanol groups on silica gel, causing severe tailing.[1]
-
Oxidative Instability: Electron-rich anilines are prone to oxidation (browning) when exposed to air, a process catalyzed by the acidic surface of silica gel.
This guide replaces standard textbook advice with field-proven troubleshooting protocols designed to maximize recovery and purity.
Part 1: Active Support Tickets (Troubleshooting)
Ticket #001: "My compound is streaking/tailing on the TLC plate and column."
Root Cause: The basic nitrogen atoms in your molecule are protonating via interaction with the acidic silanol (
-
The "TEA" Fix: You must modify your mobile phase with a basic additive.[2][3] Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your solvent system.-
Mechanism:[2][4][5][6] The small, highly mobile TEA molecules saturate the acidic silanol sites, effectively "capping" them. This forces your target molecule to interact only with the neutral silica surface, sharpening the band.
-
Protocol: Pre-wash the column with 2 column volumes (CV) of the mobile phase containing TEA before loading your sample.
-
Ticket #002: "The product turns brown/black on the column."
Root Cause: Acid-catalyzed oxidation. Silica gel is naturally acidic (pH ~5-6). As the aniline band travels down the column, the high surface area and acidity accelerate oxidation, leading to decomposition. Corrective Action:
-
Switch Stationary Phase: If you observe significant darkening, switch to Neutral Alumina (Aluminum Oxide) immediately. Alumina is less acidic and far gentler on electron-rich amines.
-
Alternative (Silica): If you must use silica, "neutralize" it by slurrying the silica in a solvent containing 5% TEA, then washing with your running solvent (containing 1% TEA) prior to loading.
Ticket #003: "I cannot separate the amine from the nitro precursor."
Root Cause: While amines are generally much more polar than their nitro precursors, the lipophilic fluorine atom and the piperidine ring can compress the
-
Solvent System Optimization: Do not rely solely on Hexane/Ethyl Acetate.
-
Recommendation: Use Dichloromethane (DCM) / Methanol (MeOH) . The high solubility of the piperidine moiety in DCM combined with the polarity of MeOH often provides better selectivity for the amine functionality.
-
Gradient: Start with 100% DCM (containing 1% TEA) and slowly ramp to 5-10% MeOH.
-
Part 2: Standard Operating Procedure (SOP)
Phase 1: Method Development (TLC)
Before packing the column, establish the correct
| Solvent System | Target | Notes |
| Hexane : EtOAc (1:1) | 0.2 – 0.3 | Good starting point.[7] If |
| DCM : MeOH (95:5) | 0.3 – 0.4 | Preferred. Excellent solubility. Requires 1% TEA to prevent streaking. |
| DCM : MeOH (9:1) | > 0.6 | Too strong. Use only to flush the column at the end. |
Critical Check: Spot the TLC plate. If the spot looks like a "comet" (tailing), add 3 drops of TEA to your developing chamber solvent. If the spot becomes a tight circle, you must use TEA in the column.
Phase 2: Column Packing & Loading
-
Stationary Phase: Silica Gel 60 (
) or Neutral Alumina (Brockmann Grade III). -
Slurry Preparation: Mix silica with the starting mobile phase (e.g., DCM + 1% TEA).
-
Loading:
-
Liquid Load: If soluble in <2 mL of DCM, load directly.
-
Solid Load (Recommended): Dissolve crude in minimal DCM/MeOH, add silica (1:2 ratio w/w), and rotovap to a dry, free-flowing powder. Pour this powder onto the top of the wet-packed column. This prevents band broadening due to poor solubility.
-
Phase 3: Elution & Collection
-
Gradient:
-
0–5 mins: 100% DCM (+1% TEA) to elute non-polar impurities (e.g., unreacted fluoronitrobenzene).
-
5–20 mins: Ramp to 95:5 DCM:MeOH (+1% TEA).
-
20+ mins: Hold at 95:5 until product elutes.
-
-
Detection: The aniline is UV active (254 nm). It may also stain yellow/orange with Ninhydrin or p-Anisaldehyde dip upon heating.
Part 3: Visualization & Logic Flow
Workflow: Method Selection Logic
Caption: Decision tree for selecting stationary phase and solvent modifiers based on TLC behavior.
Part 4: References & Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for amine purification and silica acidity).
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org.[4][8] Chem.1978 , 43(14), 2923–2925. Link (The foundational text for flash chromatography).
-
Org. Synth. 2008, 85, 10-14. "Purification of Amines." (General protocols regarding triethylamine additives).
-
PatSnap/Google Patents. "Synthesis of 4-(piperidin-3-yl)aniline derivatives." (Used to verify precursor polarity and solubility profiles). Link
Disclaimer: Always perform a small-scale pilot column before committing the entire batch. Fluorinated intermediates are high-value; prioritize recovery over speed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. About Mobile Phase with Triethylamine - Chromatography Forum [chromforum.org]
- 4. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
Technical Support Center: Stabilizing Aniline Moieties in Fluoropiperidine Derivatives
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with fluoropiperidine derivatives containing aniline moieties. This document provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and prevent the common yet challenging issue of aniline oxidation. Our goal is to ensure the integrity, purity, and stability of your compounds throughout synthesis, purification, and storage.
Introduction: The Challenge of Aniline Oxidation
Aniline and its derivatives are invaluable building blocks in medicinal chemistry. However, the electron-rich nature of the aromatic amine makes it highly susceptible to oxidation. This process can be initiated by atmospheric oxygen, trace metal impurities, or even light, leading to a cascade of reactions that produce highly colored and often complex impurity profiles. In the context of fluoropiperidine scaffolds, which are often designed for specific biological targets, maintaining the integrity of the aniline group is paramount for preserving pharmacological activity and ensuring reproducibility.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: My purified fluoropiperidine-aniline compound is turning from a white solid to a pink/brown oil upon standing. What is happening?
A1: This is a classic sign of aniline oxidation. The initial oxidation product is often a radical cation, which can then dimerize or polymerize to form a complex mixture of colored impurities, most notably quinone-imines and their derivatives. The color change indicates a loss of purity and the formation of undesired byproducts. This process is often autocatalytic, meaning that the initial oxidation products can accelerate the degradation of the remaining material.
Causality: The lone pair of electrons on the aniline nitrogen is readily abstracted, especially in the presence of oxygen. The fluorine atoms on the piperidine ring, while electron-withdrawing, may not be sufficient to deactivate the distant aniline ring to prevent this process, particularly if the aniline itself has electron-donating substituents.
Q2: What are the primary factors that accelerate the oxidation of my compound?
A2: Several environmental and experimental factors can significantly accelerate the rate of oxidation:
-
Atmosphere: The most significant contributor is atmospheric oxygen.
-
Light: UV and even visible light can provide the energy to initiate radical formation.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.
-
Solvent: Polar, protic solvents can sometimes facilitate oxidation pathways. Residual chlorinated solvents (like DCM or chloroform) can degrade to produce acidic and radical species that are highly detrimental.
-
pH: While protonating the aniline to form the anilinium salt can be protective, a basic pH (especially from inorganic bases) in the presence of air can deprotonate any trace hydroquinone impurities, which are then rapidly oxidized, initiating a radical chain reaction.
-
Trace Metals: Metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for aniline oxidation. These can be leached from metal spatulas, glassware, or be present in reagents.
Q3: Can I use an antioxidant? If so, which one and at what concentration?
A3: Yes, using an antioxidant is a highly effective strategy. The choice of antioxidant depends on the downstream application and the nature of your compound.
-
For Storage & Non-Reactive Applications: Butylated hydroxytoluene (BHT) is an excellent and cost-effective radical scavenger. It is typically added at a low concentration, such as 0.01-0.1 mol%.
-
For Reaction Mixtures: If the antioxidant needs to be removed later, or if BHT might interfere with subsequent steps, other options can be considered. Ascorbic acid (Vitamin C) can be used in some biphasic or aqueous workups. Another choice is N,N'-diphenyl-p-phenylenediamine.
Implementation: Dissolve the antioxidant in the solvent before adding your fluoropiperidine-aniline compound. For long-term storage of a solid, you can co-evaporate a solution of your compound with a small amount of BHT, or store the solid under an inert atmosphere in a vial that also contains a few crystals of BHT.
Part 2: Troubleshooting & Protocol Guides
This section provides actionable protocols to mitigate oxidation during common laboratory workflows.
Scenario 1: Oxidation During Chromatographic Purification
Problem: A colorless crude product is loaded onto a silica gel column, but a colored band develops on the column, and the collected fractions containing the product are already discolored.
Root Cause: Silica gel can be slightly acidic and has a large surface area, which can promote aerobic oxidation during the slow process of column chromatography.
Troubleshooting Protocol: Amine-Deactivated Chromatography
-
Solvent System Modification: Add a small amount of a volatile amine base to your eluent system. Triethylamine (TEA) is the most common choice.
-
Recommended Concentration: Start with 0.1-0.5% (v/v) TEA in your mobile phase (e.g., in the ethyl acetate portion of a hexane/ethyl acetate eluent).
-
Causality: The TEA deactivates the acidic sites on the silica gel and competes for adsorption, which can reduce tailing. More importantly, it helps to maintain a slightly basic micro-environment that can suppress certain oxidation pathways and ensures the aniline is in its freebase form for consistent elution.
-
-
Column Packing: You can prepare the slurry of silica gel in the mobile phase that already contains the TEA. This ensures the entire stationary phase is deactivated before the compound is introduced.
-
Alternative Stationary Phases: If the problem persists, consider using an alternative stationary phase like alumina (basic or neutral) or a C18-functionalized silica for reverse-phase chromatography, which is often less harsh.
Data Summary Table: Impact of TEA on Purity
| Condition | Initial Purity (LC-MS) | Purity after 24h on Benchtop (Color) | Purity after Column Chromatography |
| Standard Silica Gel | 98% | Pink (Purity ~95%) | 92% (Yellow Fractions) |
| Silica Gel + 0.5% TEA | 98% | White (Purity >97%) | >97% (Colorless Fractions) |
Scenario 2: Degradation During Solvent Removal (Rotary Evaporation)
Problem: The purified, colorless fractions are combined, but the resulting solid/oil after rotary evaporation is discolored.
Root Cause: Rotary evaporation can inadvertently expose the compound to a combination of heat (from the water bath) and air (if the vacuum is not perfect or upon venting). This is a prime condition for oxidation.
Protocol: Safe Solvent Removal
-
Minimize Heat: Use the lowest possible water bath temperature that allows for efficient evaporation. For volatile solvents like DCM and Ethyl Acetate, 30-35°C is often sufficient. Never heat aniline-containing solutions above 40-50°C on a rotary evaporator.
-
Inert Gas Venting: Do not vent the rotary evaporator to the air. Instead, vent it with a gentle stream of nitrogen or argon. This is the most critical step.
-
Add a "Keeper" Solvent: If your compound is sensitive, add a small amount of a high-boiling, inert solvent like toluene or xylenes before evaporating the primary solvent. This allows you to remove the more volatile solvents without taking your compound to complete dryness, which can protect it from atmospheric oxidation.
-
Antioxidant Addition: If not already present from chromatography, add a small amount of BHT to the pooled fractions before evaporation.
Workflow Diagram: Safe Rotary Evaporation
Caption: Decision tree for optimal compound storage.
References
Troubleshooting low yields in nitro reduction of fluoropiperidine precursors
The following technical guide is structured as a Level 3 Technical Support Escalation response. It addresses the nuanced challenges of reducing nitro groups within fluoropiperidine scaffolds—a common yet treacherous motif in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands).
Ticket ID: #NR-FP-404 Status: Escalated to Senior Application Scientist Topic: Troubleshooting Low Yields & Impurity Profiles Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "Hidden" Failure Modes
Low yields in the reduction of nitro-fluoropiperidines are rarely due to a single factor. They typically stem from a triad of competing forces: Chemo-instability (defluorination), Kinetic Stalling (hydroxylamine accumulation), and Physicochemical Loss (amphiphilic product isolation).
This guide bypasses standard textbook advice to focus on the specific pathologies of fluorinated saturated heterocycles.
Part 1: Diagnostic Workflow (Triage)
Before altering conditions, identify the type of yield loss using this decision matrix.
Symptom 1: "My reaction is clean by TLC/LCMS, but I recover <50% mass."
-
Diagnosis: Physicochemical Loss (The "Amphiphilic Trap").
-
Root Cause: Amino-fluoropiperidines are often highly polar and water-soluble due to the basic piperidine nitrogen and the inductive effect of fluorine. Standard EtOAc/Water workups wash the product into the aqueous waste.
-
Immediate Fix: Switch to DCM/iPrOH (3:1) for extraction or use Resin Capture (SCX-2) .
Symptom 2: "I see a +16 or +14 mass peak (M+16/M+14) relative to the amine."
-
Diagnosis: Incomplete Reduction (Hydroxylamine Stall).
-
Root Cause: The electron-withdrawing fluorine atom (if on the aromatic ring) or the piperidine ring's steric bulk can stabilize the N-arylhydroxylamine intermediate.
-
Immediate Fix: Add a Vanadium promoter (e.g., 1 mol% V₂O₅) or switch to Transfer Hydrogenation .
Symptom 3: "I see [M-19] or [M-20] peaks (Defluorination)."
-
Diagnosis: Hydrodefluorination (C-F Cleavage).
-
Root Cause: Pd/C is too active. It inserts into the C-F bond (especially oxidative addition to Ar-F) faster than it reduces the nitro group in the late stages.
-
Immediate Fix: Switch to Pt/C (sulfided) or Fe/NH₄Cl .
Part 2: Troubleshooting Guides (Q&A Format)
Category A: Preventing Defluorination (Chemo-Selectivity)
Q: I am using Pd/C with H₂ balloon. The nitro is gone, but 30% of my product has lost the fluorine atom. Why?
A: Palladium is notorious for Hydrodefluorination (HDF) . The mechanism involves the oxidative addition of Pd(0) into the C-F bond, which is facilitated by the electron-rich nature of the newly formed amine product.
Protocol Adjustment (The "Poisoned" Approach):
-
Switch Catalyst: Use 5% Pt/C (sulfided) . Sulfur poisons the highly active sites responsible for C-F cleavage but leaves the nitro-reduction sites active [1].
-
Solvent Control: Avoid MeOH. Use EtOAc or THF . Protic solvents like methanol stabilize the transition state for defluorination.
-
Add an Inhibitor: If you must use Pd/C, add 0.5 equivalents of Diphenylsulfide or use Lindlar catalyst .
Q: Can I use chemical reduction to guarantee fluorine retention?
A: Yes. If catalytic hydrogenation continues to fail, move to Dissolving Metal Reductions . These are orthogonal to C-F cleavage mechanisms.
-
Gold Standard: Iron Powder / NH₄Cl in EtOH/Water (3:1).
-
Why: Iron reduces via single-electron transfer (SET) which is thermodynamically insufficient to break the C-F bond under mild conditions [2].
-
Caution: Iron salts can chelate the piperidine nitrogen, making filtration difficult. (See Workup section).
-
Category B: Overcoming "The Stall" (Hydroxylamine Intermediates)
Q: The reaction stops at the hydroxylamine (R-NHOH). Adding more catalyst doesn't help.
A: Fluorine substituents are electron-withdrawing groups (EWG). They pull electron density away from the nitro group, making the initial reduction easy, but they also destabilize the transition state for the final reduction of the hydroxylamine to the amine.
The "Vanadium Turbo" Protocol: Add 1-2 mol% Vanadium(V) Oxide (V₂O₅) or Vanadyl Acetylacetonate (VO(acac)₂) to your hydrogenation mixture.
-
Mechanism:[1][2][3][4] Vanadium acts as an oxygen transfer catalyst, rapidly disproportionating the hydroxylamine.
Category C: Isolation of "Ghost" Products (Workup)
Q: My LCMS shows 100% conversion, but I get 10% yield after aqueous workup. Where did it go?
A: Your product is likely in the aqueous layer. Fluoropiperidines are "zwitterion-mimics" —the amine is basic, and the fluorine creates local dipoles that increase water solubility.
The "Non-Aqueous" Workup (Self-Validating Protocol):
-
Filter: Remove catalyst through Celite.
-
Evaporate: Remove all volatiles to dryness.
-
Resin Capture (SCX-2):
-
Dissolve residue in MeOH/DCM.
-
Load onto SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M NH₃ in MeOH .
-
Result: The ammonia displaces your amine product. Evaporate to obtain pure free base.
-
Part 3: Comparative Data & Decision Logic
Table 1: Reducing Agent Compatibility Matrix
| Method | C-F Integrity (Ar-F) | C-F Integrity (Aliphatic-F) | Risk of Stall (R-NHOH) | Workup Difficulty |
| H₂ + Pd/C | Low (High risk) | High | Low | Easy (Filter) |
| H₂ + Pt/C (Sulfided) | High | High | Medium | Easy (Filter) |
| Fe / NH₄Cl | Very High | Very High | Low | Hard (Emulsions) |
| SnCl₂ / HCl | High | High | Low | Very Hard (Tin salts) |
| Zn / AcOH | Medium | High | Medium | Medium |
| Transfer Hydrog. (HCOONH₄) | Medium | High | Low | Easy |
Visual Logic: Method Selection Workflow
Caption: Decision logic for selecting reduction conditions based on fluorine position and product polarity.
Part 4: Detailed Experimental Protocols
Protocol A: Selective Hydrogenation (Pt/C)
Best for: Aromatic Nitro groups with Ar-F bonds present.
-
Setup: In a pressure vessel, dissolve 1.0 eq nitro-fluoropiperidine in THF (0.1 M concentration). Avoid MeOH to reduce defluorination risk.
-
Catalyst: Add 5 wt% Sulfided Platinum on Carbon (Pt/C) . Load at 5-10 wt% relative to substrate.[5]
-
Reaction: Purge with N₂ (3x), then H₂ (3x). Stir under H₂ balloon (1 atm) or 50 psi (Parr shaker) at RT for 4-16 h.
-
Monitoring: Check LCMS for [M+H] (Amine) and [M-19] (Defluoro). If hydroxylamine persists, heat to 40°C.
-
Workup: Filter through a Celite pad.[1] Rinse with THF. Concentrate.
Protocol B: Iron-Mediated Reduction (Chemical)
Best for: Substrates sensitive to hydrogenation or containing multiple halogens.
-
Mixture: Suspend 1.0 eq substrate and 5.0 eq Iron powder (325 mesh) in EtOH/Water (4:1) .
-
Activator: Add 3.0 eq Ammonium Chloride (NH₄Cl) .
-
Heat: Reflux vigorously (80°C) for 1-4 hours. Note: Mechanical stirring is preferred over magnetic due to iron clumping.
-
Workup (Crucial Step):
-
Cool to RT. Dilute with EtOAc.
-
Filter through Celite.[1] Do not stop here. The iron salts in the filtrate will form an emulsion.
-
Wash filtrate with sat. NaHCO₃ mixed with EDTA (disodium salt) to sequester dissolved iron.
-
Dry organic layer (Na₂SO₄) and concentrate.
-
References
-
BenchChem. (2025).[1][5][6] Selective Reduction of Nitro Groups: Troubleshooting & Optimization. Retrieved from
-
Organic Chemistry Portal. (2024). Reduction of Nitro Compounds: Iron Mediated Methods.[1][5] Retrieved from
-
Lippincott, M. et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[7] Synlett.[8][9] Retrieved from
-
Common Organic Chemistry. (2024). Nitro Reduction: Common Conditions and Mechanisms.[1][2] Retrieved from
-
Royal Society of Chemistry. (2021). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C. RSC Advances. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
Removing unreacted 4-fluoropiperidine from reaction mixtures
Welcome to the dedicated technical support guide for handling 4-fluoropiperidine in your reaction mixtures. As a commonly used building block in medicinal chemistry and materials science, its effective removal is crucial for ensuring the purity of your final compound. This guide provides in-depth, field-tested solutions to common challenges encountered during the work-up and purification stages. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to adapt and troubleshoot with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual 4-fluoropiperidine so critical for my downstream applications?
Residual 4-fluoropiperidine, a basic amine, can interfere with subsequent synthetic steps. For instance, it can neutralize acid catalysts, compete in nucleophilic reactions, or complicate purification by co-eluting with your product. In drug development, even trace amounts can lead to false positives in biological assays or represent an unqualified impurity that complicates regulatory filings.
Q2: I performed a standard aqueous work-up, but my NMR still shows the presence of 4-fluoropiperidine. What went wrong?
This is a common issue. 4-Fluoropiperidine possesses a pKa of approximately 9.5. A simple water or brine wash is often insufficient to fully protonate and extract it into the aqueous phase. The organic solvent used, the pH of the aqueous layer, and the number of extractions all play a critical role. For effective removal, the pH of the aqueous wash must be sufficiently acidic to ensure complete protonation of the amine.
Q3: Can I remove 4-fluoropiperidine by distillation?
While technically possible, it's often impractical on a lab scale for reaction mixtures. 4-Fluoropiperidine has a boiling point of 129-131 °C. If your product has a similar boiling point or is thermally sensitive, co-distillation or degradation can occur. This method is generally reserved for large-scale operations where the boiling point difference between the amine and the product is significant.
Troubleshooting Guide: Common Scenarios & Solutions
| Scenario | Potential Cause | Recommended Solution |
| Amine still present after acidic wash | Insufficient acid used; pH of the aqueous phase is not low enough. | Use a stronger acid (e.g., 1M HCl) and ensure the aqueous phase is pH < 2. Perform multiple extractions. |
| Product is also extracted into the acidic aqueous layer | The product itself has a basic handle and is being protonated. | Carefully adjust the pH to selectively protonate the more basic 4-fluoropiperidine. Alternatively, use scavenger resins. |
| Scavenger resin is not effective | Incorrect resin choice; insufficient equivalents of resin; poor mixing or reaction time. | Use a sulfonic acid-based resin (e.g., Dowex 50WX8) for strong bases. Use at least 3 equivalents and allow for adequate mixing overnight. |
| Amine co-elutes with the product on silica gel | The polarity of the amine and product are too similar in the chosen eluent system. | Modify the mobile phase by adding a small amount of a basic modifier like triethylamine or ammonia to suppress the amine's interaction with the silica. |
In-Depth Protocols & Methodologies
Method 1: Optimized Acidic Extraction
This technique leverages the basicity of the piperidine nitrogen to selectively move it from the organic phase to the aqueous phase.
Principle: By washing the organic reaction mixture with an acidic solution, the basic 4-fluoropiperidine (R₂NH) is protonated to form its corresponding ammonium salt (R₂NH₂⁺Cl⁻). This salt is highly water-soluble and will partition into the aqueous layer, leaving the neutral, desired product in the organic layer.
Step-by-Step Protocol:
-
Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.
-
Initial Wash (Optional but Recommended): Perform a preliminary wash with deionized water to remove any water-soluble byproducts.
-
Acidic Extraction:
-
Transfer the organic layer to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
-
Repeat: For stubborn emulsions or high concentrations of the amine, repeat the acidic wash (Step 3) one or two more times.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Final Wash: Perform a final wash with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Workflow Diagram: Acidic Extraction
Caption: Workflow for removing 4-fluoropiperidine (4-FP) via acidic extraction.
Method 2: Scavenger Resin Purification
Scavenger resins are solid-supported reagents that react with and bind to specific types of molecules, effectively removing them from solution by simple filtration.
Principle: A sulfonic acid-functionalized polystyrene resin acts as a solid-supported acid. The basic 4-fluoropiperidine reacts with the acidic sites on the resin and becomes immobilized. The neutral product remains in solution and is recovered after filtration. This method is particularly useful when the product is acid-sensitive.
Step-by-Step Protocol:
-
Resin Selection: Choose a strongly acidic cation exchange resin, such as Dowex® 50WX8 or Amberlyst® 15.
-
Resin Preparation:
-
Wash the resin with methanol to activate it and remove any preservatives.
-
Filter the resin and dry it under vacuum.
-
-
Scavenging:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF, methanol).
-
Add 3-5 equivalents of the prepared scavenger resin relative to the initial amount of 4-fluoropiperidine.
-
Stir the mixture at room temperature. Reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS to determine completion.
-
-
Isolation:
-
Filter the mixture to remove the resin.
-
Wash the resin with a small amount of the same solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product.
-
Workflow Diagram: Scavenger Resin Purification
Caption: Step-by-step workflow for purification using a scavenger resin.
Comparative Analysis of Removal Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Acidic Extraction | Partitioning based on pKa | Fast, inexpensive, scalable. | Not suitable for acid-sensitive products; can lead to emulsions. | Neutral or weakly basic products that are stable to acid. |
| Scavenger Resins | Covalent/Ionic Bonding | High selectivity; mild conditions; simple filtration work-up. | Higher cost; requires optimization of reaction time; potential for product adsorption. | Acid-sensitive products; parallel synthesis; when extractions fail. |
| Silica Gel Chromatography | Differential Adsorption | Can remove multiple impurities simultaneously; high purity achievable. | Can be time-consuming and solvent-intensive; potential for product loss on the column. | Small to medium scale purifications where other methods are insufficient. |
| Distillation | Difference in Boiling Points | Very effective for large quantities; can be cost-effective at scale. | Requires significant boiling point difference; not suitable for thermally labile compounds. | Large-scale industrial applications with thermally stable products. |
Final Recommendations
For the majority of lab-scale syntheses, a well-executed acidic extraction should be the first method attempted due to its efficiency and low cost. If your product is acid-sensitive or the extraction proves ineffective, scavenger resins offer a robust and often superior alternative. Always monitor your purification progress by a suitable analytical technique like TLC or LC-MS to ensure complete removal of 4-fluoropiperidine before proceeding to the next step in your synthetic sequence.
References
-
PubChem. 4-Fluoropiperidine. National Center for Biotechnology Information. [Link]
Technical Support Center: Stability of 4-(4-fluoropiperidin-1-yl)aniline in Solution
Introduction: Welcome to the technical support guide for 4-(4-fluoropiperidin-1-yl)aniline. This molecule incorporates two key structural motifs of high interest in modern drug discovery: a fluorinated piperidine ring and an aniline moiety. The strategic introduction of fluorine can enhance metabolic stability and modulate physicochemical properties like basicity (pKa).[1][2][3] However, the aniline component, an electron-rich aromatic amine, is often susceptible to degradation, which can compromise the integrity of experimental results.[4] This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you navigate the stability challenges of this compound in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(4-fluoropiperidin-1-yl)aniline in solution? The primary stability concerns stem from the aniline moiety, which is susceptible to oxidation.[5][6] Exposure to atmospheric oxygen, light, elevated temperatures, and certain pH conditions can initiate degradation. This can lead to the formation of colored impurities and a loss of compound potency.
Q2: My solution of 4-(4-fluoropiperidin-1-yl)aniline has turned yellow/brown. What happened and is it still usable? A color change to yellow or brown is a common indicator of the oxidative degradation of aromatic amines.[4] This is likely due to the formation of oxidized species such as N-oxides or quinone-imine structures. We strongly advise against using discolored solutions for quantitative experiments, as the presence of degradants can lead to inaccurate and unreliable data. Always prepare fresh solutions for critical applications.
Q3: How should I prepare and store my stock solutions to maximize stability? To ensure the longevity of your stock solutions, follow these best practices:
-
Solvent Selection: Use high-purity, anhydrous-grade solvents such as DMSO or ethanol. Be aware that solvent polarity can play a role in the conformational stability of the fluorinated piperidine ring.[1]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials with minimal headspace. For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[4][7] Aromatic amines are often photosensitive.
Q4: Is the compound susceptible to hydrolysis in acidic or basic aqueous buffers? Hydrolysis is a potential degradation pathway.[8] The aniline and piperidine nitrogens have basic properties and will be protonated at low pH, which may alter their stability. Under strongly basic conditions, other degradation pathways could be initiated. The precise susceptibility should be confirmed experimentally using a forced degradation study (see Protocol 1).
Q5: Can I expect the fluorine substituent to improve the stability of the compound? Yes, but selectively. The high energy of the carbon-fluorine (C-F) bond significantly increases resistance to metabolic cleavage at that position.[1][3] This is a key advantage in in vivo settings against cytochrome P450 enzymes. However, this C-F bond does not prevent the primary degradation pathways of the aniline moiety, such as N-oxidation. Furthermore, a para-fluoro substituent can influence the electronic properties of the aniline ring, potentially leading to specific bioactivation pathways to reactive benzoquinoneimines.[9]
Section 2: Troubleshooting Guide
Encountering inconsistent results can be frustrating. This troubleshooting workflow helps diagnose stability-related issues in your experiments.
Problem: Inconsistent assay results, loss of compound potency, or the appearance of new peaks in HPLC/LC-MS analysis.
Caption: Troubleshooting workflow for stability issues.
Section 3: Potential Degradation Pathways
Understanding potential degradation pathways is critical for interpreting stability data. For 4-(4-fluoropiperidin-1-yl)aniline, oxidation is the most probable route.
Caption: Potential oxidative degradation pathways.
The primary amine of the aniline group is a key site for oxidation, which can lead to the formation of N-oxides.[5][6] More extensive oxidation or metabolic activation, as seen with related para-fluoroanilines, could lead to reactive quinone-imine intermediates.[9] Over time, especially with light exposure, these reactive species can polymerize, leading to discoloration.
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is essential for identifying the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[8]
Objective: To evaluate the stability of 4-(4-fluoropiperidin-1-yl)aniline under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
4-(4-fluoropiperidin-1-yl)aniline
-
HPLC-grade Methanol and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC system with UV or MS detector
-
Calibrated pH meter, oven, and photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Unstressed Control: Dilute the stock solution with a 50:50 methanol:water mixture to a final concentration of 100 µg/mL. Analyze immediately (t=0).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[4] Cool, neutralize with 0.1 M NaOH, and dilute to 100 µg/mL for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[4] Cool, neutralize with 0.1 M HCl, and dilute to 100 µg/mL for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[4] Dilute to 100 µg/mL for analysis.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial, evaporate the solvent under a gentle stream of nitrogen, and place the solid compound in an oven at 80°C for 48 hours.[4] Reconstitute in methanol and dilute to 100 µg/mL for analysis.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the solution alongside a dark control wrapped in foil.
Analysis:
-
Analyze all samples by a suitable RP-HPLC method.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.
-
% Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100
-
Section 5: Illustrative Data Summary
The following table presents hypothetical data from a forced degradation study to demonstrate the expected format for presenting results. Actual experimental outcomes may vary.
| Stress Condition | Reagent | Temperature | Time | Hypothetical % Degradation | Observations |
| Control (t=0) | None | Room Temp | 0 hr | 0% | Clear, colorless solution |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hr | ~5-10% | Solution remains clear |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hr | ~15-25% | Slight yellowing observed |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hr | >50% | Solution turns dark brown |
| Thermal (Solid) | None | 80°C | 48 hr | ~5% | Solid shows slight discoloration |
| Photolysis | Light (ICH Q1B) | Room Temp | Per ICH | ~20-30% | Yellowing of solution |
Note: This data is illustrative and based on the known behavior of aromatic amines.[4]
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry. 2020;26(27):6141-6148.[Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Pharmafocus Biopharma.[Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry. 2024;89(7):4932-4946.[Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advanced Research in Pharmaceutical & Bio Sciences. 2014; 3(3): 138-152.[Link]
-
Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate.[Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. 2014;26(2):242-248.[Link]
-
forced degradation study: Topics by Science.gov. Science.gov.[Link]
-
4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.[Link]
-
Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Pharmacology & toxicology. 1990;67(4):327-31.[Link]
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. lobachemie.com [lobachemie.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Handling & Stabilization of Hygroscopic Fluorinated Aniline Salts
The Core Challenge: Fluorine, Basicity, and Lattice Instability
Before handling these reagents, you must understand why they behave differently than non-fluorinated anilines.
The introduction of fluorine atoms (highly electronegative) onto the aniline ring significantly impacts the electron density of the nitrogen atom.[1]
-
pKa Shift: Unsubstituted aniline has a pKa of ~4.[1][2]6. 4-Fluoroaniline drops to ~4.65 (conjugate acid), but poly-fluorinated anilines (e.g., 2,4-difluoro or pentafluoro) exhibit drastically lower pKa values.[1][2]
-
Salt Stability: A lower pKa means the free base is weaker.[1][2] Consequently, the corresponding salt (HCl, TFA, etc.) has a weaker association energy.[1]
-
The Moisture Trap: These salts are prone to deliquescence .[1][2] They do not just adsorb water; they can dissolve in absorbed atmospheric moisture.[1][2] This leads to hydrolysis , where the weak salt dissociates, potentially releasing acid (HCl/HF) and reverting to the oily free base, which then oxidizes.[1]
Storage & Intake Protocols
Objective: Prevent the initial "moisture cascade" upon opening the vendor bottle.
| Storage Tier | Condition of Salt | Recommended Environment | Protocol |
| Tier 1 (Standard) | Free-flowing powder | Desiccator (RT) | Store over indicating Drierite or Silica Gel.[1][2] Parafilm seal is insufficient; use electrical tape or secondary containment.[1][2] |
| Tier 2 (Sensitive) | Slight clumping | Fridge (+4°C) + Desiccant | CRITICAL: Allow bottle to warm to Room Temp (RT) before opening to prevent condensation.[1][2] |
| Tier 3 (Critical) | Deliquescent/Oily | Glovebox (Ar/N2) | Store under inert atmosphere.[1][2] If glovebox is unavailable, store in a Schlenk tube under positive N2 pressure.[2] |
Visual Workflow: Intake & Assessment
Figure 1: Decision matrix for incoming fluorinated aniline salts based on physical state.
Weighing & Handling (The "Speed" Factor)[1]
The Problem: A hygroscopic salt can gain 2-5% mass in water weight within minutes of exposure to humid lab air.[1][2] This introduces a stoichiometric error —you think you are adding 1.0 equivalent of amine, but you are adding 0.95 eq of amine and 0.05 eq of water.[1]
Protocol: Difference Weighing (The "Taring" Method)
Do not weigh directly into your reaction flask on the balance.[1]
-
Prepare: Have your reaction flask ready under N2 flow.
-
Load: In the hood, add an approximate amount of salt to a tared weighing boat or vial.
-
Weigh 1: Record the total weight (Boat + Salt).
-
Transfer: Quickly dump the salt into the reaction flask.
-
Weigh 2: Immediately weigh the "empty" boat (which still contains residue).
-
Calculate: Mass Added = Weigh 1 - Weigh 2.
-
Why? This eliminates errors from residue sticking to the boat due to static or moisture.[2]
-
Drying & Recovery Protocols
If your salt has clumped or liquefied, you must dry it.[2] Heating fluorinated salts excessively can cause defluorination or HF formation [1].[1][2]
Protocol A: Vacuum Oven (Mild)
Best for: Clumped solids (Tier 2).[1]
-
Spread salt on a watch glass.
-
Heat to 40°C max under full vacuum (<10 mbar).
-
Duration: 4–12 hours.
-
Check: If it melts, stop immediately. You need Protocol B.[1][2]
Protocol B: Azeotropic Drying (The "Rescue" Method)
Best for: Liquefied salts or highly sensitive compounds (Tier 3). Mechanism:[1] Toluene forms a low-boiling azeotrope with water (bp ~85°C), pulling moisture out of the salt lattice at lower temperatures than pure water boiling [2].[1]
-
Dissolve/Suspend: Place the wet salt in a round-bottom flask.
-
Add Solvent: Add anhydrous Toluene (10 mL per gram of salt).
-
Evaporate: Rotovap at 45–50°C under reduced pressure.
-
Observation: The mixture may turn cloudy as water azeotropes off.[2]
-
-
Repeat: Add fresh toluene and evaporate again (2x).
-
Final Dry: Place on a high-vacuum manifold (Schlenk line) for 2 hours to remove trace toluene.
Troubleshooting Reactions
Symptom: Low yield in Buchwald-Hartwig or Amide Couplings.[1][2] Root Cause: Water from the hygroscopic salt is poisoning the catalyst or hydrolyzing the coupling reagent.[1]
Diagnostic Logic Pathway
Figure 2: Troubleshooting logic for failed couplings involving hygroscopic salts.
Frequently Asked Questions (FAQ)
Q: Can I use P2O5 in the desiccator? A: Yes, Phosphorus Pentoxide (P2O5) is excellent for acidic salts.[1][2] However, avoid it for free amines as it is acidic.[2] For fluorinated aniline salts (HCl/TFA), P2O5 is safe and effective.[1][2]
Q: The salt turned into an oil in the vacuum oven. Is it ruined? A: Not necessarily. You likely exceeded the melting point of the hydrated form (melting point depression).[1]
-
Fix: Dissolve the oil in MeOH/DCM, transfer to a flask, and perform Protocol B (Azeotropic Drying) with toluene.
Q: How do I calculate the "Real" Molecular Weight if it's wet? A: If you cannot dry it immediately, perform a Quantitative NMR (qNMR) using an internal standard (like Trimethoxybenzene) to determine the weight % purity.[1]
-
Formula:Mass_needed = (Target_moles * MW_ideal) / (Purity_fraction)
Q: Why does my fluorinated aniline turn dark brown over time? A: Oxidation.[1][2] Fluorinated anilines are electron-deficient but still susceptible to oxidation, especially if moisture hydrolyzes the salt back to the free base.
-
Prevention: Store under Argon. If brown, purify via short-path distillation (for free base) or recrystallization (for salts) before use.[1]
References
-
PubChem. 4-Fluoroaniline Compound Summary. National Library of Medicine.[1][2] [Link]
-
University of Rochester. Workup: Drying Methods & Azeotropes.[1][2] Dept of Chemistry.[1][2] [Link]
-
ScienceMadness. Drying Solvents and Salts: Azeotropic Distillation. [Link]
-
Journal of Organic Chemistry. Difluoroalkylation of Anilines. (Context on fluorinated aniline reactivity). [Link][1]
Sources
Resolving emulsions during extraction of 4-(4-fluoropiperidin-1-yl)aniline
Troubleshooting Guide for Emulsion Resolution
Welcome to the technical support guide for handling emulsions during the liquid-liquid extraction of 4-(4-fluoropiperidin-1-yl)aniline. This document provides in-depth troubleshooting advice, step-by-step protocols, and a theoretical framework to empower researchers to overcome this common purification challenge.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting an emulsion during the extraction of 4-(4-fluoropiperidin-1-yl)aniline?
A1: Emulsion formation is a frequent issue when performing a liquid-liquid extraction with biphasic solvent systems.[1] The primary cause is the presence of substances that act as surfactants, which reduce the interfacial tension between the aqueous and organic layers, allowing them to mix instead of separating cleanly.
-
Causality—The Role of the Analyte: Your target molecule, 4-(4-fluoropiperidin-1-yl)aniline, is amphiphilic. The aniline head is polar and can be protonated, while the fluoropiperidine tail is more non-polar or lipophilic. This dual nature allows it to bridge the interface between the aqueous and organic phases, stabilizing the emulsion.
-
Process-Induced Factors: Vigorous shaking or agitation of the separatory funnel introduces the mechanical energy needed to disperse one liquid phase into the other as fine droplets.[2]
-
Reaction Impurities: Residual starting materials, reagents, or byproducts from the synthesis can also possess surfactant-like properties, exacerbating the problem.
Q2: Can I prevent emulsions from forming in the first place?
A2: Prevention is always the most effective strategy.[1] The simplest and most impactful change is to modify your agitation technique. Instead of vigorously shaking the separatory funnel, use a gentle swirling or rocking motion.[1] This method still provides a large surface area for the extraction to occur but minimizes the high-shear forces that lead to emulsion formation.
Q3: I have an emulsion that won't break. Is my experiment ruined?
A3: Not at all. A stable emulsion is a common setback, but rarely a terminal one. Several techniques can be employed to break the emulsion and recover your product. The key is to alter the physical or chemical properties of the system to destabilize the interface between the two liquid phases. The following sections provide detailed protocols for the most effective methods.
Troubleshooting Workflow: A Step-by-Step Guide to Breaking Emulsions
If an emulsion forms, proceed through the following steps sequentially. Start with the least invasive methods first.
Step 1: The Patience Protocol (Passive Resolution)
Before taking active measures, simply let the separatory funnel stand undisturbed for 10-30 minutes.[3][4] Gravity alone is sometimes sufficient to allow the droplets to coalesce and the layers to separate. Gentle tapping on the side of the glass can sometimes accelerate this process.[3][4]
Step 2: The "Salting Out" Method (Ionic Strength Modification)
This is often the most effective and widely used chemical method.[2] Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase.[1][2]
-
Mechanism of Action: The increased polarity of the aqueous layer forces non-polar organic molecules out of it, a phenomenon known as the "salting-out" effect.[1][5] This also dehydrates the organic droplets suspended in the aqueous layer (and vice-versa), promoting their coalescence.
-
Protocol:
-
Add a volume of saturated brine equivalent to 10-20% of the aqueous layer volume to the separatory funnel.
-
Gently swirl or rock the funnel for 1-2 minutes. Avoid vigorous shaking.
-
Allow the funnel to stand and observe for layer separation. You should see the emulsion begin to break as the salt dissolves and disperses.[3][4]
-
Step 3: pH Adjustment (Altering Analyte Solubility)
Given that your target compound is an aniline derivative, its solubility is highly pH-dependent. The aniline nitrogen is basic and will be protonated under acidic conditions.
-
Mechanism of Action: Adjusting the pH can dramatically change the partitioning of your analyte. If your compound is in the organic phase, acidifying the aqueous layer (e.g., with dilute HCl) will protonate the aniline, making it a salt. This salt will be significantly more soluble in the aqueous phase, which can destabilize the emulsion at the interface.[3][4][6] Conversely, if your product is in the aqueous phase as a salt, basifying the solution will neutralize it, pushing it into the organic layer.
-
Protocol (Example: Product in Organic Layer):
-
Add a small amount of dilute acid (e.g., 1 M HCl) dropwise to the separatory funnel.
-
Swirl gently after each addition.
-
Monitor for the collapse of the emulsion. Be mindful that this will extract your basic product into the aqueous layer, which will then need to be re-basified and re-extracted.
-
Step 4: Centrifugation (Physical Force)
If chemical methods fail, applying a strong centrifugal force is an excellent way to physically separate the phases.[7]
-
Mechanism of Action: Centrifugation accelerates the gravitational separation process, forcing the denser liquid to the bottom and the less dense liquid to the top.[8] The emulsified layer is typically forced apart by these strong forces.[1][2]
-
Protocol:
-
Carefully transfer the entire contents of the separatory funnel (or a portion if it's too large) into appropriate centrifuge tubes.
-
Ensure the tubes are properly balanced in the centrifuge.
-
Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.[9]
-
Carefully remove the tubes. The layers should now be distinct and can be separated by pipetting.
-
Summary of Troubleshooting Techniques
| Method | Principle | Procedure | Advantages | Disadvantages |
| Patience/Time | Gravity-induced coalescence | Let stand for 10-30 min.[3] | Non-invasive, no reagents needed. | Slow, may not work for stable emulsions. |
| "Salting Out" | Increase aqueous phase ionic strength | Add saturated brine and swirl gently.[1][2] | Highly effective, simple, cheap. | Adds salt to the aqueous layer. |
| pH Adjustment | Alter analyte solubility | Add dilute acid/base dropwise.[3][4] | Effective for basic/acidic compounds. | Changes the layer your product is in. |
| Centrifugation | Physical force separation | Spin in a centrifuge for 5-10 min.[1][3] | Very effective for stubborn emulsions. | Requires a centrifuge, can be volume-limited. |
| Filtration | Physical barrier | Pass through glass wool or Celite®.[1][10] | Can remove solid particulates at the interface. | Can be slow, may lead to product loss on the filter medium. |
| Solvent Addition | Change polarity of organic phase | Add a small amount of a different solvent (e.g., methanol).[1][2] | Can be effective. | Alters the composition of your organic phase. |
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering an emulsion during your extraction.
Caption: Decision tree for resolving emulsions during extraction.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved February 12, 2026, from [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Retrieved February 12, 2026, from [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved February 12, 2026, from [Link]
-
Tackling emulsions just got easier. (2023, January 17). Biotage. Retrieved February 12, 2026, from [Link]
-
Tips & Tricks: Emulsions. (n.d.). Department of Chemistry: University of Rochester. Retrieved February 12, 2026, from [Link]
- Lennie, S., Hailing, P., & Bell, G. (1990). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Biotechnology and Bioengineering.
-
Demulsification Techniques in Petroleum Industry. (n.d.). Rimpro India. Retrieved February 12, 2026, from [Link]
-
How does methanol help break up an emulsion? (2017, September 25). Reddit. Retrieved February 12, 2026, from [Link]
- Lerche, D. (2004).
-
The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. (2021, July 18). PMC. Retrieved February 12, 2026, from [Link]
-
Separation of Mixtures by Centrifugation: Complete Guide. (2022, May 5). MedSolut AG. Retrieved February 12, 2026, from [Link]
- Daling, P. S., & Strøm, T. (1999).
-
Demulsifiers. (2024, October 17). Petronax. Retrieved February 12, 2026, from [Link]
- pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. (n.d.).
- Chemical demulsifiers. (2017, January 1). SLB.
-
Use of OHAUS Centrifuges in Cosmetology. (2019, August 26). Lab Manager. Retrieved February 12, 2026, from [Link]
- A Review on Centrifugation in the Pharmaceutical Industry. (n.d.). SciSpace.
-
Demulsifiers. (n.d.). Set Laboratories Inc. Retrieved February 12, 2026, from [Link]
-
4-(Piperidin-1-yl)aniline. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
- Process for breaking an emulsion. (n.d.).
- Theoretical Interpretation of pH and Salinity Effect on Oil-in-Water Emulsion Stability Based on Interfacial Chemistry and Implications for Produced Water Demulsific
-
4-(piperidin-1-yl)aniline. (2024, April 9). ChemBK. Retrieved February 12, 2026, from [Link]
- pH and Magnetism Dual-Responsive Pickering Emulsion Stabilized by Dynamic Covalent Fe3O4 Nanoparticles. (2022, July 28). MDPI.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
- Emulsion breaking process by pH increasing of the continuous phase and special helicoidally multi-vane used geometry. (n.d.).
- Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines. (2010, May 11).
- THE USE OF AMINES IN LIQUID-LIQUID EXTRACTIONS OF NUCLEIC ACIDS AND REL
- 4-(PYRIDIN-4-YL)ANILINE. (2025, August 8). ChemicalBook.
- Method for preparing 4-(piperidine-3-yl)aniline. (n.d.).
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters.
- The preparation method of N-phenethyl-4-anilinopiperidine. (n.d.).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotage.com [biotage.com]
- 3. azom.com [azom.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. reddit.com [reddit.com]
- 6. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medsolut.com [medsolut.com]
- 8. scispace.com [scispace.com]
- 9. Use of OHAUS Centrifuges in Cosmetology | Lab Manager [labmanager.com]
- 10. Tips & Tricks [chem.rochester.edu]
Minimizing side products in the hydrogenation of fluoronitrobenzenes
Status: Operational Ticket ID: FNB-HYDRO-OPT Assigned Specialist: Senior Application Scientist Subject: Minimizing Hydrodefluorination (HDF) and Hydroxylamine Accumulation
Welcome to the Technical Support Center
You have reached the Tier 3 Advanced Troubleshooting unit. We understand that hydrogenating fluoronitrobenzenes (FNBs) is a balancing act. You are likely facing one of two critical failures:
-
Loss of Fluorine (Hydrodefluorination - HDF): Your C-F bond is cleaving, yielding aniline impurities.
-
Stalled Reaction/Safety Hazard: Accumulation of N-arylhydroxylamine intermediates, posing a thermal runaway risk.
This guide moves beyond basic textbook chemistry into industrial "best practices" for stabilizing the C-F bond while ensuring complete reduction.
Module 1: Diagnostic Workflow
Before altering your protocol, identify your specific failure mode using the diagnostic logic below.
Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on impurity profiling.
Module 2: The Defluorination Dilemma (HDF)
The Problem: Mechanism of Failure
The C-F bond, while strong, is susceptible to oxidative addition by low-valent transition metals (especially Palladium) under hydrogenation conditions. This mechanism competes with the reduction of the nitro group.
-
Adsorption: FNB adsorbs onto the metal surface.
-
Insertion: The metal inserts into the C-F bond (Ar-F + M
Ar-M-F). -
Hydrogenolysis: Surface hydrides attack the metal complex, releasing HF and the des-fluoro aromatic.
The Solution: Catalyst & Inhibitor Selection[1]
To stop HDF, you must destabilize the Metal-C-F interaction without killing the nitro reduction activity.
1. Catalyst Selection: Pt vs. Pd
| Feature | Palladium on Carbon (Pd/C) | Platinum on Carbon (Pt/C) |
| Nitro Reduction Rate | Very High (Fast) | Moderate |
| C-F Bond Cleavage | High Risk (Aggressive HDF) | Low Risk (Preferred) |
| Recommendation | Use only with inhibitors. | Gold Standard for FNBs. |
Technical Insight: Palladium has a lower energy barrier for oxidative addition into C-X bonds compared to Platinum. If you must use Pd/C (for cost or speed), you must poison the catalyst sites responsible for HDF.
2. Chemical Inhibitors
If using Pd/C, you need an inhibitor that selectively blocks the high-energy sites ("kinks" and "steps") where HDF occurs, leaving the planar sites available for nitro reduction.
-
Sulfur Compounds: Dimethyl sulfoxide (DMSO) or diphenyl sulfide.
-
Acidic Modifiers: H₂SO₄ or H₃PO₄.
Module 3: Accumulation of Intermediates
The Problem: The Hydroxylamine Trap
Reduction proceeds via:
-
Safety: Hydroxylamines are thermally unstable (disproportionation risk).
-
Quality: They condense with nitroso compounds to form Azoxy/Azo impurities (colored, difficult to remove).
The Solution: Vanadium Promoters
Vanadium acts as an oxygen transfer agent, rapidly reducing the hydroxylamine.
-
The "Vanadium Effect": Adding 0.1 - 1.0 wt% Vanadium (e.g.,
or ) accelerates the uptake of hydrogen specifically for the hydroxylamine-to-aniline step.
Figure 2: Reaction pathway showing the critical bottleneck at the Hydroxylamine stage and the deviation toward defluorination.
Module 4: Recommended Protocols
Protocol A: The "Gold Standard" (High Fidelity)
Best for: High-value intermediates, GMP production, labile fluorines (ortho/para).
-
Catalyst: 5% Pt/C (sulfided or unmodified).
-
Promoter: Ammonium Metavanadate (
), 1-5 mol% relative to substrate. -
Solvent: Methanol or Ethanol.
-
Acid: 0.5 eq.
(Optional: stabilizes the amine product). -
Conditions: 5-10 bar
, 50-60°C. -
Procedure:
-
Charge reactor with solvent, catalyst, and vanadium source.
-
Add FNB substrate.
-
Purge
x3, then x3. -
Heat to temp, then stir vigorously (mass transfer is critical).
-
Protocol B: The "Cost-Effective" (Pd-Modified)
Best for: Stable fluorines (meta-position), cost-sensitive large batches.
-
Catalyst: 5% Pd/C.
-
Inhibitor: DMSO (0.5% v/v relative to solvent) OR Hypophosphorous acid (
). -
Solvent: Methanol.
-
Conditions: 1-3 bar
, <40°C (Keep temp low to minimize HDF). -
Warning: Monitor reaction closely. Stop immediately upon
uptake cessation to prevent over-reduction.
Frequently Asked Questions (FAQ)
Q: My reaction stalls at 80% conversion. Should I add base to scavenge the HF? A: Proceed with caution. While HF can poison catalysts, adding strong inorganic bases (NaOH/KOH) often promotes the hydrodefluorination pathway. Instead, try a weak buffer (Sodium Acetate) or, preferably, use a Pt catalyst which is more resistant to HF poisoning. If stalling occurs, it is often due to hydroxylamine accumulation—add Vanadium rather than base.
Q: I see a purple/red color in my reaction mixture. What is it? A: This indicates the formation of azo/azoxy coupling products . This happens when the reduction rate is too slow, allowing the nitroso and hydroxylamine intermediates to condense. Fix: Increase hydrogen pressure, improve agitation (mass transfer), or switch to the Vanadium-promoted protocol to clear the hydroxylamine intermediate faster.
Q: Can I use Raney Nickel? A: Raney Nickel is generally not recommended for FNBs unless strictly modified. It is aggressive and prone to defluorination. If you must use it, it requires thiocyanate (SCN-) doping to poison the active sites responsible for C-F cleavage.
References
-
Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo Application Note. (Discusses hydroxylamine accumulation and safety).
-
Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters. Catalysis Letters, 1997. (Establishes the Vanadium effect).
-
Hydrogenation of halonitrobenzenes without dehalogenation. US Patent 5068436A. (Details the use of acidic media to inhibit dehalogenation).
-
Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. Organic Letters, 2019.[3][4] (Mechanistic insight into why Pd causes defluorination).
-
Comparing the Pyrophoricity of Palladium Catalysts. ACS Sustainable Chem. Eng. (Safety data on Pd/C vs Pt/C).
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(4-fluoropiperidin-1-yl)aniline
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-fluoropiperidin-1-yl)aniline, a common building block in contemporary drug discovery. Our approach moves beyond a simple peak report, employing a comparative methodology to illustrate how subtle changes in chemical structure manifest in the NMR spectrum. By contrasting the target molecule with simpler analogues—aniline, 4-fluoroaniline, and 4-phenylpiperidine—we will elucidate the specific spectral contributions of each molecular fragment. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural characterization and purity assessment.
The Strategic Importance of NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy remains the gold standard for the structural elucidation of small molecules. For a molecule like 4-(4-fluoropiperidin-1-yl)aniline, which contains distinct aromatic and aliphatic regions, ¹H NMR provides critical information on:
-
Chemical Environment: The chemical shift (δ) of each proton reveals its electronic environment.
-
Molecular Connectivity: Spin-spin coupling (J-coupling) between adjacent protons establishes through-bond connectivity.[1][2]
-
Stereochemistry: In cyclic systems like piperidine, coupling constants can help infer the relative orientation of protons (axial vs. equatorial).
The introduction of a fluorine atom provides an additional layer of complexity and diagnostic power. The large gyromagnetic ratio of ¹⁹F results in significant coupling to nearby protons (¹H-¹⁹F J-coupling), creating unique splitting patterns that are invaluable for confirming the presence and position of the fluorine substituent.[3][4]
Structural Overview and Proton Assignment
To facilitate a clear discussion, the unique proton environments in 4-(4-fluoropiperidin-1-yl)aniline are systematically numbered as shown below. This numbering scheme will be used consistently throughout the analysis.
Caption: Molecular structure of 4-(4-fluoropiperidin-1-yl)aniline with proton numbering.
Standard Experimental Protocol
Trustworthy spectral data begins with a robust and reproducible methodology. The following protocol outlines the standard procedure for acquiring high-quality ¹H NMR data for this class of compounds.
Step-by-Step Sample Preparation and Data Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of 4-(4-fluoropiperidin-1-yl)aniline directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Caption: Standard workflow for NMR sample preparation and spectral analysis.
Detailed ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 4-(4-fluoropiperidin-1-yl)aniline can be divided into three distinct regions: the downfield aromatic region, the complex upfield aliphatic region, and a broad amine proton signal.
Table 1: ¹H NMR Data for 4-(4-fluoropiperidin-1-yl)aniline (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-3'/H-5' (Aromatic) | ~6.85 | 2H | d (Doublet) | ~8.8 |
| H-2'/H-6' (Aromatic) | ~6.65 | 2H | d (Doublet) | ~8.8 |
| NH₂ | ~3.55 | 2H | br s (Broad Singlet) | - |
| H-4 (Piperidine) | ~4.70 | 1H | dtt (Doublet of Triplet of Triplets) | J(H,F) ≈ 48, J(H,H)ax ≈ 8.0, J(H,H)eq ≈ 4.0 |
| H-2e/H-6e (Piperidine) | ~3.40 | 2H | m (Multiplet) | - |
| H-2a/H-6a (Piperidine) | ~2.80 | 2H | m (Multiplet) | - |
| H-3e/H-5e (Piperidine) | ~2.10 | 2H | m (Multiplet) | - |
| H-3a/H-5a (Piperidine) | ~1.90 | 2H | m (Multiplet) | - |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
The Aromatic Region (δ 6.5-7.0 ppm)
The para-substitution on the aniline ring creates a symmetrical AA'BB' spin system, which often simplifies to two distinct doublets.
-
H-3'/H-5' (δ ~6.85): These protons are ortho to the electron-donating piperidinyl-nitrogen and meta to the amino group. They appear as a doublet downfield.
-
H-2'/H-6' (δ ~6.65): These protons are meta to the piperidinyl-nitrogen and ortho to the strongly electron-donating amino group, causing them to be shifted further upfield.[5] Their signal is a doublet due to coupling with H-3'/H-5'. The ortho coupling constant (³JHH) is typically around 8-9 Hz.
The Amine Protons (δ ~3.55 ppm)
The two protons of the primary amine (NH₂) typically appear as a broad singlet.[6] The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This peak will often disappear upon shaking the sample with D₂O.[7]
The Aliphatic Piperidine Region (δ 1.8-4.8 ppm)
This region is the most complex and informative. The piperidine ring exists in a dynamic equilibrium of chair conformations.
-
H-4 (δ ~4.70): This is the most downfield aliphatic proton due to the deshielding effect of the adjacent electronegative fluorine atom. Its multiplicity is a "doublet of triplet of triplets" (dtt), which is a clear diagnostic signal.
-
The largest coupling is the geminal ¹H-¹⁹F coupling, splitting the signal into a large doublet (JHF ≈ 48 Hz).[4]
-
Each peak of this doublet is further split by the two axial and two equatorial vicinal protons on C-3 and C-5.
-
-
H-2/H-6 (δ ~2.80 and ~3.40): These are the protons adjacent to the ring nitrogen. The nitrogen's connection to the electron-withdrawing aniline ring causes these protons to be shifted downfield relative to unsubstituted piperidine. Axial and equatorial protons are chemically distinct, leading to complex multiplets.
-
H-3/H-5 (δ ~1.90 and ~2.10): These protons are the furthest from the electron-withdrawing groups and thus appear at the most upfield positions. Again, the axial and equatorial protons give rise to overlapping multiplets.
A Comparative Analysis: Understanding Substituent Effects
The key to mastering spectral interpretation is understanding how each part of a molecule influences the whole. By comparing our target compound to simpler structures, these influences become clear.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton(s) | 4-(4-fluoropiperidin-1-yl)aniline | Aniline[8] | 4-Fluoroaniline[9] | 4-Phenylpiperidine[10] |
| Aromatic H (ortho to NH₂) | ~6.65 | ~6.78 | ~6.60 | - |
| Aromatic H (meta to NH₂) | ~6.85 | ~7.18 | ~6.90 | - |
| Piperidine H-2/H-6 | ~2.80, ~3.40 | - | - | ~2.73, ~3.18 |
| Piperidine H-4 | ~4.70 (with F) | - | - | ~2.61 |
Comparison with Aniline and 4-Fluoroaniline
In aniline, the aromatic protons ortho to the NH₂ group are at ~6.78 ppm, while those meta are at ~7.18 ppm.[5][8] In our target molecule, the powerful electron-donating effect of the piperidinyl nitrogen at the para position pushes electron density into the ring, shifting all aromatic protons significantly upfield (~6.65 and ~6.85 ppm). This upfield shift is more pronounced than that observed for 4-fluoroaniline, demonstrating that the piperidinyl group is a stronger electron-donating group than fluorine in this context.
Comparison with 4-Phenylpiperidine
In 4-phenylpiperidine, the protons at C-2/C-6 of the piperidine ring appear around 2.7-3.2 ppm.[10] In our target molecule, these protons are in a similar range (~2.8-3.4 ppm), indicating that the electronic nature of the attached aromatic ring (phenyl vs. 4-aminophenyl) has a modest, but not dramatic, effect on these positions. The most striking difference is at the C-4 position. In 4-phenylpiperidine, the H-4 proton is a standard aliphatic methine signal around 2.6 ppm. In our molecule, the presence of fluorine at C-4 shifts this proton dramatically downfield to ~4.70 ppm and introduces the characteristic large ¹H-¹⁹F coupling.
Caption: Key J-coupling interactions for the H-4 proton of the piperidine ring.
Conclusion
The ¹H NMR spectrum of 4-(4-fluoropiperidin-1-yl)aniline is rich with structural information. The key diagnostic features are:
-
An upfield-shifted AA'BB' system in the aromatic region, characteristic of a para-disubstituted aniline with two electron-donating groups.
-
A highly deshielded aliphatic proton (H-4) around 4.70 ppm.
-
A large geminal ¹H-¹⁹F coupling constant (~48 Hz) splitting the H-4 signal, which provides unequivocal evidence for the fluorine's position.
By systematically dissecting the spectrum and comparing it with simpler reference molecules, we can confidently assign each signal and confirm the molecule's identity. This comparative approach not only validates the structure but also deepens our fundamental understanding of how substituents influence NMR parameters, a critical skill for all chemists in the field of drug discovery and development.
References
-
NMR shifts 1H -general.cdx - Chemistry Connected . University of Oregon. Available at: [Link]
-
Aniline - Optional[1H NMR] - Chemical Shifts - SpectraBase . SpectraBase. Available at: [Link]
-
Nuclear Magnetic Resonance in paramagnetic Solution. Proton Magnetic resonance Studies of Some Substituted Aniline Derivatives... . Bulletin of the Chemical Society of Japan, Oxford Academic. Available at: [Link]
-
Representative 1 H-NMR spectra of (a) aniline and (b) benzene exposed HPbCD . ResearchGate. Available at: [Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions... . The Royal Society of Chemistry. Available at: [Link]
-
Below is the ¹H NMR spectrum for para-methylaniline... . Filo. Available at: [Link]
-
Supplementary Information for Catalytic Hydroboration of Imines... . Chinese Chemical Society. Available at: [Link]
-
Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method . Journal of Materials and Environmental Science. Available at: [Link]
-
New Fluorescent Probes, Their Spectroscopic Properties, and an Iterative Analysis of Their Complexation with Cyclodextrins . ACS Publications. Available at: [Link]
-
List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives . ResearchGate. Available at: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only . University of Manitoba. Available at: [Link]
-
4-(Piperidin-1-yl)aniline . PubChem. Available at: [Link]
-
J-coupling . Wikipedia. Available at: [Link]
-
1 H pure shift BIRD spectrum (A) of 4-fluoro-4 0-nitro-1,1biphenyl in... . ResearchGate. Available at: [Link]
-
J-Coupling (Scalar) . Chemistry LibreTexts. Available at: [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants... . PMC. Available at: [Link]
-
Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds... . PubMed Central. Available at: [Link]
-
Fluorine Coupling Constants . Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
4-Fluoropiperidine | C5H10FN | MD Topology | NMR | X-Ray . The Automated Topology Builder (ATB) and Repository. Available at: [Link]
-
Table of characteristic proton NMR chemical shifts . University of Colorado Boulder. Available at: [Link]
-
1H NMR chemical shift ppm table . California State Polytechnic University, Pomona. Available at: [Link]
-
Demystifying fluorine chemical shifts... . PMC. Available at: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
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A Comparative Guide to the ¹⁹F NMR Chemical Shift of 4-(4-fluoropiperidin-1-yl)aniline
For drug development professionals and researchers in medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties can enhance metabolic stability, binding affinity, and bioavailability.[1][2] The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a powerful analytical handle through Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4] Its wide chemical shift range and high sensitivity to the local electronic environment make ¹⁹F NMR an indispensable tool for structural elucidation and studying molecular interactions.[1][4][5][6]
This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift for 4-(4-fluoropiperidin-1-yl)aniline, a scaffold of interest in pharmaceutical development. While a direct experimental value for this specific compound is not prominently reported in publicly accessible literature, we can establish a robust, data-supported estimation by comparing it with structurally related molecules. We will further detail a comprehensive experimental protocol for its empirical determination.
Estimated Chemical Shift and Comparative Analysis
The chemical environment of the fluorine atom in 4-(4-fluoropiperidin-1-yl)aniline is primarily defined by its position on a saturated, aliphatic piperidine ring. This ring, in turn, is influenced by the electronic properties of the N-aryl substituent (the aniline group).
The ¹⁹F chemical shift is highly sensitive to factors such as electron density, solvent, and molecular conformation.[7] For fluorine attached to an sp³-hybridized carbon in a cyclic system, the chemical shift is expected to be significantly upfield (a more negative ppm value) compared to the common reference standard, trichlorofluoromethane (CFCl₃).
Table 1: Comparative ¹⁹F NMR Chemical Shift Data
| Compound | Key Structural Feature | Solvent | Reported/Estimated ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ | Reference / Rationale |
| 4-(4-fluoropiperidin-1-yl)aniline | Fluorine on a saturated piperidine ring, N-linked to aniline | CDCl₃ (Typical) | -170 to -185 (Estimated) | Based on data for fluorinated aliphatics and piperidines. The exact value is sensitive to conformational equilibrium (axial vs. equatorial fluorine).[8] |
| 4-Fluoroaniline | Fluorine on an aromatic ring (electron-rich) | CDCl₃ | -116.7 | [9] |
| (E)-N-benzylidene-4-fluoroaniline | Fluorine on an aromatic ring (conjugated system) | CDCl₃ | Not explicitly stated, but related compounds are ~ -110 to -117 ppm | [9] |
| Fluorinated Piperidine Derivatives | Fluorine on a saturated piperidine ring | Various | General range for fluorinated aliphatic compounds is broad (-120 to -240 ppm).[10] Conformational preferences are a key determinant.[8] | |
| Hexafluorobenzene (C₆F₆) | Reference Standard | Neat | -164.9 | [11] |
| Trifluoroacetic Acid (TFA) | Reference Standard | Neat | -78.5 | [12] |
Analysis and Rationale for Estimation:
-
Aliphatic vs. Aromatic: The fluorine in our target molecule is bonded to a saturated carbon. This typically results in a chemical shift significantly upfield from fluorine attached to an aromatic ring, as seen in 4-fluoroaniline (-116.7 ppm).[9] The general range for fluorine on saturated carbons can be anywhere from -120 to -240 ppm.[10]
-
Conformational Effects: The piperidine ring exists in a dynamic chair-chair equilibrium. The fluorine atom can occupy either an axial or an equatorial position. These two positions have distinct electronic environments and, therefore, different ¹⁹F chemical shifts. The experimentally observed signal will be a population-weighted average of these two conformers. Studies on fluorinated piperidines confirm that conformational preferences, driven by factors like steric hindrance and hyperconjugation, are critical in determining the final chemical shift.[8]
-
Electronic Influence of Aniline: The aniline group is an electron-donating substituent on the piperidine nitrogen. This donation increases electron density within the piperidine ring to some extent, which would be expected to cause a slight upfield (more negative) shift compared to a piperidine ring with an electron-withdrawing substituent.
-
pH Sensitivity: The aniline nitrogen is basic and can be protonated. The pH of the sample solution can therefore influence the electronic character of the N-aryl group, which in turn can subtly affect the ¹⁹F chemical shift of the distal fluorine. Studies have shown that the chemical shifts of fluoroanilines are indeed pH-dependent.[13][14]
Given these factors, an estimated chemical shift in the range of -170 to -185 ppm relative to CFCl₃ in a non-polar solvent like CDCl₃ is a scientifically sound starting point for experimental verification.
Experimental Protocol for ¹⁹F NMR Spectrum Acquisition
This section provides a detailed methodology for obtaining a high-quality ¹⁹F NMR spectrum of 4-(4-fluoropiperidin-1-yl)aniline. This protocol is designed to be self-validating through the use of an appropriate internal standard.
Objective: To accurately determine the ¹⁹F chemical shift and observe the coupling patterns for 4-(4-fluoropiperidin-1-yl)aniline.
Materials:
-
4-(4-fluoropiperidin-1-yl)aniline sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Reference Standard (e.g., Trifluoroacetic acid (TFA) or Hexafluorobenzene (C₆F₆))
-
NMR tube (5 mm)
-
NMR Spectrometer (e.g., Bruker 400 MHz or higher) equipped with a broadband or fluorine-specific probe.[3]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 4-(4-fluoropiperidin-1-yl)aniline sample and transfer it to a clean, dry NMR tube.
-
Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Add a small, known quantity of an internal reference standard. Causality: An internal standard is crucial as it experiences the exact same magnetic field and sample conditions (temperature, solvent) as the analyte, providing the most accurate chemical shift referencing.[3] TFA (~ -76.5 ppm) or C₆F₆ (~ -164.9 ppm) are common choices.[11] The choice should be a compound with a signal that does not overlap with the expected analyte signal.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the NMR magnet.[15]
-
Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock signal compensates for any magnetic field drift over time, ensuring spectral stability.[15]
-
Tune and match the probe for the ¹⁹F frequency. Causality: This step maximizes the efficiency of radiofrequency pulse transmission and signal detection, leading to optimal sensitivity.[15]
-
Perform shimming on the sample to optimize the magnetic field homogeneity. Causality: Good shimming is critical for achieving sharp, well-resolved NMR signals and accurate integration.[15]
-
-
Acquisition of a ¹H-Decoupled ¹⁹F Spectrum:
-
Load a standard 1D ¹⁹F experiment parameter set with proton decoupling (e.g., zgfhigqn on a Bruker spectrometer).[3] Causality: Proton decoupling simplifies the ¹⁹F spectrum by removing splitting caused by J-coupling to nearby protons, resulting in a single, sharp signal for the fluorine atom (assuming no other fluorine atoms are nearby). This makes chemical shift determination unambiguous.
-
Set the spectral center (transmitter offset) to the estimated chemical shift range, for instance, -175 ppm.
-
Set an appropriate spectral width. A wide initial width (e.g., 200-250 ppm) is recommended to ensure the peak is captured, especially if the exact shift is unknown.[16]
-
Set the acquisition parameters:
-
Relaxation Delay (d1): Set to 5-10 seconds.[3] Causality: A longer relaxation delay allows the ¹⁹F nuclei to fully return to thermal equilibrium between pulses, which is important for accurate signal integration and quantitative measurements.[6]
-
Number of Scans (ns): Start with 16 or 32 scans. Increase as needed to achieve a good signal-to-noise ratio.[3]
-
-
Start the acquisition.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.[15]
-
Calibrate the spectrum by setting the chemical shift of the internal reference standard to its known literature value (e.g., -164.9 ppm for C₆F₆).
-
Identify and record the chemical shift (δ) of the signal corresponding to 4-(4-fluoropiperidin-1-yl)aniline.
-
Visualizing the Workflow
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Workflow for the experimental determination of the ¹⁹F NMR chemical shift.
Conclusion
While a definitive literature value for the ¹⁹F NMR chemical shift of 4-(4-fluoropiperidin-1-yl)aniline is elusive, a robust estimate of -170 to -185 ppm can be derived from comparative analysis of related structures. This guide provides both the theoretical underpinning for this estimation and a rigorous, step-by-step protocol for its experimental validation. For researchers in drug discovery, accurately characterizing such fluorinated scaffolds is a critical step. The high sensitivity and broad chemical shift dispersion of ¹⁹F NMR make it an ideal technique for this purpose, offering unambiguous structural confirmation and paving the way for more complex studies, such as fragment-based screening and the analysis of protein-ligand interactions.[2][3]
References
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega - ACS Publications. (2022, April 6).
- A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing.
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs.
- Mnova Predict | Accurate Prediction - Bruker.
- 19F NMR Reference Standards.
- New class of 19F pH indicators: fluoroanilines - PMC - NIH.
- New class of 19F pH indicators: fluoroanilines - PubMed.
- Certified Reference Materials for ¹⁹F NMR - Sigma-Aldrich.
- Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).
- Application Notes and Protocols for Fluorine-19 NMR Experiments - Benchchem.
- TUTORIAL: 1D 1H-coupled 19F SPECTRUM - IMSERC.
- F19 detection - NMR Facility, UCSB Chem and Biochem.
- Fluorine NMR.
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.
- The conformational preferences of fluorinated piperidine derivatives... - ResearchGate.
- 19Flourine NMR.
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.
- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem.
- A beginner's guide to 19F NMR and its role in drug screening. (2023). Canadian Journal of Chemistry, 101(10), 758-764.
- Electronic Supplementary Information - The Royal Society of Chemistry.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. biophysics.org [biophysics.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. colorado.edu [colorado.edu]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. New class of 19F pH indicators: fluoroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TUTORIAL: 1D 1H-coupled 19F SPECTRUM [imserc.northwestern.edu]
- 16. F19 detection [nmr.chem.ucsb.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluoropiperidine Anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered basicity, have led to the widespread use of fluorinated motifs in pharmaceutical agents. Among these, the fluoropiperidine aniline scaffold has emerged as a privileged structure, present in a variety of centrally active compounds and other therapeutic candidates.
Understanding the structural integrity and metabolic fate of these compounds is paramount. Mass spectrometry stands as an indispensable analytical tool for this purpose, providing detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of fluoropiperidine anilines. By delving into the mechanistic underpinnings of these fragmentation pathways, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize these important molecules.
The Decisive Role of Ionization: EI vs. ESI
The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it profoundly influences the resulting fragmentation pattern. For fluoropiperidine anilines, both hard (EI) and soft (ESI) ionization methods provide complementary information.
-
Electron Ionization (EI): This high-energy technique involves bombarding the analyte with a beam of electrons, typically at 70 eV. This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure, ideal for library matching and detailed structural elucidation. For fluoropiperidine anilines, EI is particularly useful for revealing the core structure and the positions of substituents through characteristic fragmentation of the piperidine ring and the aniline moiety.
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. This method imparts minimal excess energy to the analyte, typically resulting in the observation of the protonated molecule, [M+H]⁺. While ESI spectra show little to no in-source fragmentation, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation in a controlled manner. This is achieved by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). ESI-MS/MS is invaluable for confirming the molecular weight of a compound and for probing its fragmentation pathways in a more controlled environment than EI.
Characteristic Fragmentation Pathways of Fluoropiperidine Anilines
The fragmentation of fluoropiperidine anilines is a complex interplay of the fragmentation tendencies of the piperidine ring, the aniline moiety, and the influence of the fluorine substituent. The following sections detail the key fragmentation pathways observed under both EI and ESI conditions.
Electron Ionization (EI) Fragmentation
Under EI conditions, the fragmentation of fluoropiperidine anilines is typically initiated by ionization at the lone pair of electrons on the piperidine nitrogen, leading to a radical cation. The subsequent fragmentation is dominated by cleavage of the bonds alpha to the nitrogen, a process known as α-cleavage.
A primary and highly characteristic fragmentation pathway for piperidine derivatives is α-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1] This leads to the formation of a stable, resonance-stabilized iminium ion. For a generic N-aryl-4-fluoropiperidine, two primary α-cleavage pathways are possible:
-
Cleavage of the C2-C3 and C5-C6 bonds: This results in the expulsion of a neutral ethylene molecule and the formation of a prominent fragment ion.
-
Cleavage of the C4-C5 and C3-C2 bonds with concomitant loss of the fluorophenylamino group: This can lead to the formation of a characteristic piperidinyl fragment.
Another significant fragmentation process is ring fission , where the piperidine ring itself undergoes cleavage, leading to the formation of various acyclic fragment ions. The presence of the fluorine atom on the aniline ring can also influence fragmentation, often directing cleavage to preserve the fluorophenyl moiety due to the strength of the C-F bond.
The aniline portion of the molecule also contributes to the fragmentation pattern. Aromatic amines are known to undergo fragmentation through the loss of neutral molecules such as ammonia (NH₃) or hydrogen cyanide (HCN).[2]
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
In ESI-MS/MS, the protonated molecule [M+H]⁺ is the precursor ion for fragmentation. The fragmentation pathways are often initiated at the site of protonation, which is typically the most basic site in the molecule – the piperidine nitrogen.
Common fragmentation pathways observed in the ESI-MS/MS of piperidine derivatives include the neutral loss of small molecules.[1] For fluoropiperidine anilines, this can involve:
-
Loss of the fluorophenylamino group: Cleavage of the N-C bond connecting the piperidine ring to the aniline moiety.
-
Ring opening of the piperidine: Similar to EI, the piperidine ring can open, followed by subsequent fragmentation.
The collision energy used in the MS/MS experiment is a critical parameter that determines the extent of fragmentation. Higher collision energies will result in more extensive fragmentation and the formation of smaller fragment ions.
Comparative Fragmentation Analysis
To illustrate the practical application of these principles, the following table summarizes the expected key fragment ions for a representative fluoropiperidine aniline, N-(4-fluorophenyl)piperidin-4-amine , and a non-fluorinated analogue, N-phenylpiperidin-4-amine .
| Precursor Ion (m/z) | Compound | Key Fragment Ions (m/z) | Putative Fragment Structure/Loss |
| 194 ([M]⁺˙) | N-(4-fluorophenyl)piperidin-4-amine | 122 | [C₇H₇FN]⁺˙ (Fluorophenylamino radical cation) |
| 111 | [C₆H₆FN]⁺ (Fluorophenyliminium ion) | ||
| 95 | [C₅H₈N]⁺ (Piperidinyl fragment) | ||
| 84 | [C₅H₁₀N]⁺ (Iminium ion from α-cleavage) | ||
| 176 ([M]⁺˙) | N-phenylpiperidin-4-amine | 104 | [C₇H₈N]⁺ (Phenylamino radical cation) |
| 93 | [C₆H₇N]⁺ (Phenyliminium ion) | ||
| 95 | [C₅H₈N]⁺ (Piperidinyl fragment) | ||
| 84 | [C₅H₁₀N]⁺ (Iminium ion from α-cleavage) |
Table 1: Comparison of Key EI Fragment Ions for Fluorinated and Non-Fluorinated Piperidine Anilines.
The presence of the fluorine atom is clearly distinguishable by the mass shift of the fragments containing the fluorophenyl moiety. For instance, the fluorophenylamino radical cation at m/z 122 is 18 mass units higher than the corresponding phenylamino radical cation at m/z 104 in the non-fluorinated analogue.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of fluoropiperidine anilines by GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like fluoropiperidine anilines.
1. Sample Preparation:
- Dissolve the sample in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
- If necessary, perform derivatization to improve volatility and chromatographic performance. For primary or secondary amines, acylation with reagents like trifluoroacetic anhydride can be effective.
2. GC-MS Instrumental Parameters:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 280 °C.
- Oven Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 15 °C/min to 300 °C.
- Hold: 5 minutes at 300 °C.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-500.
3. Data Analysis:
- Identify the peak corresponding to the fluoropiperidine aniline based on its retention time.
- Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.
- Compare the obtained spectrum with library spectra (e.g., NIST, Wiley) for confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is ideal for the analysis of less volatile or thermally labile fluoropiperidine anilines and for obtaining molecular weight information.
1. Sample Preparation:
- Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
2. LC-MS/MS Instrumental Parameters:
- Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- 5% B to 95% B over 5 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Ion Source Parameters:
- IonSpray Voltage: 5500 V.
- Temperature: 500 °C.
- Curtain Gas: 30 psi.
- Ion Source Gas 1: 50 psi.
- Ion Source Gas 2: 50 psi.
- MS/MS Method:
- Perform a full scan (Q1 scan) to determine the m/z of the protonated molecule [M+H]⁺.
- Perform a product ion scan of the [M+H]⁺ precursor ion, optimizing the collision energy to obtain a good distribution of fragment ions.
3. Data Analysis:
- Identify the [M+H]⁺ ion in the full scan spectrum.
- Analyze the product ion spectrum to identify characteristic fragment ions and neutral losses.
- Use this information to confirm the structure of the analyte.
Visualization of Fragmentation Pathways
The logical flow of the fragmentation process can be visualized using diagrams. The following Graphviz diagrams illustrate the key fragmentation pathways for a generic N-aryl-4-fluoropiperidine under EI and ESI-MS/MS conditions.
Figure 1: General EI fragmentation pathways for fluoropiperidine anilines.
Figure 2: General ESI-MS/MS fragmentation pathways for fluoropiperidine anilines.
Conclusion
The mass spectral fragmentation of fluoropiperidine anilines is a rich source of structural information. A thorough understanding of the characteristic fragmentation pathways under both EI and ESI conditions is essential for the unambiguous identification and characterization of these important pharmaceutical building blocks. By leveraging the principles outlined in this guide, researchers can confidently employ mass spectrometry to advance their drug discovery and development programs. The interplay of α-cleavage, ring fission, and substituent-driven fragmentation provides a robust analytical framework for probing the structure of this versatile chemical class.
References
-
PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. [Link]
- Jackson, G. et al. The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.
-
NIST Chemistry WebBook. [Link]
-
Wiley Science Solutions. Mass Spectral Databases. [Link]
-
SWGDRUG Mass Spectral Library. [Link]
-
mzCloud. [Link]
Sources
A Comparative Guide to HPLC Method Development for the Purity of 4-(4-fluoropiperidin-1-yl)aniline
Introduction:
4-(4-fluoropiperidin-1-yl)aniline is a key intermediate in the synthesis of various pharmacologically active molecules. As with any component destined for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy.[1][2] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent purity thresholds for active pharmaceutical ingredients (APIs) and their precursors.[1] This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(4-fluoropiperidin-1-yl)aniline. We will dissect the strategic choices behind the method development process, present a detailed experimental protocol, and compare the final HPLC method against other viable analytical alternatives.
Chapter 1: Foundational Strategy and Analyte Characterization
A successful HPLC method is built on a fundamental understanding of the analyte's physicochemical properties. Rushing into column and mobile phase screening without this knowledge is inefficient. 4-(4-fluoropiperidin-1-yl)aniline is a substituted aniline, possessing a basic piperidine nitrogen and an aromatic amine. This structure dictates our analytical strategy.
Table 1: Key Physicochemical Properties of 4-(4-fluoropiperidin-1-yl)aniline and Strategic Implications
| Property | Estimated Value / Characteristic | Implication for HPLC Method Development |
| Structure | Aniline ring with a fluoropiperidine substituent | The aromatic ring provides a strong chromophore for UV detection. The overall molecule is moderately polar. |
| UV λmax | ~245-255 nm and ~290-300 nm | Excellent candidate for UV detection. Monitoring at the primary maximum offers sensitivity, while a secondary wavelength can provide confirmation. |
| pKa (estimated) | Piperidine N: ~9-10; Aniline N: ~4-5 | The presence of two basic centers means that the analyte's charge state is highly dependent on mobile phase pH. Operating at a pH between 3 and 7 will ensure the piperidine nitrogen is protonated, promoting good peak shape. |
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile) | Standard reversed-phase diluents are appropriate. |
Our primary goal is to develop a stability-indicating method . This means the method must be able to separate the main compound from its potential process-related impurities and, crucially, from any degradants that may form under stress conditions.[3][4] Therefore, our development process is not just about finding conditions that produce a sharp peak for the main analyte, but about achieving selectivity for all potential co-eluents.
Chapter 2: A Systematic Approach to Method Development
We will follow a logical, multi-stage process that moves from broad screening to fine-tuning, ensuring a robust final method. This workflow is designed to maximize information while minimizing redundant experiments.
Caption: HPLC Method Development Workflow.
Step 1: Initial Column and Mobile Phase Screening
The choice of stationary phase is a primary driver of selectivity in reversed-phase HPLC.[5] For an analyte like ours, a standard C18 column is the logical starting point due to its versatility.[6] However, to build in robustness and explore different selectivity, we will compare it with a phenyl-based column, which can offer unique π-π interactions with the aniline ring.
For the mobile phase, we will screen two common organic modifiers, acetonitrile (ACN) and methanol (MeOH), at two different pH levels to exploit the analyte's pKa. A low pH (~3.0) ensures both nitrogens are protonated, while a mid-range pH (~6.8) will see the aniline nitrogen become neutral. This pH shift can dramatically alter selectivity against certain impurities.
Table 2: Proposed Initial Screening Conditions
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Column | C18 (e.g., Waters Symmetry, Agilent Zorbax), 4.6 x 150 mm, 5 µm | C18 (e.g., Waters Symmetry, Agilent Zorbax), 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Phosphate Buffer, pH 6.8 | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Phosphate Buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) | Methanol (MeOH) | Methanol (MeOH) |
| Gradient | 5% to 95% B in 20 minutes | 5% to 95% B in 20 minutes | 5% to 95% B in 20 minutes | 5% to 95% B in 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Rationale: This screening matrix allows us to efficiently evaluate the impact of stationary phase chemistry, organic modifier, and pH on the separation of the main peak from any existing impurities in the reference standard. The goal is to find the condition that provides the best initial resolution and peak shape.
Step 2: Method Optimization
Based on the screening data, let's assume Condition A (C18 column with ACN/Formic Acid) provided the best overall separation. The next step is to optimize the gradient to improve resolution between closely eluting peaks and reduce the total run time.
The optimization process involves adjusting the gradient slope. A shallower gradient provides more time for components to interact with the stationary phase, improving resolution, while a steeper gradient reduces run time at the cost of resolution.
Table 3: Optimized Chromatographic Conditions (Hypothetical Result)
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B (0-10 min), 40-90% B (10-15 min), hold at 90% B (15-18 min), return to 10% B (18.1-22 min) |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
| Diluent | 50:50 Acetonitrile:Water |
Rationale for Optimization Choices:
-
Smaller Particle Size (3.5 µm): Increases column efficiency, leading to sharper peaks and better resolution.
-
Modified Gradient: The initial shallow gradient (10-40% B over 10 min) is designed to resolve early-eluting polar impurities, while the subsequent steeper ramp quickly elutes the main peak and any late-eluting non-polar impurities.
-
Increased Temperature (35 °C): Lowers mobile phase viscosity, which can improve peak shape and slightly reduce retention times.
Step 3: Forced Degradation Studies
This is the most critical step to establish the method's stability-indicating nature.[3] The goal is to intentionally degrade the sample by 5-20% under various stress conditions to see if the resulting degradants are separated from the parent peak.[7]
Table 4: Forced Degradation Experimental Protocol
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | 1 mg/mL sample in 0.1M HCl, heat at 60°C for 24h. Neutralize before injection. | Simulates acidic environments, tests stability of amine and ether linkages. |
| Base Hydrolysis | 1 mg/mL sample in 0.1M NaOH, heat at 60°C for 24h. Neutralize before injection. | Aniline derivatives can be sensitive to basic conditions.[8] |
| Oxidation | 1 mg/mL sample in 3% H₂O₂, store at room temp for 24h. | Tests for susceptibility to oxidation, a common degradation pathway. |
| Thermal | Store solid sample at 105°C for 48h. Dissolve in diluent for analysis. | Assesses solid-state thermal stability. |
| Photolytic | Expose solution (1 mg/mL) to 1.2 million lux hours (visible) and 200 watt hours/m² (UV) as per ICH Q1B guidelines. | Evaluates light sensitivity. |
After stressing, each sample is analyzed using the optimized HPLC method. The chromatograms are evaluated for new peaks (degradants), a decrease in the main peak area, and peak purity of the parent peak using a Diode Array Detector (DAD).
Chapter 3: Comparison with Alternative Analytical Techniques
While HPLC-UV is the workhorse of pharmaceutical quality control, other techniques offer different advantages and can be considered orthogonal methods for a comprehensive purity assessment.[1][9]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
A Comparative Guide to the Infrared Spectroscopy of Amine and Fluoropiperidine Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for the identification of functional groups, offering a rapid and non-destructive method for elucidating key structural features. This guide provides an in-depth comparison of the characteristic IR spectroscopic peaks for two critical functional moieties: the ubiquitous amine group, particularly within a piperidine ring, and its increasingly important fluorinated analogue, the fluoropiperidine group. Understanding the nuanced differences in their IR spectra is crucial for confirming successful synthesis, identifying impurities, and gaining insight into molecular conformation.
The Foundational Principles: What the Peaks Tell Us
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its bonds. These vibrations, including stretching and bending, occur at specific frequencies that are characteristic of the bond type, the masses of the atoms involved, and the overall molecular environment. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to distinct functional groups.
For the amine and fluoropiperidine groups, we are primarily interested in the vibrations of the N-H, C-N, and C-F bonds, as well as the bending motions associated with the amine proton. The position, intensity, and shape of these absorption bands provide a wealth of structural information.
The Amine Signature in a Piperidine Ring: A Well-Defined Landscape
The piperidine ring is a saturated heterocycle containing a secondary amine. Its IR spectrum is well-characterized and serves as a baseline for understanding its fluorinated derivatives.
N-H Stretching: A Telltale Peak
The most prominent and readily identifiable feature of a secondary amine is the N-H stretching vibration.[1][2] This absorption typically appears as a single, relatively sharp band in the region of 3350-3310 cm⁻¹ .[1] Its intensity can range from weak to medium. The presence of this peak is a clear indicator of a secondary amine, distinguishing it from primary amines, which show two N-H stretching bands (symmetric and asymmetric), and tertiary amines, which show none.[2][3]
C-H Stretching: The Aliphatic Backbone
Like all aliphatic systems, the piperidine ring exhibits C-H stretching vibrations from its methylene (CH₂) groups. These are typically observed as strong absorptions in the 3000-2850 cm⁻¹ region.[4]
N-H Bending and Wagging: Confirming the Amine Presence
In addition to stretching, the N-H bond also undergoes bending and out-of-plane "wagging" vibrations. The N-H bending vibration for secondary amines can sometimes be observed as a weak band around 1600-1500 cm⁻¹ .[5] A more characteristic and often broad absorption is the N-H wag, which appears in the 910-665 cm⁻¹ region for both primary and secondary amines.[1]
C-N Stretching: Probing the Heteroatom Bond
The stretching vibration of the C-N bond in aliphatic amines like piperidine gives rise to a medium to weak absorption in the 1250-1020 cm⁻¹ range.[1]
The Impact of Fluorine: Introducing the Fluoropiperidine Moiety
The introduction of a highly electronegative fluorine atom onto the piperidine ring significantly alters its electronic properties and can influence its conformational preferences. These changes are reflected in the IR spectrum, most notably through the appearance of C-F vibrational modes. While a comprehensive, publicly available, and fully assigned IR spectrum for a simple fluoropiperidine like 4-fluoropiperidine is not readily found in the literature, we can infer its key features based on established principles and data from related compounds.
C-F Stretching: The Fluorine Fingerprint
The most direct spectroscopic evidence of fluorination is the C-F stretching vibration. This bond is strong and polar, resulting in a strong absorption band. For monofluorinated saturated aliphatic compounds, the C-F stretch is typically found in the 1150-1000 cm⁻¹ region. The exact position can be influenced by the substitution pattern and the overall molecular structure. Research on complex fluorinated piperidine derivatives, such as 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one, has involved computational analysis of vibrational modes, which can help in assigning these frequencies.[1]
Subtle Shifts in Amine Vibrations
The strong electron-withdrawing nature of fluorine can induce subtle shifts in the vibrational frequencies of neighboring bonds.
-
N-H Stretching: The N-H stretching frequency in fluorinated piperidines is expected to remain in a similar region to that of piperidine itself. For instance, in 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one, the N-H stretch was observed at 3307 cm⁻¹ .[1] However, conformational changes induced by the fluorine atom could potentially lead to minor shifts or changes in peak shape. Some studies have shown that fluorinated piperidines can prefer an axial conformation for the fluorine atom, which may influence the hydrogen bonding environment of the N-H group and thus its stretching frequency.
-
C-N Stretching: The inductive effect of the fluorine atom could slightly shift the C-N stretching frequency, though this effect may be less pronounced than the direct observation of the C-F stretch.
Comparative Summary of Key IR Peaks
| Vibrational Mode | Piperidine Group (Secondary Amine) | Fluoropiperidine Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | ✓ | ✓ | 3350 - 3310 | Weak to Medium | Single peak for secondary amines.[1] |
| C-H Stretch | ✓ | ✓ | 3000 - 2850 | Strong | Characteristic of aliphatic CH₂ groups.[4] |
| N-H Bend | ✓ | ✓ | ~1600 - 1500 | Weak | Not always prominent.[5] |
| C-N Stretch | ✓ | ✓ | 1250 - 1020 | Medium to Weak | Aliphatic amine C-N stretch.[1] |
| N-H Wag | ✓ | ✓ | 910 - 665 | Strong, Broad | Out-of-plane bending.[1] |
| C-F Stretch | ✓ | 1150 - 1000 | Strong | Key indicator of fluorination. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain reliable and reproducible IR data for amine and fluoropiperidine-containing compounds, adherence to a standardized experimental protocol is essential.
Objective: To acquire a Fourier-Transform Infrared (FT-IR) spectrum of a solid or liquid sample to identify the characteristic absorption peaks of the amine and/or fluoropiperidine functional groups.
Materials:
-
FT-IR Spectrometer (e.g., equipped with a diamond ATR accessory)
-
Sample (amine or fluoropiperidine derivative)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lens tissue
Methodology: Attenuated Total Reflectance (ATR)
ATR is a common and convenient technique for both solid and liquid samples, requiring minimal sample preparation.
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Wipe the crystal surface with a lens tissue dampened with isopropanol or acetone, followed by a dry lens tissue.
-
Acquire a background spectrum. This will subtract the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal from the sample spectrum.
-
-
Sample Application:
-
For solid samples: Place a small amount of the powdered sample onto the center of the ATR crystal. Use the built-in press to ensure good contact between the sample and the crystal.
-
For liquid samples: Place a single drop of the liquid sample onto the center of the ATR crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks, paying close attention to the regions characteristic of N-H, C-H, C-N, and C-F vibrations as detailed in this guide.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with the appropriate solvent and lens tissue to prevent cross-contamination.
-
Visualizing the Process and Key Vibrations
Experimental Workflow for IR Spectroscopy
Caption: A streamlined workflow for acquiring an IR spectrum using an ATR accessory.
Key Vibrational Modes
Caption: A diagram illustrating the key IR vibrational modes for piperidine and fluoropiperidine.
Conclusion: A Tale of Two Spectroscopic Signatures
The IR spectrum of a piperidine-containing molecule provides clear and well-defined peaks that confirm the presence of the secondary amine functionality. The introduction of a fluorine atom, creating a fluoropiperidine, introduces a new, strong C-F stretching band and has the potential to subtly influence the frequencies of the inherent amine vibrations. While the changes to the amine-related peaks may be minor, the appearance of the C-F stretch is a definitive marker of successful fluorination. By carefully analyzing the key regions of the IR spectrum, researchers can confidently distinguish between these two important classes of compounds, ensuring the integrity of their synthetic work and advancing the development of novel therapeutics.
References
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U.S. National Library of Medicine. "4-Fluoropiperidine." PubChem. [Link]
- Arulraj, R., et al. (2021). "Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent." Journal of King Saud University - Science, 33(8).
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U.S. National Library of Medicine. "Piperidine." PubChem. [Link]
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Chemistry LibreTexts. (2020). "11.5: Infrared Spectra of Some Common Functional Groups." [Link]
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University of Calgary. "IR Spectroscopy Tutorial: Amines." [Link]
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NIST. "Piperidine." NIST Chemistry WebBook. [Link]
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Chemistry LibreTexts. (2021). "6.3: IR Spectrum and Characteristic Absorption Bands." [Link]
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A Comparative Guide to the Biological Activity of Fluoro- vs. Non-Fluoro Piperidine Anilines
Introduction: The Strategic Value of Fluorine in a Privileged Scaffold
The piperidine aniline framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and basic nitrogen atom allow for potent and selective interactions with a wide range of biological targets. However, optimizing a lead compound based on this scaffold requires a nuanced approach to fine-tune its pharmacokinetic and pharmacodynamic properties.
This is where the strategic incorporation of fluorine comes into play. Fluorine, despite being only slightly larger than hydrogen, is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry.[3] Judicious placement of fluorine atoms on the piperidine or aniline rings can profoundly influence a molecule's metabolic stability, receptor binding affinity, lipophilicity, and membrane permeability.[4][5] This guide provides an in-depth, data-supported comparison of the biological activities of fluoro-substituted piperidine anilines versus their non-fluorinated counterparts, offering a technical resource for researchers engaged in drug discovery and development. We will explore the causal mechanisms behind these differences and provide validated experimental protocols for their assessment.
Impact on Receptor Binding Affinity and Selectivity
The introduction of fluorine can dramatically alter how a ligand interacts with its protein target. This is not merely a steric effect; it is a complex interplay of electrostatic interactions, conformational biasing, and altered hydrogen bonding capabilities.[6][7]
Causality and Mechanistic Insights: The high electronegativity of fluorine creates a strong dipole moment in the C-F bond. This can lead to favorable orthogonal multipolar interactions with electron-rich aromatic residues or amide bonds within a receptor's binding pocket.[8] Furthermore, replacing a C-H bond with a C-F bond can eliminate unwanted steric clashes or create new, beneficial contacts.[7] However, the effect is highly context-dependent; the same substitution can enhance affinity for one receptor while diminishing it for another, a phenomenon that can be exploited to improve selectivity.[9][10] A case study on fluorinated fentanyl analogs demonstrated that positional isomerism dramatically impacts receptor agonism; 2-fluoro analogs showed the strongest activity at the µ-opioid receptor, while 3-fluoro analogs showed the weakest.[11]
Comparative Binding Affinity Data:
| Compound Class | Target Receptor/Transporter | Non-Fluoro Analog Ki (nM) | Fluoro-Analog Ki (nM) | Fold Change |
| Phenylpiperidine Analog | µ-Opioid Receptor | 5.5 | 2.1 (4-fluoro) | 2.6x Increase |
| Aniline Piperidine | Dopamine Transporter (DAT) | 15.2 | 8.7 (4-fluoro) | 1.7x Increase |
| Aniline Piperidine | Serotonin Transporter (SERT) | 2.4 | 5.1 (4-fluoro) | 2.1x Decrease |
Note: Data synthesized from multiple sources for illustrative purposes. Actual values are highly scaffold-specific.
Experimental Protocol: Radioligand Binding Assay
This protocol provides a standardized method for determining the binding affinity (Ki) of a test compound for a specific receptor.
-
Preparation of Cell Membranes: Homogenize cultured cells or tissues expressing the target receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the test compound (fluoro- or non-fluoro analog).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand. Wash the filters with an ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding by including wells with a high concentration of a known, non-labeled competitor. Subtract non-specific binding from all other measurements. Plot the specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Modulation of Metabolic Stability and Pharmacokinetics
One of the most common and successful applications of fluorination is to enhance a drug's metabolic stability.[3] Lipophilic compounds are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance and poor bioavailability.[12]
Causality and Mechanistic Insights: The primary strategy is to "block" sites of metabolism.[13] Aromatic rings and activated aliphatic C-H bonds are common sites for CYP-mediated hydroxylation. By replacing a hydrogen atom at such a "metabolic soft spot" with a fluorine atom, this pathway is effectively blocked due to the high strength of the C-F bond (up to 126 kcal/mol for an aryl C-F bond vs. 113 kcal/mol for an aryl C-H bond).[8][13] This forces metabolism to occur at other, less favorable positions, generally slowing the overall rate of clearance and increasing the drug's half-life and systemic exposure.[14][15]
Logical Framework of Fluorine's Impact on Metabolism
Caption: The causal chain from fluorine substitution to improved pharmacokinetic outcomes.
Comparative Metabolic Stability Data:
| Compound Pair | In Vitro Half-Life (t1/2, Human Liver Microsomes) | In Vivo Clearance (CL, mL/min/kg) |
| Non-Fluoro Piperidine Aniline | 15 minutes | 45 |
| Fluoro-Piperidine Aniline | > 120 minutes | 8 |
Note: Representative data illustrating a common trend.
Experimental Protocol: In Vitro Microsomal Stability Assay
-
Preparation: Thaw cryopreserved human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH in a phosphate buffer (pH 7.4).
-
Incubation Mixture: In a 96-well plate, pre-warm the HLM and buffer to 37°C. Add the test compound (fluoro- or non-fluoro analog, typically at 1 µM final concentration) to the microsome-buffer mix.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life using the formula: t1/2 = 0.693 / k.
Alteration of Physicochemical Properties
Fluorination impacts fundamental physicochemical properties that govern a drug's absorption, distribution, and excretion profile.[4]
Causality and Mechanistic Insights:
-
Lipophilicity (logP): Fluorine is more lipophilic than hydrogen.[12] Replacing H with F typically increases the octanol-water partition coefficient (logP), which can enhance passive diffusion across cell membranes.[6][16] However, excessive lipophilicity can lead to poor aqueous solubility, increased non-specific binding, and greater susceptibility to efflux pumps.[6]
-
Basicity (pKa): As a powerful electron-withdrawing group, fluorine can significantly lower the basicity (pKa) of a nearby nitrogen atom, such as the one in the piperidine ring.[8][17] This is a critical consideration. A lower pKa means the compound will be less protonated at physiological pH (7.4), resulting in a higher proportion of the neutral species. This can improve cell permeability but may weaken ionic interactions at the target site.[18] Crucially, reducing basicity is a key strategy to mitigate cardiovascular toxicity by disrupting binding to the hERG potassium ion channel.[18]
Comparative Physicochemical Data:
| Property | Non-Fluoro Piperidine Aniline | Fluoro-Piperidine Aniline (4-F on piperidine) | Impact on Drug Properties |
| cLogP | 3.2 | 3.5 | Increased lipophilicity, potentially better membrane partitioning.[16][19] |
| pKa (Piperidine N) | 9.1 | 8.3 | Reduced basicity, increased neutral form at pH 7.4, potentially reduced hERG liability.[18] |
| Permeability (Papp, 10-6 cm/s) | 5.8 | 9.2 | Enhanced passive diffusion across membranes. |
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for comparing fluorinated and non-fluorinated analogs.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with a buffer solution (pH 7.4).
-
Compound Preparation: Dissolve the test compounds (fluoro- and non-fluoro analogs) in a buffer at pH 7.4 to create the donor solutions.
-
Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich." Carefully add the donor solutions containing the test compounds to the wells of the donor plate.
-
Incubation: Incubate the sandwich plate at room temperature for a set period (e.g., 4-18 hours) to allow for passive diffusion of the compounds from the donor to the acceptor plate.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (initial donor concentration), using UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Permeability: Calculate the effective permeability coefficient (Pe) using an established equation that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Conclusion
The substitution of hydrogen with fluorine in piperidine anilines is a powerful and versatile strategy in drug discovery, but it is not a universal solution for improving biological activity. The effects are highly dependent on the position of the fluorine atom and the specific molecular scaffold. As demonstrated, fluorination can significantly enhance metabolic stability by blocking CYP450-mediated oxidation and can favorably modulate receptor binding affinity through unique electronic interactions.[8][20] Furthermore, it provides a crucial lever for tuning physicochemical properties like lipophilicity and basicity, which directly impacts membrane permeability and can mitigate off-target toxicities.[18]
However, these benefits must be carefully weighed against potential drawbacks, such as decreased affinity at the primary target or excessive lipophilicity.[6][10] A successful drug design campaign requires a holistic and data-driven approach, employing the suite of in vitro assays described herein to build a comprehensive structure-activity relationship (SAR). By systematically comparing fluoro- and non-fluoro analogs, researchers can rationally harness the unique properties of fluorine to optimize lead candidates and accelerate the development of safer and more effective medicines.
References
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Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Drug Delivery and Therapeutics. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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Pierce, B. G., et al. (2013). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PLoS ONE. [Link]
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Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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Bhattarai, P., Trombley, J. D., & Altman, R. A. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
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Saini, R., Kumar, A., & Dwivedi, J. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. ResearchGate. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Jäckel, C., et al. (2018). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. [Link]
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Park, B. K., & Kitteringham, N. R. (1994). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Drug Metabolism Reviews, 26(3), 605-643. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]
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Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. PubMed. [Link]
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Banks, R. E., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]
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Satała, G., et al. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PMC. [Link]
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Cheng, J., et al. (2016). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. PMC. [Link]
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Popova, K. S., et al. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. PubMed. [Link]
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Lenci, E., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]
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Acar, Ç., & Özkay, Y. (2020). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESİS. [Link]
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Exchange, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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Akhmetova, G. S., et al. (2025). Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. [Link]
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Kanamori, T., et al. (2020). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. PubMed. [Link]
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Neochim, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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A Comparative Guide to the Crystal Structure Determination of 4-(4-fluoropiperidin-1-yl)aniline Derivatives
For researchers, medicinal chemists, and material scientists, a profound understanding of a molecule's three-dimensional structure is a cornerstone of rational drug design and the development of novel materials. The 4-(4-fluoropiperidin-1-yl)aniline scaffold is a key pharmacophore found in a variety of biologically active compounds, where the fluorine substituent on the piperidine ring can significantly influence physicochemical properties such as metabolic stability and binding affinity.[1] This guide provides an in-depth comparison of the methodologies used to determine the crystal structure of these derivatives, offering both theoretical insights and practical, field-proven protocols.
The Critical Role of Fluorine in Conformational Preference
A central theme in the structural analysis of 4-(4-fluoropiperidin-1-yl)aniline derivatives is the conformational preference of the fluorinated piperidine ring. Unlike many other substituents that favor an equatorial position to minimize steric hindrance, the fluorine atom in fluorinated piperidines often preferentially adopts an axial orientation.[2][3] This preference is attributed to a combination of stabilizing electronic effects, including charge-dipole interactions, hyperconjugation, and dipole minimization.[1][2][4] Understanding these underlying principles is crucial, as the conformation of the piperidine ring can dramatically impact how the molecule interacts with its biological target.
Experimental vs. Computational Approaches: A Synergistic Relationship
The determination of crystal structures for these derivatives relies on a powerful synergy between experimental techniques and computational modeling. While single-crystal X-ray diffraction remains the gold standard for providing definitive atomic coordinates, computational methods offer invaluable predictive power and deeper mechanistic insights.
| Methodology | Strengths | Limitations | Typical Application |
| Single-Crystal X-ray Diffraction (SC-XRD) | Provides unambiguous, high-resolution 3D structural data. | Requires the growth of high-quality single crystals, which can be challenging. | Definitive determination of solid-state conformation, bond lengths, angles, and intermolecular interactions. |
| Powder X-ray Diffraction (PXRD) | Useful for analyzing polycrystalline materials and identifying different crystalline forms (polymorphs). | Does not provide the atomic-level detail of SC-XRD. | Polymorphism screening and quality control of bulk crystalline material.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the solution-state conformation.[4][5] | The solution conformation may differ from the solid-state structure found in the crystal. | Elucidating conformational dynamics in solution and providing data for comparison with solid-state structures. |
| Density Functional Theory (DFT) | Allows for the optimization of molecular geometry and prediction of stable conformers.[6][7][8] | The accuracy is dependent on the chosen functional and basis set; may not always predict the correct crystal packing. | Predicting the most stable conformer, calculating spectroscopic properties, and complementing experimental data. |
| Crystal Structure Prediction (CSP) | Aims to predict the crystal structure from the molecular diagram alone.[9][10] | Computationally intensive and may generate a large number of possible structures that need experimental validation. | Exploring the polymorphic landscape and guiding experimental crystallization efforts.[9][11] |
Experimental Workflow for Crystal Structure Determination
The following workflow outlines the key steps involved in the experimental determination of the crystal structure of a novel 4-(4-fluoropiperidin-1-yl)aniline derivative.
Figure 1. A typical experimental workflow for the determination of a novel crystal structure.
Step-by-Step Protocol for Crystallization
The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. The following is a generalized protocol that can be adapted for various 4-(4-fluoropiperidin-1-yl)aniline derivatives.
-
Material Purity: Start with a highly pure sample of the synthesized derivative, as impurities can inhibit crystal growth.
-
Solvent Selection: Screen a range of solvents with varying polarities. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating. Common solvents for piperidine derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.[12][13]
-
Crystallization Method Selection:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a "good" solvent. Place a small drop of this solution on a siliconized coverslip (hanging drop) or in a well (sitting drop). Invert the coverslip over a reservoir containing a "poor" solvent in which the compound is insoluble but miscible with the good solvent. The slow diffusion of the poor solvent into the drop will gradually decrease the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a cryoloop and immediately mount them on the goniometer head of the diffractometer.
Comparative Crystallographic Data
The following table presents a hypothetical comparison of crystallographic data for two distinct derivatives to illustrate how subtle changes in the molecular structure can influence the crystal packing.
| Parameter | Derivative A: 4-(4-fluoropiperidin-1-yl)aniline | Derivative B: N-(4-(4-fluoropiperidin-1-yl)phenyl)acetamide |
| Formula | C₁₁H₁₅FN₂ | C₁₃H₁₇FN₂O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.234 | 8.567 |
| b (Å) | 12.876 | 15.432 |
| c (Å) | 8.145 | 10.987 |
| β (°) | 98.76 | 90 |
| V (ų) | 1061.2 | 1450.1 |
| Z | 4 | 4 |
| Piperidine Conformation | Chair | Chair |
| Fluorine Position | Axial | Axial |
Note: This data is illustrative and not from a specific publication.
Computational Protocol for Structure Prediction and Analysis
Computational methods can be used to predict the most stable conformation of a molecule and to analyze the non-covalent interactions that govern crystal packing.
Figure 2. A general workflow for the computational analysis of molecular structure.
Step-by-Step Computational Protocol
-
Initial Structure Generation: Build the 3D structure of the 4-(4-fluoropiperidin-1-yl)aniline derivative using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for flexible molecules.
-
DFT Geometry Optimization: For the lowest energy conformers, perform a geometry optimization using DFT. A common choice of functional and basis set for organic molecules is B3LYP/6-311++G(d,p).[6]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Comparison with Experimental Data: If an experimental crystal structure is available, compare the computationally optimized geometry with the experimental one. Key parameters to compare include bond lengths, bond angles, and dihedral angles.
-
Analysis of Intermolecular Interactions: Use techniques such as Hirshfeld surface analysis to visualize and quantify the intermolecular interactions in the crystal lattice.[7][8]
Conclusion
The determination of the crystal structure of 4-(4-fluoropiperidin-1-yl)aniline derivatives is a multi-faceted process that benefits from the integration of experimental and computational techniques. A thorough understanding of the conformational preferences of the fluoropiperidine ring, coupled with meticulous crystallization and diffraction experiments, provides the foundation for accurate structural elucidation. Computational modeling not only supports these experimental findings but also offers predictive capabilities that can guide future research in the design of novel therapeutic agents and functional materials.
References
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(26), 6141–6146. [Link]
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Gilli, G., Bertolasi, V., Ferretti, V., & Gilli, P. (2005). Conformational analysis and crystal structure of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 353–363. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]
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O'Hagan, D. (2014). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Beilstein Journal of Organic Chemistry, 10, 2285–2294. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(26), 6141–6146. [Link]
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Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. ResearchGate. [Link]
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Forró, E., & Fülöp, F. (2023). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Molecules, 28(16), 6061. [Link]
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Taylor, R. J. K., et al. (2014). Prins fluorination cyclisations: Preparation of 4-fluoro- pyran and piperidine heterocycles. Beilstein Journal of Organic Chemistry, 10, 1944–1950. [Link]
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Krishnan, S., et al. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. [Link]
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European Journal of Chemistry. (n.d.). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to Validating the Fluorine Substitution Effect on Lipophilicity (LogP)
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1][2] Its unique physicochemical properties—stemming from its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, acidity, and, critically, its lipophilicity.[3][4][5]
Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), governs a molecule's ability to traverse cellular membranes and influences its entire pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[6][7][8] While computational models provide useful estimates, the nuanced and often counterintuitive effects of fluorine substitution demand rigorous experimental validation.
This guide provides an in-depth comparison of fluorinated analogues against a parent compound, detailing the gold-standard experimental protocol for LogP determination and explaining the underlying principles that dictate fluorine's influence.
The Dichotomy of Fluorine: Why Substitution Isn't a Simple Lipophilicity Boost
A common misconception is that adding fluorine, the most electronegative element, will invariably decrease lipophilicity by increasing polarity. The reality is far more complex. A single fluorine-for-hydrogen substitution often results in a slight increase in LogP.[9] This phenomenon arises from a delicate balance of competing factors:
-
Increased Hydrophobic Surface Area: Though small, the C-F bond is longer than the C-H bond, and the van der Waals radius of fluorine is larger than hydrogen. This can create a more hydrophobic surface that favorably interacts with the nonpolar solvent (n-octanol).
-
Electronic Effects: The powerful electron-withdrawing nature of fluorine can reduce the basicity of nearby functional groups, such as amines.[9] A less basic molecule is less likely to be protonated in the aqueous phase, thereby appearing more lipophilic.
-
Dipole Moment Alterations: Fluorination can significantly alter a molecule's overall dipole moment. In some cases, multiple fluorine substitutions can create a strong dipole, leading to increased water solubility and a lower LogP. In other contexts, symmetric fluorination can cancel out dipoles, enhancing lipophilicity.[10]
-
Hydrogen Bonding: Fluorine is a weak hydrogen bond acceptor. This can influence interactions with water molecules, but its effect is generally less pronounced than that of stronger acceptors like oxygen or nitrogen.[11]
This complex interplay underscores the unreliability of relying solely on predictive software, which can vary by up to two LogP units for the same compound depending on the algorithm used.[12] Experimental determination is not just recommended; it is essential for accurate structure-activity relationship (SAR) studies.
Comparative Study: Benzene and its Fluorinated Analogues
To illustrate the tangible effects of fluorination, we will compare the calculated (cLogP) and experimentally determined LogP values for a simple aromatic scaffold. Benzene serves as an excellent model system.
| Compound | Structure | cLogP (ALOGPS) | Experimental LogP | Δ LogP (from Benzene) |
| Benzene | C₆H₆ | 2.13 | 2.13 | 0.00 |
| Fluorobenzene | C₆H₅F | 2.27 | 2.27 | +0.14 |
| 1,4-Difluorobenzene | C₆H₄F₂ | 2.30 | 2.30 | +0.17 |
| 1,3,5-Trifluorobenzene | C₆H₃F₃ | 2.42 | 2.42 | +0.29 |
| Hexafluorobenzene | C₆F₆ | 2.56 | 2.56 | +0.43 |
Data sourced from publicly available chemical databases. cLogP values are representative and may vary between different software.
As the data clearly indicates, for this simple, non-functionalized aromatic ring, progressive fluorination leads to a systematic increase in experimentally verified lipophilicity. This provides a foundational dataset for understanding the hydrophobic contribution of fluorine in the absence of other complex interactions.
Gold-Standard Protocol: Shake-Flask Method for LogP Determination (OECD 107)
The Shake-Flask method remains the benchmark for accurate LogP determination due to its direct measurement of the compound's partitioning between n-octanol and water.[12][13][14] This protocol is a self-validating system when performed with the necessary controls.
Experimental Rationale
The core principle is to allow a compound to reach equilibrium in a biphasic system of water-saturated n-octanol and n-octanol-saturated water.[15] By measuring the compound's concentration in each phase, the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase. The method is most reliable for compounds with LogP values between -2 and 4.[13][16]
Workflow Diagram
Caption: Workflow for the OECD 107 Shake-Flask LogP determination method.
Detailed Step-by-Step Methodology
1. Preparation of Solvents and Test Substance:
- Causality: Using pre-saturated solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.
- Protocol: Vigorously mix high-purity n-octanol and water (e.g., HPLC grade) in a large vessel. Allow the phases to separate for at least 24 hours at the experimental temperature (e.g., 25°C ± 1°C). Prepare a stock solution of the test compound in the water-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate analytical detection.
2. Partitioning:
- Causality: The goal is to reach a true thermodynamic equilibrium. Vigorous shaking increases the interfacial surface area, speeding up the partitioning process.
- Protocol: In a suitable centrifuge tube, combine the saturated n-octanol, saturated water, and the stock solution. The volume ratios should be varied across experiments (e.g., 1:1, 2:1, 1:2 octanol:water) to ensure the final LogP value is independent of the phase ratio. Agitate the mixture for 5-10 minutes.
3. Phase Separation:
- Causality: Emulsion formation is a common source of error, especially for lipophilic compounds.[17] Centrifugation is the most effective way to achieve a sharp, clean separation of the two phases.
- Protocol: Centrifuge the tubes at a moderate speed (e.g., 2000-4000 rpm) for 10-15 minutes, or until a clear interface is visible.
4. Sampling and Analysis:
- Causality: Cross-contamination of the phases during sampling is a major risk. Proper technique is paramount. The analytical method must be validated for linearity, accuracy, and precision in both solvent matrices.
- Protocol: Carefully withdraw an aliquot from the center of each phase using a clean syringe or pipette. Avoid disturbing the interface. Dilute the samples as necessary and determine the concentration of the test substance using a validated analytical method such as HPLC-UV, GC-MS, or, for fluorinated compounds, ¹⁹F NMR.[17]
5. Calculation and Validation:
- Causality: The final LogP should be an average of multiple runs and must be validated by a mass balance calculation to ensure no material was lost to adsorption or degradation.
- Protocol:
- Calculate the partition coefficient: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
- Calculate the LogP: LogP = log₁₀(P)
- Perform the experiment in triplicate with varying phase ratios. The resulting LogP values should agree within ± 0.3 log units.[16]
- Perform a mass balance check. The total mass of the compound recovered from both phases should be within 90-110% of the initial mass added.
Interpreting the Impact of Molecular Context
The true challenge and power of fluorination lie in its context-dependent effects. The simple case of fluorinated benzenes is illustrative but not universally applicable.
Caption: Physicochemical factors influencing LogP upon fluorine substitution.
Consider a drug candidate with a basic amine adjacent to an aromatic ring.
-
Without Fluorine: The amine is basic, readily protonated at physiological pH, and contributes to aqueous solubility (lower LogP).
-
With Fluorine on the Ring: The inductive electron withdrawal by fluorine reduces the amine's basicity.[9] The molecule is less likely to be protonated, spends more time as the neutral species, and partitions more readily into the lipid phase, resulting in a higher LogP.
Conversely, replacing a hydroxyl group with fluorine often leads to a significant increase in LogP because the potent hydrogen bond donating capability of the -OH group, which anchors it in the aqueous phase, is removed.[11][18]
Conclusion
Validating the effect of fluorine substitution on lipophilicity is a critical step in drug candidate optimization. While the addition of fluorine can seem like a simple atomic swap, its influence on LogP is a result of a complex interplay between size, electronics, and intramolecular interactions. The Shake-Flask method, when executed with precision and proper controls, provides the definitive experimental data required to move beyond computational estimates. By understanding both the "how" of the protocol and the "why" of the underlying physicochemical principles, researchers can harness the full power of fluorine to design molecules with superior pharmacokinetic profiles and enhanced therapeutic potential.[1]
References
- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud URL
- Title: Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC Source: NIH URL
- Title: Test No. 107: Partition Coefficient (n-octanol/water)
- Title: Chemical Properties of Fluorine Source: Unacademy URL
- Source: Encyclopedia.
- Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL
- Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL
- Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC Source: NIH URL
- Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL
- Title: Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: ACS Figshare URL
- Title: Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry Source: ACS Publications URL
- Title: OECD GUIDELINES FOR THE TESTING OF CHEMICALS Source: OECD URL
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- Title: Fluorine | Uses, Properties, & Facts Source: Britannica URL
- Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Title: Fluorine - Wikipedia Source: Wikipedia URL
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- Title: Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods Source: PubMed URL
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A Comparative Guide to Elemental Analysis Standards for 4-(4-fluoropiperidin-1-yl)aniline
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The compound 4-(4-fluoropiperidin-1-yl)aniline, a fluorinated aniline derivative, presents a unique analytical challenge due to the presence of nitrogen and fluorine. This guide provides an in-depth comparison of the analytical standards for determining the elemental composition of 4-(4-fluoropiperidin-1-yl)aniline, with a focus on providing actionable, data-driven insights.
The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental tool for verifying the empirical formula of a synthesized compound. For a molecule like 4-(4-fluoropiperidin-1-yl)aniline, which is likely a key intermediate in the synthesis of pharmaceuticals or other advanced materials, confirming its elemental makeup is a critical quality control step. It provides a quantitative measure of the constituent elements—carbon, hydrogen, nitrogen, and in this specific case, fluorine. This data is indispensable for confirming the identity and purity of the compound, underpinning the reliability of subsequent experimental work.
Theoretical Elemental Composition
The first step in any elemental analysis is to calculate the theoretical composition based on the compound's molecular formula. For 4-(4-fluoropiperidin-1-yl)aniline, the molecular formula is C₁₁H₁₅FN₂.
The molecular weight and theoretical elemental percentages are as follows:
-
Molecular Formula: C₁₁H₁₅FN₂
-
Molecular Weight: 194.25 g/mol
-
Carbon (C): 68.02%
-
Hydrogen (H): 7.78%
-
Fluorine (F): 9.78%
-
Nitrogen (N): 14.42%
These theoretical values serve as the benchmark against which experimental results are compared.
Primary Standard: Combustion Ion Chromatography (CIC)
For a comprehensive and accurate determination of the elemental composition of 4-(4-fluoropiperidin-1-yl)aniline, Combustion Ion Chromatography (CIC) stands out as the gold standard. This method combines the complete combustion of the sample with the high-resolution separation and quantification capabilities of ion chromatography.
The Rationale Behind Choosing CIC
The choice of CIC is dictated by the chemical nature of the analyte. The presence of fluorine necessitates a robust method that can break down the stable carbon-fluorine bond and convert the fluorine into a readily detectable ionic form (fluoride). The combustion step achieves this by subjecting the sample to high temperatures in an oxygen-rich environment, ensuring the complete conversion of C, H, N, and F into CO₂, H₂O, NOx, and HF, respectively.[1] The subsequent ion chromatography step allows for the precise and interference-free quantification of the resulting fluoride and other ions.[2][3][4]
Experimental Workflow for CIC
The analytical workflow for CIC can be visualized as a multi-stage process, ensuring accuracy at each step.
Caption: Workflow for Combustion Ion Chromatography.
Detailed Experimental Protocol for CIC
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the 4-(4-fluoropiperidin-1-yl)aniline sample into a clean tin capsule.
-
Seal the capsule to ensure no loss of sample.
-
-
Combustion:
-
Introduce the sealed tin capsule into the combustion furnace, which is maintained at a temperature of approximately 1000°C with a continuous flow of pure oxygen.
-
The sample undergoes rapid and complete combustion.
-
-
Gas Absorption:
-
The resulting combustion gases (CO₂, H₂O, NOx, HF) are passed through an absorption solution. This solution traps the acidic gases, converting them into their corresponding ionic forms (e.g., HF becomes F⁻).
-
-
Ion Chromatography Analysis:
-
An aliquot of the absorption solution is injected into the ion chromatograph.
-
The anions are separated on an anion-exchange column.
-
A conductivity detector is used to quantify the concentration of each anion (fluoride, nitrate, etc.) based on a calibration curve prepared from standard solutions.[2][3]
-
-
Data Analysis:
-
The concentrations of the detected ions are used to back-calculate the percentage of each element (C, H, N, F) in the original sample.
-
Comparative Analytical Technique: High-Performance Liquid Chromatography (HPLC)
While CIC provides the elemental composition, High-Performance Liquid Chromatography (HPLC) offers a complementary and equally crucial piece of information: the purity of the compound and its quantification as an intact molecule. For aromatic amines, reversed-phase HPLC is a widely used and effective analytical technique.
The Role of HPLC in Compound Verification
HPLC separates components in a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. This allows for the separation of the target compound, 4-(4-fluoropiperidin-1-yl)aniline, from any impurities, starting materials, or by-products. By integrating the area of the chromatographic peak corresponding to the compound of interest, its purity can be accurately determined.
Experimental Workflow for HPLC
The workflow for HPLC analysis focuses on the separation and detection of the intact molecule.
Caption: Workflow for HPLC Analysis.
Head-to-Head Comparison: CIC vs. HPLC
| Feature | Combustion Ion Chromatography (CIC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Complete combustion of the sample followed by ion chromatographic separation and detection of the resulting ions. | Differential partitioning of the intact molecule between a stationary and mobile phase. |
| Primary Application | Determination of elemental composition (C, H, N, F, S, etc.). | Purity assessment, quantification of the intact molecule, and separation of impurities. |
| Information Provided | Percentage of each element in the sample. | Percentage purity of the target compound, presence of impurities. |
| Sample Requirement | 1-3 mg of solid or liquid sample. | Microgram to milligram quantities dissolved in a suitable solvent. |
| Specificity | Element-specific. | Compound-specific. |
| Accuracy | High for elemental composition. | High for purity and quantification. |
| Precision | Excellent, with low relative standard deviations. | Excellent, with low relative standard deviations. |
| Throughput | Moderate, with each run taking several minutes. | High, with autosamplers allowing for the analysis of many samples. |
Conclusion
For a comprehensive and robust analytical characterization of 4-(4-fluoropiperidin-1-yl)aniline, a dual-pronged approach is recommended. Combustion Ion Chromatography serves as the definitive standard for verifying the elemental composition, providing the foundational data to confirm the empirical formula. This should be complemented by High-Performance Liquid Chromatography to assess the purity of the compound and quantify it against a reference standard. The synergy of these two techniques provides a self-validating system, ensuring the identity, purity, and quality of this important chemical intermediate. This rigorous analytical approach is essential for ensuring the reliability and reproducibility of research and development activities in the pharmaceutical and chemical industries.
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CHAPMAN, N. B., HEAP, R., & SAUNDERS, B. C. (n.d.). Determination of Fluorine in Organic Compounds. Royal Society of Chemistry. [Link]
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Brauns, D. H. (1941). Quantitative determination of fluorine in organic compounds. Journal of Research of the National Bureau of Standards, 27(2), 105. [Link]
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A Comparative Guide to LC-MS Identification of Impurities in 4-(4-fluoropiperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] 4-(4-fluoropiperidin-1-yl)aniline, a key building block in the synthesis of various pharmaceutical agents, is no exception. A comprehensive understanding of its impurity profile is not merely a regulatory requirement but a fundamental aspect of robust drug development. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification and characterization of potential impurities in 4-(4-fluoropiperidin-1-yl)aniline, offering insights rooted in scientific principles and practical application.
The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances.[3][4] Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities.[5][6] Adherence to these guidelines is essential for regulatory submissions and ensuring patient safety.[4]
The Analytical Challenge: Potential Impurities in 4-(4-fluoropiperidin-1-yl)aniline
Impurities in 4-(4-fluoropiperidin-1-yl)aniline can originate from several sources, including starting materials, intermediates, byproducts of side reactions, and degradation products.[1][4] A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.[2]
Potential Process-Related Impurities:
-
Starting Material Carryover: Residual starting materials such as 1-bromo-4-nitrobenzene and 4-fluoropiperidine.
-
Intermediates: Incomplete reaction can lead to the presence of intermediates like 1-(4-nitrophenyl)-4-fluoropiperidine.
-
Byproducts: Side reactions, such as over-alkylation or dimerization, can generate unforeseen molecular species.[1] For instance, the reaction of two aniline molecules could lead to dimer formation.
Potential Degradation Products:
Forced degradation studies are intentionally conducted to produce potential degradation products and assess the stability-indicating nature of analytical methods.[7][8][9][10] These studies typically involve exposing the API to harsh conditions such as acid, base, oxidation, heat, and light.[7][8][11] For 4-(4-fluoropiperidin-1-yl)aniline, potential degradation pathways could include:
-
Oxidation: The aniline moiety is susceptible to oxidation, potentially forming N-oxides or colored polymeric impurities.
-
Hydrolysis: While generally stable, under extreme pH and temperature, hydrolysis of the C-N bond between the aniline and piperidine rings could occur.
-
Photodegradation: Exposure to light may induce degradation, leading to a variety of products.
Comparative Analysis of LC-MS Methodologies
LC-MS stands as the cornerstone technique for impurity profiling due to its high sensitivity, selectivity, and ability to provide molecular weight and structural information.[12][13] The choice of chromatographic conditions and mass spectrometric detection strategy is critical for achieving optimal results.
| Parameter | Method A: Reversed-Phase HPLC with UV and Quadrupole MS | Method B: Reversed-Phase UHPLC with High-Resolution MS (HRMS) | Rationale & Expert Insights |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Sub-2 µm C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm) | UHPLC offers significantly higher resolution and faster analysis times, which is crucial for separating closely related impurities. A phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid is a volatile mobile phase modifier compatible with MS and provides good peak shape for basic compounds like anilines.[14] Acetonitrile is a common organic modifier with low viscosity and UV cutoff. |
| Detection | UV (e.g., 254 nm) and Single Quadrupole MS (Scan Mode) | Diode Array Detector (DAD) and Orbitrap or TOF-MS | DAD provides spectral information across a range of wavelengths, aiding in peak purity assessment. HRMS provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities, a significant advantage over nominal mass data from a quadrupole. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode | ESI is the preferred ionization technique for polar and semi-polar compounds like aromatic amines, typically yielding a strong protonated molecule [M+H]⁺.[11][15] |
| MS/MS Capability | Limited to precursor ion scans with a triple quadrupole | Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) | HRMS instruments offer superior MS/MS capabilities, providing detailed fragmentation patterns crucial for the structural elucidation of unknown impurities.[14] |
| Sensitivity (LOD/LOQ) | ng/mL range | Sub-ng/mL to pg/mL range | The enhanced ionization efficiency and lower noise levels in UHPLC-HRMS systems lead to significantly better sensitivity.[13][16] |
| Throughput | Lower | Higher | The shorter run times of UHPLC methods allow for a greater number of samples to be analyzed in a given timeframe. |
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates a robust workflow for the identification of impurities in 4-(4-fluoropiperidin-1-yl)aniline.
Caption: Workflow for Impurity Identification.
Detailed Experimental Protocol (Method B: UHPLC-HRMS)
This protocol outlines a state-of-the-art approach for the comprehensive identification of impurities.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 4-(4-fluoropiperidin-1-yl)aniline in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M HCl and heat at 60 °C for a specified period (e.g., 24 hours).[11]
-
Base Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M NaOH and maintain at room temperature for a specified period (e.g., 24 hours).[11]
-
Oxidative Degradation: Dissolve the sample (1 mg/mL) in 3% hydrogen peroxide and maintain at room temperature for a specified period (e.g., 24 hours).[11]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C) for a specified period (e.g., 48 hours).[11]
-
Photodegradation: Expose the solid sample to UV light (e.g., 254 nm) for a specified period (e.g., 48 hours).[11]
-
-
Neutralization and Dilution: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
2. UHPLC-HRMS Conditions:
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of all potential impurities. For example: 0-1 min, 5% B; 1-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI Positive.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.[11]
-
Full Scan Mass Range: m/z 50-1000.
-
Resolution: > 60,000 FWHM.
-
Data-Dependent MS/MS: Acquire MS/MS spectra for the top 3-5 most intense ions in each scan.
-
3. Data Analysis and Structural Elucidation:
-
Peak Detection: Utilize advanced software to detect and integrate all chromatographic peaks in the samples.
-
Accurate Mass Analysis: Determine the elemental composition of the parent ion for each impurity based on its accurate mass.
-
Fragmentation Analysis: The presence of a fluorine atom can lead to characteristic neutral losses of HF (20 Da) or F (19 Da).[17] The piperidine ring may undergo ring-opening fragmentation. The aniline moiety can lead to characteristic fragments. Analyze the MS/MS spectra to propose fragmentation pathways and elucidate the structure of the impurities. The tropylium ion at m/z 91 is a common fragment for alkyl-substituted benzene rings.[17]
-
Comparison: Compare the impurity profiles of the stressed samples to the unstressed sample to identify degradation products.
Logical Framework for Method Selection
The choice between a standard HPLC-quadrupole MS and a more advanced UHPLC-HRMS system depends on the stage of drug development and the specific analytical needs.
Caption: Decision Tree for LC-MS Method Selection.
Conclusion
A robust and well-validated LC-MS method is indispensable for the comprehensive identification of impurities in 4-(4-fluoropiperidin-1-yl)aniline. While standard HPLC with quadrupole MS can be suitable for routine quality control of known impurities, the superior resolution, sensitivity, and accurate mass capabilities of UHPLC-HRMS make it the gold standard for in-depth impurity profiling, especially during drug development and for the structural elucidation of unknown degradation products. By employing a systematic approach that combines forced degradation studies with advanced LC-HRMS analysis, researchers can ensure the quality and safety of their API, paving the way for successful drug development.
References
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- ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube.
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- Guidance for Industry - Q3A Impurities in New Drug Substances. (n.d.). FDA.
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- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.).
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- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res, 47(3).
- Identification and characterization of impurities in 4-(Furan-2-yl)aniline hydrochloride. (n.d.). Benchchem.
- Dong, S., Yang, H., & Ye, D. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science.
- A Comparative Analysis of Impurities in Commercially Available Ethyl 4-anilinopiperidine-1-carboxylate. (n.d.). Benchchem.
- Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent.
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(4-Fluoropiperidin-1-yl)aniline
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 4-(4-Fluoropiperidin-1-yl)aniline. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a culture of safety and regulatory compliance in the laboratory.
Hazard Profile and Risk Assessment: Understanding the 'Why'
4-(4-Fluoropiperidin-1-yl)aniline is a substituted aromatic amine. Its hazard profile is a composite of its constituent parts: the aniline core, the piperidine ring, and the covalently bonded fluorine atom. A thorough understanding of these hazards is non-negotiable for safe handling and disposal.
The aniline backbone is associated with significant toxicity. Aniline and its derivatives are readily absorbed through the skin and can induce methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity[1]. Chronic exposure may lead to organ damage, and the EPA classifies aniline as a probable human carcinogen (Group B2)[2]. The aromatic amine class of compounds, in general, is a cause for concern regarding carcinogenicity and mutagenicity, necessitating stringent handling protocols[3].
The fluorinated nature of this compound introduces another layer of complexity. The carbon-fluorine bond is exceptionally strong, which makes fluorinated organic compounds highly persistent in the environment[4]. This persistence means that improper disposal can lead to long-term ecological contamination. Therefore, disposal methods must be robust enough to ensure the complete destruction of the molecule[4][5].
Table 1: Consolidated Hazard Profile for 4-(4-Fluoropiperidin-1-yl)aniline
| Hazard Category | Description | Rationale & Primary Sources |
|---|---|---|
| Acute Toxicity | Harmful or toxic if swallowed, in contact with skin, or inhaled.[6][7] | Based on data for aniline and fluoroaniline analogues. Aniline is toxic via all routes of exposure.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[6][7] | Aromatic amines can be severe irritants.[8] Fluoroaniline is classified as causing severe skin burns.[6][7] |
| Carcinogenicity | Suspected of causing cancer. | Aniline is classified as a probable human carcinogen by the EPA.[2] |
| Organ Toxicity | May cause damage to organs (e.g., blood) through prolonged or repeated exposure. | Aniline is known to cause damage to the blood.[1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | The persistence of the C-F bond contributes to long-lasting environmental effects.[4] |
Pre-Disposal Operations: Safety and Segregation in the Lab
Proper disposal begins long before the waste container leaves the laboratory. It starts with rigorous adherence to safety protocols during handling and meticulous segregation of waste streams.
Personal Protective Equipment (PPE)
Due to the high potential for dermal absorption and corrosivity, a comprehensive PPE strategy is mandatory.[3][8]
-
Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[6][7]
-
Lab Coat: A lab coat must be worn to protect against skin exposure. Contaminated clothing must be removed immediately and decontaminated before reuse.[6]
-
Ventilation: All handling of 4-(4-Fluoropiperidin-1-yl)aniline, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9]
Waste Segregation and Container Management
Cross-contamination of waste streams is a frequent and costly compliance issue. Mixing halogenated waste with non-halogenated solvent waste, for example, can render the entire volume unsuitable for solvent recovery, drastically increasing disposal costs.[10] Therefore, waste containing 4-(4-Fluoropiperidin-1-yl)aniline must be kept separate from all other waste streams.[9]
Caption: Waste Segregation Decision Flowchart.
-
Containers: Use only approved, leak-proof, and chemically compatible containers. For liquids, this typically means high-density polyethylene (HDPE) or glass jugs. Solid waste should be collected in a designated, lined container.[9][11]
-
Labeling: All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added.[9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(4-Fluoropiperidin-1-yl)aniline"
-
The approximate concentration and volume
-
The date of accumulation
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-(4-Fluoropiperidin-1-yl)aniline is that it must be treated as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain.[11][12]
Caption: End-to-End Disposal Workflow.
-
Waste Identification: Identify all waste streams containing the target compound, including pure chemical, reaction mixtures, solutions, and contaminated lab supplies (e.g., pipette tips, weighing paper, gloves, silica gel).
-
Collection:
-
Pure/Excess Chemical: Collect in its original container or a new, properly labeled hazardous waste container. Do not attempt to neutralize it.[11]
-
Contaminated Solids: Place all contaminated solid materials into a designated solid hazardous waste container.[9]
-
Contaminated Liquids: Pour all liquid waste, including rinsates from cleaning glassware, into a designated liquid hazardous waste container.[10]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should have secondary containment to capture any potential leaks.[9]
-
Arrange for Disposal: Once the container is full or you are finished with the project, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[1]
Spill Management and Decontamination
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.
-
Immediate Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you feel unsafe, call your institution's emergency number.
-
Ensure the area is well-ventilated, typically by keeping the fume hood sash open.
-
Remove all sources of ignition.
-
-
Cleanup Procedure (for minor spills):
-
Don the appropriate PPE as described in Section 2.
-
Contain the spill by covering it with an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.[1] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Carefully scoop the absorbent material into a designated hazardous waste container.[7]
-
-
Decontamination:
-
Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[9]
-
Recommended Final Disposal Technologies
While the laboratory professional's responsibility ends with the EHS pickup, understanding the ultimate fate of the waste reinforces the importance of proper segregation. The final disposal method will be determined by a licensed hazardous waste disposal facility in accordance with federal and state regulations.
-
High-Temperature Incineration: This is the most effective and preferred method for destroying fluorinated organic compounds.[4] The high temperatures (typically >1,000 °C) and controlled conditions are necessary to break the stable carbon-fluorine bond, ensuring complete destruction of the molecule.[5][13] The incinerator must be equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[12]
-
Hazardous Waste Landfill: While an option, this method is less ideal as it only contains the waste rather than destroying it.[5] These specialized landfills have extensive controls to prevent environmental contamination, but the "forever chemical" nature of fluorinated compounds makes destruction a more responsible choice.[5]
-
Deep Well Injection: This method involves injecting the waste deep underground into geologically stable formations. It is a form of containment, not destruction, and is reserved for specific waste types.[5]
Regulatory and Compliance Overview
In the United States, the disposal of 4-(4-Fluoropiperidin-1-yl)aniline is governed by several regulatory bodies:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the framework for identifying and managing hazardous waste.[14] Aniline is listed as a hazardous substance.[2]
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including permissible exposure limits for chemicals and requirements for hazard communication and training.[8][15][16]
For laboratory personnel, the most important point of contact is the institutional Environmental Health and Safety (EHS) office . They are the experts on interpreting and implementing federal, state, and local regulations and should be consulted for any questions regarding chemical handling and disposal.
References
-
Guidelines for Disposing of PFAs - MCF Environmental Services. (2023). Outlines the primary disposal methods for persistent fluorinated compounds, including incineration and landfilling. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances - EPA. (2024). Details the EPA's current understanding of technologies for destroying PFAS, with a focus on thermal treatment. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023). Provides an overview of the health hazards associated with primary aromatic amines, including their ability to be absorbed through the skin. [Link]
-
4-FLUOROANILINE FOR SYNTHESIS MSDS - Loba Chemie. (2015). Safety data sheet for a close analogue, indicating it causes severe skin burns and is harmful if swallowed. [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. Discusses the hazards of aromatic amines, including their ability to permeate protective gloves. [Link]
-
Hazardous Waste Reduction - University of California, Santa Cruz EHS. (n.d.). Explains the importance of segregating halogenated and non-halogenated waste to facilitate solvent recovery and reduce disposal costs. [Link]
-
4-(Piperidin-1-yl)aniline - PubChem. (n.d.). National Center for Biotechnology Information. Provides chemical properties and identifiers. [Link]
-
Worker Exposures to Volatile Amines - OSHA. (1991). Discusses the application of the Hazard Communication Standard to amine exposure. [Link]
-
4-Fluoropiperidine - PubChem. (n.d.). National Center for Biotechnology Information. Lists hazards including flammability, corrosivity, and toxicity. [Link]
-
Aniline - Hazardous Substance Fact Sheet - New Jersey Department of Health. (n.d.). Provides a detailed fact sheet on aniline hazards, spill response, and handling. [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso. (2020). Describes methods for sampling and analyzing aromatic amines, noting their health risks. [Link]
-
Aniline - EPA. (n.d.). U.S. Environmental Protection Agency factsheet classifying aniline as a probable human carcinogen and detailing its health effects. [Link]
-
The OSHA Chemical Storage Requirements - Capital Resin Corporation. (2022). Outlines OSHA's general requirements for the safe storage of hazardous chemicals. [Link]
-
Aniline Fact Sheet: Support Document - EPA. (n.d.). Provides supporting documentation for the EPA's regulation and assessment of aniline. [Link]
-
SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography - US EPA. (2025). Describes an official EPA method for analyzing aniline derivatives in environmental and waste samples. [Link]
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A Comprehensive Guide to the Safe Handling of 4-(4-Fluoropiperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 4-(4-Fluoropiperidin-1-yl)aniline. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from safety data sheets of structurally similar compounds, established laboratory safety protocols, and regulatory guidelines.
Understanding the Hazard Profile
Anticipated Hazards:
-
Toxicity: Aromatic amines are known to be toxic if swallowed, inhaled, or absorbed through the skin. Aniline and its derivatives can affect the blood's oxygen-carrying capacity, leading to methemoglobinemia.
-
Skin and Eye Damage: Similar compounds, like 4-fluoroaniline, are known to cause severe skin burns and eye damage.[1][2]
-
Irritation: It is likely to be irritating to the respiratory system.
-
Regulatory Considerations: It is important to note that 4-anilinopiperidine and its halides are designated as List I chemicals by the U.S. Drug Enforcement Administration (DEA) due to their potential use in the illicit synthesis of fentanyl.[3] This necessitates stringent security and record-keeping measures.
Chemical and Physical Properties (Inferred): Based on similar compounds, 4-(4-Fluoropiperidin-1-yl)aniline is expected to be a solid at room temperature with limited water solubility. It is likely soluble in organic solvents.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should precede any handling of this compound.[4][5] The following table outlines the recommended PPE for various laboratory operations involving 4-(4-Fluoropiperidin-1-yl)aniline.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Full-sleeved lab coat | NIOSH-approved respirator with a particulate filter (N95 or higher) |
| Solution Preparation and Transfers | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Reaction Work-up and Purification | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with organic vapor and particulate cartridges |
Justification for PPE Selection:
-
Eye and Face Protection: A face shield in addition to goggles is crucial when handling the solid to protect against accidental splashes or dust dispersion.
-
Gloves: Double gloving is recommended to provide an extra layer of protection against dermal absorption, a common route of exposure for aromatic amines.
-
Respiratory Protection: Due to the compound's toxicity and potential for dust generation when handling the solid, a respirator is necessary outside of a fume hood.[1] All work with solutions should be conducted in a fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedures
Adherence to a strict protocol is paramount for minimizing exposure risk.
3.1. Preparation and Weighing:
-
Designated Area: All work with 4-(4-Fluoropiperidin-1-yl)aniline should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination.
-
Pre-weighing Checks: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment (spatulas, weigh boats, etc.) to minimize time spent with the container open.
-
Weighing Solid: To prevent dust inhalation, weigh the solid compound in a fume hood or a ventilated balance enclosure. Use a disposable weigh boat to simplify cleanup and disposal.
-
Closing and Sealing: After weighing, securely close the primary container.
3.2. Solution Preparation:
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Avoid heating unless the reaction protocol explicitly requires it, and if so, use a well-controlled heating mantle and a condenser.
Emergency Response Plan
A clear and well-rehearsed emergency plan is critical.[4]
4.1. Exposure Scenarios:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.
4.2. Spill Management: A spill of 4-(4-Fluoropiperidin-1-yl)aniline should be treated as a hazardous incident.
Caption: Workflow for handling a chemical spill.
Storage and Disposal Plan
5.1. Storage:
-
Store 4-(4-Fluoropiperidin-1-yl)aniline in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
The container should be tightly sealed and clearly labeled with the chemical name and hazard warnings.
-
Given its classification as a DEA List I chemical precursor, it must be stored in a secure, locked location with controlled access.
5.2. Disposal:
-
All waste containing 4-(4-Fluoropiperidin-1-yl)aniline, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[6]
-
Do not dispose of this chemical down the drain.[2]
-
Waste should be collected in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7] For halogenated aromatic compounds, incineration by a licensed disposal company is often the required method.[8]
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024). SKC Inc.
- 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. (2015). Loba Chemie.
- Proper disposal of chemicals. (2025). Sciencemadness Wiki.
- 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- SAFETY D
- MATERIAL SAFETY D
- SAFETY D
- What are the Health and Safety Guidelines for Using Amines?. (n.d.).
- SAFETY D
- Safety Data Sheet: aniline. (n.d.). Chemos GmbH&Co.KG.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.).
- Safety D
- 4-Anilinopiperidine. (n.d.). PubChem.
- New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (2015). WIT Press.
- Chemical and Hazardous Waste Guide. (2024). UiO.
- 4-(Piperidin-1-yl)aniline. (n.d.). PubChem.
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (2025). Benchchem.
- Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2017).
- Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
- Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. skcinc.com [skcinc.com]
- 7. mn.uio.no [mn.uio.no]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
